Product packaging for 1-methyl-1H-benzimidazole-2-sulfonic acid(Cat. No.:CAS No. 5533-38-0)

1-methyl-1H-benzimidazole-2-sulfonic acid

Cat. No.: B1299808
CAS No.: 5533-38-0
M. Wt: 212.23 g/mol
InChI Key: IPGCDDVLUYNFOU-UHFFFAOYSA-N
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Description

1-methyl-1H-benzimidazole-2-sulfonic acid is a useful research compound. Its molecular formula is C8H8N2O3S and its molecular weight is 212.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O3S B1299808 1-methyl-1H-benzimidazole-2-sulfonic acid CAS No. 5533-38-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylbenzimidazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c1-10-7-5-3-2-4-6(7)9-8(10)14(11,12)13/h2-5H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGCDDVLUYNFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369230
Record name 1-methyl-1H-benzimidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658604
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5533-38-0
Record name 1-methyl-1H-benzimidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-methyl-1H-benzimidazole-2-sulfonic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-methyl-1H-benzimidazole-2-sulfonic acid, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and key analytical data to support the synthesis and characterization of the target molecule.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through two primary synthetic routes. The most prominent and well-documented strategy involves a two-step process:

  • Route 1: Oxidation of a Thiol Precursor: This method first involves the synthesis of the intermediate, 1-methyl-1H-benzimidazole-2-thiol, followed by its oxidation to the desired sulfonic acid. This is generally the preferred route due to the accessibility of starting materials and the reliability of the transformation.

  • Route 2: N-Methylation of the Parent Sulfonic Acid: An alternative approach is the direct methylation of the nitrogen atom of 1H-benzimidazole-2-sulfonic acid. While conceptually straightforward, this route may present challenges in terms of regioselectivity and the availability of the starting sulfonic acid.

This guide will focus on the more established Route 1 , providing detailed experimental procedures for each step.

Experimental Protocols

Synthesis of 1-methyl-1H-benzimidazole-2-thiol (Intermediate)

The synthesis of the thiol intermediate is achieved through the cyclization of N-methyl-o-phenylenediamine with carbon disulfide in the presence of a base.

Reaction Scheme:

G A N-methyl-o-phenylenediamine E Reflux A->E B Carbon Disulfide (CS2) B->E C Potassium Hydroxide (KOH) C->E D Ethanol/Water D->E F 1-methyl-1H-benzimidazole-2-thiol E->F

Caption: Synthesis of 1-methyl-1H-benzimidazole-2-thiol.

Materials:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
N-methyl-o-phenylenediamine100-53-8C₇H₁₀N₂122.17
Carbon Disulfide (CS₂)75-15-0CS₂76.14
Potassium Hydroxide (KOH)1310-58-3KOH56.11
Ethanol (95%)64-17-5C₂H₅OH46.07
Water (H₂O)7732-18-5H₂O18.02
Acetic Acid (glacial)64-19-7CH₃COOH60.05

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.09 mol) in a mixture of ethanol (95 mL) and water (15 mL).

  • To this solution, add carbon disulfide (0.09 mol) and N-methyl-o-phenylenediamine (0.08 mol) in portions.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After the reflux period, add activated charcoal to the hot solution and continue to reflux for an additional 10 minutes.

  • Filter the hot mixture to remove the charcoal.

  • Heat the filtrate to 60-70 °C and add warm water (95 mL) followed by the dropwise addition of 50% acetic acid (15 mL) with vigorous stirring.

  • Cool the solution in a refrigerator for 3 hours to complete the crystallization of the product.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to afford 1-methyl-1H-benzimidazole-2-thiol.

Expected Yield: Approximately 75%.[1]

Purification: The crude product can be recrystallized from an appropriate solvent system, such as ethanol-water, to achieve higher purity.

Oxidation of 1-methyl-1H-benzimidazole-2-thiol to this compound (Final Product)

The final step involves the oxidation of the thiol group of the intermediate to a sulfonic acid using a strong oxidizing agent like potassium permanganate.

Reaction Scheme:

G A 1-methyl-1H-benzimidazole-2-thiol E Reflux A->E B Potassium Permanganate (KMnO4) B->E C Sodium Hydroxide (NaOH) C->E D Water D->E F This compound E->F

Caption: Oxidation to this compound.

Materials:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
1-methyl-1H-benzimidazole-2-thiol2360-22-7C₈H₈N₂S164.23
Potassium Permanganate (KMnO₄)7722-64-7KMnO₄158.03
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00
Hydrochloric Acid (HCl)7647-01-0HCl36.46
Water (H₂O)7732-18-5H₂O18.02

Procedure:

  • In a round-bottom flask, prepare a solution of 1-methyl-1H-benzimidazole-2-thiol (0.05 mol) in water (40 mL) and 50% aqueous sodium hydroxide (17 mL).

  • Heat the solution to boiling.

  • In a separate beaker, prepare a solution of potassium permanganate (0.11 mol) in water (275 mL).

  • Add the potassium permanganate solution in small portions to the boiling solution of the thiol with continuous stirring.

  • After the complete addition of the potassium permanganate solution, continue to reflux the reaction mixture for an additional 45 minutes.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate to pH 1 by the careful addition of hydrochloric acid.

  • The resulting precipitate of this compound is collected by filtration and washed with cold water.

  • Dry the product to obtain the final compound.

Purification: The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Quantitative Data Summary

StepStarting MaterialProductReagentsSolventReaction TimeTemperatureTypical Yield
Synthesis of 1-methyl-1H-benzimidazole-2-thiol N-methyl-o-phenylenediamine1-methyl-1H-benzimidazole-2-thiolCS₂, KOHEthanol/Water3 hoursReflux~75%
Oxidation to this compound 1-methyl-1H-benzimidazole-2-thiolThis compoundKMnO₄, NaOH, HClWater1 hourReflux-

Note: The yield for the oxidation step is not explicitly reported in the available literature for the methylated compound, but similar reactions with the unmethylated analog suggest good to high yields can be expected.

Physicochemical and Spectroscopic Data

This compound

PropertyValue
CAS Number 5533-38-0
Molecular Formula C₈H₈N₂O₃S
Molecular Weight 212.23 g/mol
Appearance Solid
Melting Point >300 °C (decomposes)
Solubility Soluble in polar solvents

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): Expected signals: Aromatic protons (multiplet, ~7.2-7.8 ppm, 4H), N-methyl protons (singlet, ~3.8 ppm, 3H), and a broad singlet for the sulfonic acid proton.

  • ¹³C NMR (DMSO-d₆): Expected signals: Aromatic carbons, N-methyl carbon, and the carbon bearing the sulfonic acid group.

  • IR (KBr, cm⁻¹): Expected characteristic peaks: O-H stretch (broad, ~3400-2500), S=O stretches (~1250 and ~1050), C=N and C=C stretches in the aromatic region (~1600-1400).

Logical Workflow Diagram

G cluster_0 Step 1: Synthesis of Thiol Intermediate cluster_1 Step 2: Oxidation to Sulfonic Acid start1 Start reagents1 N-methyl-o-phenylenediamine Carbon Disulfide Potassium Hydroxide start1->reagents1 reaction1 Cyclization Reaction (Reflux in Ethanol/Water) reagents1->reaction1 workup1 Acidification & Isolation reaction1->workup1 product1 1-methyl-1H-benzimidazole-2-thiol workup1->product1 start2 Intermediate product1->start2 Proceed to next step reagents2 Potassium Permanganate Sodium Hydroxide start2->reagents2 reaction2 Oxidation Reaction (Reflux in Water) reagents2->reaction2 workup2 Filtration & Acidification reaction2->workup2 product2 This compound workup2->product2

Caption: Synthetic workflow for this compound.

Safety Considerations

  • N-methyl-o-phenylenediamine: Is a toxic and suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.

  • Carbon Disulfide: Is highly flammable and toxic. All operations should be conducted in a fume hood away from ignition sources.

  • Potassium Hydroxide and Sodium Hydroxide: Are corrosive. Avoid contact with skin and eyes.

  • Potassium Permanganate: Is a strong oxidizing agent. Avoid contact with combustible materials.

  • Methylating agents (for alternative route): Reagents like dimethyl sulfate and methyl iodide are toxic and carcinogenic. Extreme caution and appropriate safety measures are necessary when handling these substances.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocols to suit their specific laboratory conditions and requirements.

References

An In-depth Technical Guide to the Chemical Properties of 1-methyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic organic compound belonging to the benzimidazole class. The benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, reactivity, and physicochemical characteristics. While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide consolidates available information and provides logical extrapolations based on the known chemistry of related compounds.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₈N₂O₃S[1]
Molecular Weight 212.23 g/mol [1]
CAS Number 5533-38-0[1]
Melting Point 341 °C
Density 1.55 g/cm³
Appearance Not specified (likely a solid)-
Solubility Not specified-
pKa Not specified-

Synthesis and Reactivity

Synthesis_Workflow cluster_0 Pathway A: N-Methylation First cluster_1 Pathway B: Oxidation First o-Phenylenediamine o-Phenylenediamine CS2_KOH CS₂ / KOH 1H-Benzimidazole-2-thiol 1H-Benzimidazole-2-thiol o-Phenylenediamine->1H-Benzimidazole-2-thiol Cyclization Methylating_Agent_A Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) 1-Methyl-1H-benzimidazole-2-thiol 1-Methyl-1H-benzimidazole-2-thiol 1H-Benzimidazole-2-thiol->1-Methyl-1H-benzimidazole-2-thiol N-Methylation Oxidizing_Agent_A Oxidizing Agent (e.g., H₂O₂, KMnO₄) Target_Compound_A This compound 1-Methyl-1H-benzimidazole-2-thiol->Target_Compound_A Oxidation 1H-Benzimidazole-2-thiol_B 1H-Benzimidazole-2-thiol Oxidizing_Agent_B Oxidizing Agent (e.g., KMnO₄) 1H-Benzimidazole-2-sulfonic_acid 1H-Benzimidazole-2-sulfonic acid 1H-Benzimidazole-2-thiol_B->1H-Benzimidazole-2-sulfonic_acid Oxidation Methylating_Agent_B Methylating Agent (e.g., (CH₃)₂SO₄) Target_Compound_B This compound 1H-Benzimidazole-2-sulfonic_acid->Target_Compound_B N-Methylation

References

Characterization of 1-methyl-1H-benzimidazole-2-sulfonic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1-methyl-1H-benzimidazole-2-sulfonic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its physicochemical properties, provides a plausible synthetic route with detailed experimental protocols, and discusses its spectral characteristics. Furthermore, it explores the potential biological relevance of benzimidazole derivatives by illustrating a key signaling pathway they are known to modulate.

Core Compound Properties

This compound is a stable, solid organic compound. A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.

PropertyValueSource
Chemical Formula C₈H₈N₂O₃S[1]
Molecular Weight 212.23 g/mol [1]
CAS Number 5533-38-0[1]
Melting Point 341 °C[1]
Density 1.55 g/cm³[1]
Appearance White to off-white solid (predicted)-
Solubility Predicted to be soluble in water and polar organic solvents-
Stability Stable under normal laboratory conditions[1]
Incompatibilities Strong oxidizing agents[1]

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

A plausible and efficient two-step synthesis for this compound is outlined below. The first step involves the synthesis of the precursor, 1-methyl-1H-benzimidazole-2-thiol, followed by its oxidation to the target sulfonic acid.

Step 1: Synthesis of 1-methyl-1H-benzimidazole-2-thiol

This procedure is adapted from established methods for the synthesis of 2-mercaptobenzimidazole derivatives.[2][3][4]

Experimental Protocol:

ParameterDetails
Reactants N-methyl-o-phenylenediamine, Carbon disulfide (CS₂), Potassium hydroxide (KOH), Ethanol (95%), Water, Acetic acid
Equipment Round-bottom flask, Reflux condenser, Magnetic stirrer with heating plate, Buchner funnel, Filtration flask
Procedure 1. In a 500 mL round-bottom flask, dissolve 12.2 g (0.1 mol) of N-methyl-o-phenylenediamine and 6.6 g (0.1 mol) of potassium hydroxide in 150 mL of 95% ethanol and 20 mL of water. 2. To the stirred solution, add 7.6 g (0.1 mol) of carbon disulfide dropwise. 3. Heat the mixture to reflux and maintain for 3 hours. 4. After cooling to room temperature, the reaction mixture is filtered to remove any solid impurities. 5. The filtrate is then acidified with glacial acetic acid until precipitation is complete. 6. The resulting white precipitate of 1-methyl-1H-benzimidazole-2-thiol is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven at 60 °C.
Expected Yield 80-90%
Purification Recrystallization from ethanol.

Table 2: Experimental Protocol for the Synthesis of 1-methyl-1H-benzimidazole-2-thiol

Step 2: Oxidation to this compound

This oxidation protocol is based on methods for converting mercaptobenzimidazoles to their corresponding sulfonic acids.[5][6]

Experimental Protocol:

ParameterDetails
Reactants 1-methyl-1H-benzimidazole-2-thiol, Hydrogen peroxide (30% solution), Glacial acetic acid
Equipment Beaker, Magnetic stirrer, Ice bath, pH meter or pH paper
Procedure 1. Suspend 16.4 g (0.1 mol) of 1-methyl-1H-benzimidazole-2-thiol in 100 mL of glacial acetic acid in a 500 mL beaker. 2. Cool the suspension in an ice bath with continuous stirring. 3. Slowly add 34 g (0.3 mol) of 30% hydrogen peroxide solution dropwise, maintaining the temperature below 10 °C. 4. After the addition is complete, continue stirring at room temperature for 12 hours. 5. The resulting precipitate of this compound is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Expected Yield 75-85%
Purification The product can be further purified by recrystallization from a water/ethanol mixture.

Table 3: Experimental Protocol for the Synthesis of this compound

Spectroscopic Characterization

SpectroscopyPredicted Data
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 7.8-8.0 (m, 2H, Ar-H), 7.4-7.6 (m, 2H, Ar-H), 3.9 (s, 3H, N-CH₃), ~10-12 (br s, 1H, SO₃H)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): ~150 (C2), ~140 (C7a), ~135 (C3a), ~125 (C5), ~124 (C6), ~115 (C4), ~112 (C7), ~32 (N-CH₃)
FT-IR (KBr, cm⁻¹)ν: 3100-2500 (broad, O-H stretch of sulfonic acid), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1620, 1580 (C=N and C=C stretching), 1250 (S=O stretch), 1050 (S=O stretch), 750 (Ar C-H bend)
Mass Spec. (ESI-)m/z: 211.0 [M-H]⁻

Table 4: Predicted Spectroscopic Data for this compound

Biological Signaling Pathways

Benzimidazole derivatives are a well-established class of compounds with a broad range of biological activities, including roles as kinase inhibitors in cancer therapy.[11][12] These compounds can interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis. One such critical pathway is the MAP kinase (MAPK) signaling cascade, which is often dysregulated in various cancers.

The diagram below illustrates a simplified representation of the MAPK signaling pathway and highlights potential points of intervention for benzimidazole derivatives, such as the inhibition of key kinases like BRAF and EGFR.[11]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Benzimidazole Derivatives Inhibitor->RTK Inhibitor->RAF

Caption: MAPK signaling pathway and points of inhibition by benzimidazole derivatives.

Experimental Workflow Visualization

To provide a clear overview of the synthesis and characterization process, the following workflow diagram has been generated.

Synthesis_Workflow Start Start: N-methyl-o-phenylenediamine and Carbon Disulfide Step1 Step 1: Synthesis of 1-methyl-1H-benzimidazole-2-thiol Start->Step1 Purification1 Purification: Recrystallization Step1->Purification1 Step2 Step 2: Oxidation to This compound Purification1->Step2 Purification2 Purification: Recrystallization Step2->Purification2 Characterization Characterization: NMR, IR, Mass Spec, MP Purification2->Characterization End End Product: Pure this compound Characterization->End

Caption: Workflow for the synthesis and characterization of the title compound.

Conclusion

This technical guide provides a detailed characterization of this compound, encompassing its synthesis, physicochemical properties, and spectral analysis. The provided experimental protocols and workflow diagrams offer a practical guide for researchers in the fields of medicinal chemistry and drug development. The exploration of the role of benzimidazole derivatives in modulating key signaling pathways, such as the MAPK pathway, underscores the therapeutic potential of this class of compounds. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its potential applications.

References

An In-Depth Technical Guide to 1-methyl-1H-benzimidazole-2-sulfonic acid (CAS: 5533-38-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methyl-1H-benzimidazole-2-sulfonic acid, a heterocyclic compound of interest in synthetic chemistry and potentially in drug discovery. This document collates available data on its chemical and physical properties, synthesis, safety, and applications, with a focus on its role as a versatile chemical intermediate.

Chemical and Physical Properties

This compound is a stable solid under normal conditions. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 5533-38-0[1][2]
Molecular Formula C₈H₈N₂O₃S[1][3]
Molecular Weight 212.23 g/mol [1]
Melting Point 341 °C[3]
Density 1.55 g/cm³[3]
Appearance Data not available
Solubility Data not available[3]

Synthesis

Synthesis of the Precursor: 1-methyl-1H-benzimidazole-2-thiol

A common method for the synthesis of the thiol precursor is the reaction of N-methyl-o-phenylenediamine with carbon disulfide.

Experimental Protocol:

  • Materials: N-methyl-o-phenylenediamine, carbon disulfide, potassium hydroxide, ethanol, water, hydrochloric acid.

  • Procedure:

    • Dissolve potassium hydroxide in a mixture of ethanol and water.

    • Add N-methyl-o-phenylenediamine to the solution.

    • Slowly add carbon disulfide to the reaction mixture with stirring.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and dry to yield 1-methyl-1H-benzimidazole-2-thiol.

Oxidation to this compound (Adapted Protocol)

The following protocol is adapted from the synthesis of 1H-benzimidazole-2-sulfonic acid and is expected to be effective for the methylated analog.

Experimental Protocol:

  • Materials: 1-methyl-1H-benzimidazole-2-thiol, sodium hydroxide, potassium permanganate, water, hydrochloric acid.

  • Procedure:

    • Prepare a solution of 1-methyl-1H-benzimidazole-2-thiol in aqueous sodium hydroxide and heat to boiling.

    • Slowly add a solution of potassium permanganate in water to the boiling mixture in small portions with vigorous stirring.

    • After the complete addition of the potassium permanganate solution, continue to reflux the mixture for approximately 45 minutes.

    • Filter the hot solution to remove the manganese dioxide precipitate.

    • Cool the filtrate and acidify with hydrochloric acid to a pH of 1.

    • The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried.

Diagram of the Synthetic Workflow:

G cluster_0 Synthesis of Precursor cluster_1 Oxidation N-methyl-o-phenylenediamine N-methyl-o-phenylenediamine Reaction1 Cyclization N-methyl-o-phenylenediamine->Reaction1 Carbon disulfide Carbon disulfide Carbon disulfide->Reaction1 1-methyl-1H-benzimidazole-2-thiol 1-methyl-1H-benzimidazole-2-thiol Reaction1->1-methyl-1H-benzimidazole-2-thiol Thiol 1-methyl-1H-benzimidazole-2-thiol Reaction2 Oxidation Thiol->Reaction2 KMnO4 Potassium permanganate KMnO4->Reaction2 Product This compound Reaction2->Product

Caption: Synthetic workflow for this compound.

Spectral Data

Safety Information

The toxicological properties of this compound have not been fully investigated.[3] It is recommended to handle this compound with standard laboratory safety precautions.

  • Potential Hazards: May cause eye, skin, and respiratory tract irritation.[3]

  • Incompatibilities: Incompatible with strong oxidizing agents.[3]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

Applications in Research and Development

The primary documented application of this compound is as a chemical intermediate in the synthesis of more complex molecules, particularly bis(benzimidazol-2-yl)amines.[2]

Synthesis of bis(benzimidazol-2-yl)amines

This compound serves as a key reagent for the preparation of various substituted bis(benzimidazol-2-yl)amines. These resulting compounds have been investigated for their biological activities.

Logical Relationship Diagram:

G Start 1-methyl-1H- benzimidazole-2-sulfonic acid Intermediate Reactive Intermediate Start->Intermediate Reaction Product bis(benzimidazol-2-yl)amines Intermediate->Product Further Reaction G Core Benzimidazole Sulfonic Acid Scaffold Antiparasitic Antiparasitic Core->Antiparasitic Derivatization Anticancer Anticancer Core->Anticancer Derivatization Antimicrobial Antimicrobial Core->Antimicrobial Derivatization Antioxidant Antioxidant Core->Antioxidant Derivatization

References

An In-depth Technical Guide to 1-methyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic organic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various pharmacologically active compounds. This technical guide provides a comprehensive overview of the molecular structure, properties, and a putative synthesis protocol for this compound. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the existing information and provides context based on related benzimidazole derivatives to support further research and development efforts.

Molecular Structure and Chemical Properties

This compound is characterized by a benzimidazole core, which is a bicyclic system composed of a fused benzene and imidazole ring. A methyl group is attached to one of the nitrogen atoms of the imidazole ring (position 1), and a sulfonic acid group is attached to the carbon atom between the two nitrogen atoms (position 2).

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₈H₈N₂O₃S[1][2][3]
Molecular Weight 212.23 g/mol [2]
CAS Number 5533-38-0[2][3]
IUPAC Name 1-methyl-1H-benzo[d]imidazole-2-sulfonic acid[4]
SMILES CN1C2=CC=CC=C2N=C1S(=O)(=O)O[4]
Melting Point 341 °C[1]
Density 1.55 g/cm³[1]
Appearance White solid (predicted)
Solubility Expected to be soluble in polar organic solvents and aqueous bases.

Molecular Structure Diagram

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_preclinical Preclinical Development synthesis Synthesis of 1-methyl-1H- benzimidazole-2-sulfonic acid purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In vitro Assays (e.g., antimicrobial, anticancer) characterization->in_vitro cytotoxicity Cytotoxicity Assays in_vitro->cytotoxicity target_id Target Identification cytotoxicity->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis in_vivo In vivo Efficacy Studies (Animal Models) pathway_analysis->in_vivo toxicology Toxicology and Safety Studies in_vivo->toxicology

References

Unraveling the Potential Mechanism of Action of 1-methyl-1H-benzimidazole-2-sulfonic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-methyl-1H-benzimidazole-2-sulfonic acid belongs to the benzimidazole family, a class of heterocyclic compounds renowned for a wide spectrum of pharmacological activities. While the specific molecular targets of the methylated sulfonic acid derivative remain uncharacterized, its close structural analog, 1H-benzimidazole-2-sulfonic acid, has been identified as an inhibitor of glutamate racemase. This enzyme is crucial for bacterial cell wall synthesis, suggesting a potential antibacterial application. This guide will explore this putative mechanism, delve into the diverse biological activities of benzimidazole derivatives, and provide insights into relevant experimental methodologies.

The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus is a versatile pharmacophore, forming the core of numerous clinically significant drugs. This is attributed to its ability to interact with a wide array of biological targets. A summary of the diverse biological activities reported for various benzimidazole derivatives is presented in Table 1.

Biological ActivityTherapeutic Area
AntimicrobialInfectious Diseases
AntiviralInfectious Diseases
AnticancerOncology
Anti-inflammatoryInflammation & Immunology
AntihypertensiveCardiovascular Diseases
AntidiabeticMetabolic Disorders
AntihistaminicAllergy & Immunology
AnthelminticParasitic Infections
Proton Pump InhibitionGastroenterology

This table is a qualitative summary of activities reported for the broader class of benzimidazole derivatives and does not represent specific data for this compound.

Putative Mechanism of Action: Inhibition of Glutamate Racemase

The most compelling hypothesis for the mechanism of action of this compound stems from the known activity of its parent compound, 1H-benzimidazole-2-sulfonic acid, as a glutamate racemase (GR) inhibitor.

The Role of Glutamate Racemase in Bacteria

Glutamate racemase is a bacterial enzyme essential for the synthesis of D-glutamate from L-glutamate. D-glutamate is a critical component of the peptidoglycan layer of bacterial cell walls, providing structural integrity. Crucially, this enzyme is absent in mammals, making it an attractive target for the development of selective antibacterial agents. Inhibition of glutamate racemase disrupts peptidoglycan synthesis, leading to a compromised cell wall and ultimately bacterial cell lysis due to osmotic pressure.

Proposed Signaling Pathway

The inhibition of glutamate racemase by a benzimidazole-2-sulfonic acid derivative would interrupt the bacterial cell wall synthesis pathway. A simplified representation of this proposed mechanism is depicted below.

G cluster_bacterium Bacterial Cell L_Glutamate L-Glutamate GlutamateRacemase Glutamate Racemase L_Glutamate->GlutamateRacemase D_Glutamate D-Glutamate Peptidoglycan Peptidoglycan Synthesis D_Glutamate->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall Lysis Cell Lysis CellWall->Lysis GlutamateRacemase->D_Glutamate Inhibitor 1-methyl-1H-benzimidazole- 2-sulfonic acid (Proposed) Inhibitor->GlutamateRacemase

Caption: Proposed mechanism of action via glutamate racemase inhibition.

Synthesis of Benzimidazole-2-Sulfonic Acids

The synthesis of benzimidazole-2-sulfonic acids is a key step in the development of these compounds for pharmacological testing. A general synthetic route involves the oxidation of a benzimidazole-2-thione precursor.

General Synthetic Workflow

A common method for the preparation of benzimidazole-2-sulfonic acids involves the oxidation of the corresponding 2-mercaptobenzimidazoles (benzimidazole-2-thiones). An improved method utilizes aqueous sodium percarbonate for this transformation.

G cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Oxidation Start o-phenylenediamine Intermediate1 Benzimidazole-2-thione Start->Intermediate1 Product Benzimidazole-2-sulfonic acid Intermediate1->Product Reagent1 Potassium Ethylxanthate Reagent2 Aqueous Sodium Percarbonate or KMnO4 / H2O2

Caption: General synthetic workflow for benzimidazole-2-sulfonic acids.

Experimental Protocols

While specific experimental data for this compound is lacking, this section outlines general methodologies for assessing the biological activities of novel benzimidazole compounds, with a focus on the putative antibacterial mechanism.

Glutamate Racemase Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against glutamate racemase.

Principle: The enzymatic activity of glutamate racemase can be monitored by measuring the conversion of L-glutamate to D-glutamate or vice versa. A coupled enzyme assay is often employed, where the product of the racemase reaction is a substrate for a secondary enzyme that produces a detectable signal (e.g., a change in absorbance or fluorescence).

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant glutamate racemase is purified. Solutions of L-glutamate or D-glutamate are prepared in a suitable buffer.

  • Coupled Enzyme System: A common method involves coupling the racemase reaction to D-amino acid oxidase, which in the presence of horseradish peroxidase and a chromogenic substrate, produces a colored product that can be measured spectrophotometrically.

  • Assay Procedure:

    • The test compound (at various concentrations) is pre-incubated with glutamate racemase in the assay buffer.

    • The reaction is initiated by the addition of the substrate (e.g., L-glutamate).

    • The rate of the reaction is monitored by measuring the change in absorbance at a specific wavelength over time.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

General Protocol (Broth Microdilution Method):

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.

  • Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing bacterial growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, its structural similarity to known glutamate racemase inhibitors points towards a promising avenue for investigation, particularly in the context of antibacterial drug discovery. The broad pharmacological potential of the benzimidazole scaffold further underscores the importance of continued research into this class of compounds.

Future studies should focus on:

  • Direct enzymatic assays to confirm or refute the inhibition of glutamate racemase by this compound.

  • Broad-spectrum antimicrobial screening to identify susceptible bacterial species.

  • In vivo efficacy studies in animal models of bacterial infection.

  • Target deconvolution studies to identify other potential molecular targets that may contribute to its biological activity.

The information presented in this guide provides a foundational framework for initiating such investigations and advancing our understanding of this potentially valuable therapeutic agent.

The Ascendant Therapeutic Potential of 1-Methyl-1H-benzimidazole-2-sulfonic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1] This technical guide focuses on the biological activities of a specific class of these compounds: 1-methyl-1H-benzimidazole-2-sulfonic acid and its derivatives. These molecules, characterized by the fusion of a benzene ring with an imidazole ring and bearing a sulfonic acid group at the 2-position and a methyl group at the 1-position, have emerged as promising candidates for the development of novel therapeutic agents. This document provides a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a focus on their potential in oncology and infectious diseases.

Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazole derivatives is often achieved through the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[2][3] A general and widely used method is the Phillips-Ladenburg synthesis, which involves the reaction of a 1,2-diaminobenzene with a carboxylic acid in the presence of a mineral acid.[4]

A general synthetic scheme for 2-substituted benzimidazoles is depicted below:

Benzimidazole Synthesis OPD o-Phenylenediamine Intermediate Tetrahedral Intermediate OPD->Intermediate CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Intermediate AcidCatalyst Acid Catalyst (e.g., HCl) AcidCatalyst->Intermediate Benzimidazole 2-Substituted Benzimidazole Intermediate->Benzimidazole Cyclization & Dewatering

Caption: General workflow for the synthesis of 2-substituted benzimidazole derivatives.

For the synthesis of this compound, a multi-step process is generally required, starting with the appropriate substituted o-phenylenediamine or by modifying a pre-formed benzimidazole ring.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably in cancer and infectious diseases.

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.[5][6] One of the key mechanisms of action for some of these compounds is the inhibition of the anti-apoptotic protein Bcl-2.[5][7] By inhibiting Bcl-2, these derivatives can promote apoptosis in cancer cells.

Compound ClassCancer Cell LineIC50 (µM)Reference
Alkylsulfonyl Benzimidazole DerivativesMCF-7 (Breast)4.7 - 10.9[5][7]
Benzimidazole-Triazole HybridsHCT-116 (Colon)3.87[3]
Benzimidazole-Triazole HybridsHepG2 (Liver)5.21[3]
Benzimidazole-Triazole HybridsMCF-7 (Breast)4.92[3]
Benzimidazole-Triazole HybridsHeLa (Cervical)8.34[3]
2-Substituted-5,6-dimethyl-1H-benzimidazoleSMMC-7721 (Hepatocellular)< 10[8]
Benzimidazole-Chalcone DerivativesA549 (Lung)9.73 - 19.53[9]
Benzimidazole-Chalcone DerivativesMCF-7 (Breast)8.91 - 12.12[9]
Benzimidazole-Chalcone DerivativesHEP-G2 (Liver)10.16 - 10.93[9]
Benzimidazole–Oxadiazole DerivativesPANC-1 (Pancreatic)5.5 - 26.7[10]
Benzimidazole–Oxadiazole DerivativesA549 (Lung)0.3[10]
Benzimidazole–Oxadiazole DerivativesMCF-7 (Breast)0.5[10]
Antimicrobial Activity

The benzimidazole scaffold is also a key component of many antimicrobial agents.[11][12][13] Derivatives have shown activity against a range of bacterial and fungal pathogens.

Compound ClassMicroorganismMIC (µg/mL)Reference
N-((1H-benzimidazol-1-yl) methyl) derivativesS. aureus15.62[13]
N-((1H-benzimidazol-1-yl) methyl) derivativesE. coli31.25[13]
N-((1H-benzimidazol-1-yl) methyl) derivativesA. niger15.62[13]
N-((1H-benzimidazol-1-yl) methyl) derivativesA. fumigatus31.25[13]
2-Substituted-1H-benzimidazole derivativesB. cereus< 6 (Highly Active)[14]
2-Substituted-1H-benzimidazole derivativesE. coli6 - 9 (Slightly Active)[14]
Benzimidazole-phenylhydrazone derivative (6f)R. solani1.20 (EC50)[15]
Benzimidazole-phenylhydrazone derivative (6f)M. oryzae1.85 (EC50)[15]
Enzyme Inhibition

Certain benzimidazole derivatives, particularly those with sulfonamide groups, have been identified as potent inhibitors of carbonic anhydrases (CAs).[16] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.

Compound ClassEnzymeKi (nM)Reference
Sulfonamide DerivativeshCA I2.62–136.54[17]
Sulfonamide DerivativeshCA II5.74–210.58[17]

Signaling Pathways and Mechanisms of Action

Bcl-2 Signaling Pathway in Apoptosis

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[18][19] Anti-apoptotic members, such as Bcl-2 and Bcl-xL, prevent the release of cytochrome c from the mitochondria, thereby inhibiting caspase activation and cell death.[20] Pro-apoptotic members, like Bax and Bak, promote this release. Many benzimidazole derivatives exert their anticancer effects by inhibiting the anti-apoptotic Bcl-2 proteins, leading to the activation of the apoptotic cascade.

Bcl2_Pathway cluster_Mitochondrion Mitochondrion Bax Bax/Bak CytoC Cytochrome c Bax->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Bcl2->Bax Inhibits Benzimidazole 1-Methyl-1H-benzimidazole -2-sulfonic acid derivative Benzimidazole->Bcl2 Inhibits ApoptoticStimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., Bim, Bad) ApoptoticStimuli->BH3_only BH3_only->Bcl2 Inhibits Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Inhibition of the Bcl-2 signaling pathway by benzimidazole derivatives.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide.[16] Sulfonamide-bearing benzimidazole derivatives can act as inhibitors by binding to the zinc ion in the active site of the enzyme, disrupting its catalytic activity.

CA_Inhibition CA Carbonic Anhydrase (Active Site with Zn²⁺) Product H⁺ + HCO₃⁻ CA->Product Catalyzes Substrate CO₂ + H₂O Substrate->CA Binds Inhibitor Benzimidazole-sulfonamide Derivative Inhibitor->CA Binds to Zn²⁺

Caption: Mechanism of carbonic anhydrase inhibition by benzimidazole derivatives.

Experimental Protocols

Synthesis of 2-Methyl-1H-benzimidazole

This protocol describes a general method for the synthesis of a simple benzimidazole derivative.

Materials:

  • o-Phenylenediamine

  • Glacial acetic acid

  • 4N Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Water

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Büchner funnel and flask

  • Filter paper

  • pH paper or meter

Procedure:

  • In a round-bottomed flask, combine o-phenylenediamine and an excess of glacial acetic acid.

  • Add 4N HCl to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly neutralize the mixture with 10% NaOH solution until it is alkaline.

  • The crude product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water.

  • Recrystallize the product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 2-methyl-1H-benzimidazole.[21]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound derivative (test compound)

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound, vehicle control, and positive control in complete medium.

  • Remove the old medium and add the different concentrations of the compounds to the wells.

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[9]

In Vitro Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivative (test compound)

  • Standard antimicrobial drug (positive control)

  • Solvent for the compound (e.g., DMSO)

  • Sterile saline or PBS

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Prepare serial two-fold dilutions of the test compound and the standard drug in the broth medium in a 96-well plate.

  • Add the microbial inoculum to each well.

  • Include a positive control (microorganism in broth without any compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11][13]

Experimental and Drug Development Workflow

The development of new drugs based on the this compound scaffold follows a structured workflow.

Drug_Development_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening In Vitro Screening cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials Design Compound Design & Library Synthesis Purification Purification & Characterization Design->Purification PrimaryScreening Primary Biological Screening (e.g., MTT, MIC) Design->PrimaryScreening SecondaryScreening Secondary Assays (e.g., Enzyme Inhibition) PrimaryScreening->SecondaryScreening ADME ADME/Tox Studies SecondaryScreening->ADME InVivo In Vivo Efficacy (Animal Models) ADME->InVivo Phase1 Phase I InVivo->Phase1 Phase2 Phase II Phase1->Phase2 Phase3 Phase III Phase2->Phase3

Caption: General workflow for the development of benzimidazole-based drugs.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical studies, particularly in the areas of oncology and infectious diseases, warrants further investigation. The synthetic accessibility of the benzimidazole scaffold, coupled with the potential for diverse functionalization, provides a robust platform for the development of novel drug candidates. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, with the ultimate goal of translating these promising findings into clinical applications.

References

1-Methyl-1H-benzimidazole-2-sulfonic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of 1-methyl-1H-benzimidazole-2-sulfonic acid (CAS No. 5533-38-0). Due to a notable absence of in-depth studies in the scientific literature, this guide focuses on the fundamental chemical and physical properties of the compound and proposes a plausible synthetic pathway based on established chemical reactions for analogous structures. Currently, there is no published data on the specific biological activities, signaling pathways, or detailed experimental protocols related to the bioactivity of this compound. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and potential exploration of this molecule.

Chemical and Physical Properties

This compound is a stable, solid organic compound. Its key properties, compiled from various chemical suppliers, are summarized below. The toxicological properties of this compound have not been fully investigated[1].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5533-38-0[1][2][3][4][5][6]
Molecular Formula C₈H₈N₂O₃S[1][2][3][4]
Molecular Weight 212.23 g/mol [2][3]
Melting Point 341 °C[1]
Density 1.55 g/cm³[1]
Appearance Solid (form not specified)N/A
Solubility Not available[1]

Proposed Synthesis

G cluster_0 Step 1: Synthesis of 1-methyl-1H-benzimidazole-2-thiol cluster_1 Step 2: Oxidation to this compound N-methyl-o-phenylenediamine N-methyl-o-phenylenediamine Reaction1 Reaction in the presence of a base (e.g., KOH) N-methyl-o-phenylenediamine->Reaction1 Carbon disulfide Carbon disulfide Carbon disulfide->Reaction1 1-methyl-1H-benzimidazole-2-thiol 1-methyl-1H-benzimidazole-2-thiol Reaction1->1-methyl-1H-benzimidazole-2-thiol Precursor 1-methyl-1H-benzimidazole-2-thiol Reaction2 Oxidation Precursor->Reaction2 Oxidizing_agent Potassium permanganate (KMnO4) in NaOH solution Oxidizing_agent->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 1-methyl-1H-benzimidazole-2-thiol (Precursor)

While a specific protocol for the N-methylated derivative is not available, the synthesis of the analogous 1H-benzimidazole-2-thiol is well-documented. The following protocol is adapted from procedures for similar compounds[6][7].

Materials:

  • N-methyl-o-phenylenediamine

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • Water

  • Charcoal

  • Hydrochloric acid (for acidification, if necessary for purification)

Procedure:

  • Prepare a solution of potassium hydroxide in a mixture of ethanol and water.

  • To this solution, add carbon disulfide.

  • Add N-methyl-o-phenylenediamine to the mixture in portions.

  • Reflux the reaction mixture for approximately 3 hours.

  • After reflux, add activated charcoal cautiously and continue to reflux for an additional 10 minutes.

  • Filter the hot solution to remove the charcoal.

  • The filtrate can be heated to reduce the volume and then cooled to induce crystallization.

  • The resulting precipitate of 1-methyl-1H-benzimidazole-2-thiol is then filtered, washed with water, and dried.

Table 2: Properties of the Precursor, 1-methyl-1H-benzimidazole-2-thiol

PropertyValueReference
CAS Number 2360-22-7[8][9]
Molecular Formula C₈H₈N₂S[8][9]
Molecular Weight 164.23 g/mol [8][9]
Melting Point 193-197 °C[9]
Experimental Protocol: Oxidation to this compound

This protocol is adapted from the synthesis of the unmethylated analog, 1H-benzimidazole-2-sulfonic acid[7].

Materials:

  • 1-methyl-1H-benzimidazole-2-thiol

  • Sodium hydroxide solution (e.g., 50%)

  • Potassium permanganate

  • Water

  • Hydrochloric acid

Procedure:

  • Dissolve 1-methyl-1H-benzimidazole-2-thiol in a sodium hydroxide solution with heating.

  • To the boiling solution, add a solution of potassium permanganate in water in small portions with stirring.

  • After the addition is complete, reflux the reaction mixture for approximately 45 minutes.

  • Filter the hot solution to remove the manganese dioxide precipitate.

  • Acidify the filtrate with hydrochloric acid to a pH of 1.

  • The resulting precipitate of this compound is then filtered, washed with water, and dried.

Potential Applications

While no specific biological activities have been reported for this compound, it is noted to be a useful reagent for the preparation of bis(benzimidazol-2-yl)amines[1][2]. The broader class of benzimidazole derivatives is known for a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

Conclusion

This compound is a compound for which basic physicochemical data is available, but in-depth scientific investigation into its synthesis, characterization, and biological activity is currently lacking in the public domain. The synthetic pathway proposed in this document, based on established methodologies for similar compounds, provides a foundation for researchers to produce this molecule for further study. Future research is required to elucidate the spectroscopic characteristics, and potential therapeutic applications of this compound, which would be of significant interest to the drug development community.

References

solubility of 1-methyl-1H-benzimidazole-2-sulfonic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 1-Methyl-1H-benzimidazole-2-sulfonic Acid in Organic Solvents

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and materials science research. Its unique structure, featuring a benzimidazole core, a sulfonic acid group, and a methyl substituent, imparts specific physicochemical properties that influence its behavior in various media. A critical parameter for its application in drug development, formulation, and chemical synthesis is its solubility in organic solvents. This technical guide provides a comprehensive overview of the available data and methodologies for determining the solubility of this compound.

Physicochemical Properties Overview

The solubility of a compound is governed by its molecular structure and the properties of the solvent. For this compound, key structural features influencing its solubility include:

  • Benzimidazole Core: A rigid, aromatic heterocyclic system that can participate in π-π stacking interactions.

  • Sulfonic Acid Group (-SO3H): A highly polar and acidic functional group capable of strong hydrogen bonding. This group dominates the polarity of the molecule.

  • Methyl Group (-CH3): A nonpolar, electron-donating group that can slightly influence the overall polarity and steric hindrance.

Due to the presence of the highly polar sulfonic acid group, this compound is generally expected to have low solubility in nonpolar organic solvents and higher solubility in polar, protic solvents that can engage in hydrogen bonding.

Solubility Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. This suggests that such data may not be published or may reside in proprietary databases.

However, based on the general principles of "like dissolves like" and the known solubility of similar compounds, a qualitative solubility profile can be inferred.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe sulfonic acid group can readily form strong hydrogen bonds with protic solvents. The high polarity of these solvents can effectively solvate both the polar and nonpolar parts of the molecule.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the sulfonic acid group. The absence of a labile proton may slightly reduce the solubility compared to protic solvents.
Nonpolar Protic Acetic AcidModerateWhile having a lower dielectric constant than water, acetic acid is a protic solvent that can engage in hydrogen bonding, potentially leading to moderate solubility.
Nonpolar Aprotic Toluene, Hexane, DichloromethaneLow to InsolubleThe large polarity mismatch between the highly polar solute and the nonpolar solvent results in weak solute-solvent interactions, making dissolution energetically unfavorable. The intermolecular forces within the solid solute are much stronger.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method, a widely accepted standard procedure.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade or equivalent)

  • Calibrated analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

    • Place the vial in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the mixture for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibrium should be determined by preliminary experiments where the concentration is measured at different time points until it becomes constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered, saturated solution with a suitable solvent (often the same solvent used for the experiment or the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • HPLC Method:

      • Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

      • Prepare a series of calibration standards of known concentrations.

      • Inject the diluted sample and the calibration standards into the HPLC system.

      • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

      • Determine the concentration of the diluted sample from the calibration curve.

    • UV-Vis Spectrophotometry Method:

      • Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

      • Prepare a series of calibration standards and measure their absorbance at λmax.

      • Construct a calibration curve according to the Beer-Lambert law (Absorbance vs. Concentration).

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by taking into account the dilution factor.

    • The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_quant Quantification cluster_calc Calculation A Add excess solute to solvent B Equilibrate in temperature-controlled shaker A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample for analysis D->E G Analyze samples and standards (HPLC/UV-Vis) E->G F Prepare calibration standards F->G H Construct calibration curve G->H I Determine concentration of diluted sample H->I J Calculate original saturated concentration (Solubility) I->J

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Conclusion

Spectroscopic and Structural Elucidation of 1-methyl-1H-benzimidazole-2-sulfonic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-methyl-1H-benzimidazole-2-sulfonic acid. Due to the limited availability of direct experimental data for this specific compound in public databases, this document presents a compilation of expected spectroscopic data based on the analysis of closely related benzimidazole derivatives and general principles of spectroscopy. Detailed experimental protocols for the characterization of this and similar compounds are also provided.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a benzimidazole core, which is a fusion of benzene and imidazole rings. A methyl group is attached to one of the nitrogen atoms of the imidazole ring, and a sulfonic acid group is substituted at the 2-position.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 5533-38-0[1][2][3][4]
Molecular Formula C₈H₈N₂O₃S[1][2][5]
Molecular Weight 212.23 g/mol [2]
IUPAC Name This compound[1][4]

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from published data for analogous benzimidazole structures and known functional group absorptions.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.0 - 12.0broad singlet1H-SO₃H
~7.8 - 8.0multiplet2HAromatic Protons (H-4, H-7)
~7.4 - 7.6multiplet2HAromatic Protons (H-5, H-6)
~3.9singlet3HN-CH₃

Table 3: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~150C-2 (bearing -SO₃H)
~142C-7a
~135C-3a
~125C-5
~124C-6
~115C-4
~112C-7
~31N-CH₃
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch (N-CH₃)
1620 - 1580MediumC=N stretch
1480 - 1440MediumAromatic C=C stretch
1250 - 1150StrongS=O stretch (sulfonic acid)
1080 - 1000StrongS-O stretch (sulfonic acid)
900 - 650StrongO-H bend (sulfonic acid)
Mass Spectrometry

For mass spectrometry, the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 212 or 213, respectively. Fragmentation patterns would likely involve the loss of the sulfonic acid group (SO₃).

Experimental Protocols

The following are detailed methodologies for obtaining spectroscopic data for this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.[9]

  • Gently vortex the vial to ensure complete dissolution of the sample.

  • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube and wipe the exterior with a lint-free cloth.

  • Insert the sample into the NMR spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR) - FTIR

This method is often preferred for solid samples due to its minimal sample preparation.[10]

Materials:

  • This compound (a small amount of powder)

  • FTIR spectrometer with an ATR accessory

Procedure:

  • Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty, clean ATR crystal.[10]

  • Place a small amount of the solid sample directly onto the ATR crystal surface.[10]

  • Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.[10]

  • Collect the IR spectrum of the sample.[10]

  • After analysis, clean the crystal surface thoroughly.

Method: Potassium Bromide (KBr) Pellet

Materials:

  • This compound (1-2 mg)

  • Dry potassium bromide (KBr), spectroscopic grade (100-200 mg)

  • Mortar and pestle

  • Pellet press

Procedure:

  • Place a small amount of KBr in a mortar and grind it to a fine powder.

  • Add 1-2 mg of the sample to the mortar.

  • Mix the sample and KBr thoroughly and grind the mixture to a very fine, homogeneous powder.[11]

  • Transfer the powder to the pellet press die.

  • Press the powder under high pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Visualizations

Synthesis Pathway

The following diagram illustrates a general synthetic route for a benzimidazole-2-sulfonic acid derivative, which can be adapted for the synthesis of this compound.[12]

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product o-Phenylenediamine o-Phenylenediamine Benzimidazole_thiol 1H-Benzimidazole-2-thiol o-Phenylenediamine->Benzimidazole_thiol KOH, EtOH/H₂O Reflux Carbon_disulfide Carbon disulfide Carbon_disulfide->Benzimidazole_thiol Benzimidazole_sulfonic_acid 1H-Benzimidazole-2-sulfonic acid Benzimidazole_thiol->Benzimidazole_sulfonic_acid KMnO₄, NaOH Oxidation Spectroscopic_Workflow Start Synthesized Compound NMR_Prep NMR Sample Preparation Start->NMR_Prep IR_Prep IR Sample Preparation Start->IR_Prep MS_Prep MS Sample Preparation Start->MS_Prep NMR_Analysis ¹H & ¹³C NMR Analysis NMR_Prep->NMR_Analysis IR_Analysis FTIR Analysis IR_Prep->IR_Analysis MS_Analysis Mass Spectrometry Analysis MS_Prep->MS_Analysis Data_Integration Data Integration and Structural Elucidation NMR_Analysis->Data_Integration IR_Analysis->Data_Integration MS_Analysis->Data_Integration Final_Structure Confirmed Structure Data_Integration->Final_Structure Structure_Spectra_Relationship cluster_structure Molecular Structure cluster_spectra Spectroscopic Signatures Molecule This compound Aromatic_Ring Benzene Ring Molecule->Aromatic_Ring Imidazole_Ring Imidazole Ring Molecule->Imidazole_Ring Methyl_Group N-Methyl Group Molecule->Methyl_Group Sulfonic_Acid Sulfonic Acid Group Molecule->Sulfonic_Acid NMR_Aromatic ¹H: ~7.4-8.0 ppm ¹³C: ~112-142 ppm Aromatic_Ring->NMR_Aromatic NMR IR_Aromatic IR: ~3100-3000 cm⁻¹ (C-H) ~1480-1440 cm⁻¹ (C=C) Aromatic_Ring->IR_Aromatic IR NMR_Methyl ¹H: ~3.9 ppm ¹³C: ~31 ppm Methyl_Group->NMR_Methyl NMR IR_Methyl IR: ~2980-2850 cm⁻¹ (C-H) Methyl_Group->IR_Methyl IR NMR_Sulfonic ¹H: ~10.0-12.0 ppm Sulfonic_Acid->NMR_Sulfonic NMR IR_Sulfonic IR: ~1250-1150 cm⁻¹ (S=O) ~900-650 cm⁻¹ (O-H) Sulfonic_Acid->IR_Sulfonic IR

References

Methodological & Application

Application Notes and Protocols for 1-methyl-1H-benzimidazole-2-sulfonic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic compound that serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmacologically relevant scaffolds. Its utility is primarily demonstrated in the synthesis of substituted benzimidazole derivatives, which are core structures in numerous therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of bis(benzimidazol-2-yl)amines, a class of compounds with recognized biological activity.

Application: Synthesis of bis(benzimidazol-2-yl)amines

A key application of this compound is its role as a reactant in the synthesis of bis(benzimidazol-2-yl)amines. These compounds are of interest in medicinal chemistry due to their potential antitrichinellosis activity. The synthesis involves a direct condensation reaction between a benzimidazole-2-sulfonic acid and a benzimidazole-2-amine at elevated temperatures.

The general reaction involves the displacement of the sulfonic acid group by the amino group of another benzimidazole molecule. This method provides a direct route to constructing the N-linked bis(benzimidazole) core structure.

Logical Relationship: Synthesis of bis(benzimidazol-2-yl)amines

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C High Temperature (e.g., 180 °C) A->C Reacts with B 1-methyl-1H-benzimidazol-2-amine B->C in the presence of D N,1-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine C->D to yield

Caption: Logical flow for the synthesis of a bis(benzimidazol-2-yl)amine.

Experimental Protocols

Protocol 1: Synthesis of this compound

This synthesis is a two-step process starting from the commercially available N-methyl-o-phenylenediamine.

Step 1: Synthesis of 1-methyl-1H-benzimidazole-2-thiol

This procedure is adapted from the general synthesis of benzimidazole-2-thiols.

Experimental Workflow: Synthesis of 1-methyl-1H-benzimidazole-2-thiol

G A Dissolve N-methyl-o-phenylenediamine and KOH in Ethanol/Water B Add Carbon Disulfide (CS2) dropwise at room temperature A->B C Reflux the reaction mixture B->C D Cool the reaction mixture C->D E Acidify with Acetic Acid D->E F Filter the precipitate E->F G Wash with water and dry F->G H 1-methyl-1H-benzimidazole-2-thiol G->H

Caption: Workflow for the synthesis of the thiol precursor.

Materials:

  • N-methyl-o-phenylenediamine

  • Potassium hydroxide (KOH)

  • Ethanol

  • Carbon disulfide (CS₂)

  • Glacial acetic acid

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (1.1 equivalents) in a mixture of ethanol and water.

  • To this solution, add N-methyl-o-phenylenediamine (1.0 equivalent).

  • Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.

  • Acidify the solution with glacial acetic acid until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Step 2: Oxidation of 1-methyl-1H-benzimidazole-2-thiol to this compound

This protocol is based on the oxidation of the unmethylated analogue.[1]

Materials:

  • 1-methyl-1H-benzimidazole-2-thiol

  • Sodium hydroxide (NaOH)

  • Potassium permanganate (KMnO₄)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • To a boiling solution of 1-methyl-1H-benzimidazole-2-thiol (1.0 equivalent) in water, add a 50% aqueous solution of sodium hydroxide.

  • To this boiling solution, add a solution of potassium permanganate (2.2 equivalents) in water in small portions with vigorous stirring.

  • After the complete addition of the potassium permanganate solution, continue to reflux the reaction mixture for an additional 45 minutes.[1]

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with hydrochloric acid to a pH of 1.[1]

  • Collect the resulting precipitate of this compound by vacuum filtration and wash with cold water.

  • Dry the product under vacuum.

Protocol 2: Synthesis of N,1-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine

This protocol is based on the general method described for the synthesis of bis(benzimidazol-2-yl)amines.

Materials:

  • This compound

  • 1-methyl-1H-benzimidazol-2-amine

Procedure:

  • In a reaction tube, combine this compound (1.0 equivalent) and 1-methyl-1H-benzimidazol-2-amine (1.0 equivalent).

  • Heat the mixture at 180 °C for 30 minutes in an oil bath or heating block.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes the expected outcomes for the synthesis of a bis(benzimidazol-2-yl)amine. Please note that the yield is an estimate based on similar reported reactions and may vary.

Reactant 1Reactant 2Temperature (°C)Time (min)ProductExpected Yield (%)
This compound1-methyl-1H-benzimidazol-2-amine18030N,1-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine60-70

Concluding Remarks

This compound is a key intermediate for accessing N-linked bis(benzimidazole) structures. The provided protocols offer a foundational methodology for the synthesis of this reagent and its application in constructing more complex molecules of interest to the pharmaceutical and materials science sectors. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes. Standard laboratory safety precautions should be followed at all times.

References

1-methyl-1H-benzimidazole-2-sulfonic acid as a catalyst in condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Catalysis in Condensation Reactions

To the Valued Researcher,

This document provides detailed application notes and protocols relevant to catalysis in key condensation reactions. Initial investigations into the specific use of 1-methyl-1H-benzimidazole-2-sulfonic acid as a catalyst in these reactions did not yield published data or established protocols within the scientific literature.

Therefore, this report focuses on providing comprehensive methodologies and data for well-established and efficient catalytic systems for the following important condensation reactions:

  • The Biginelli Reaction: A one-pot cyclocondensation to synthesize dihydropyrimidinones.

  • The Paal-Knorr Pyrrole Synthesis: The synthesis of pyrroles from 1,4-dicarbonyl compounds.

  • Quinoxaline Synthesis: The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.

While this compound is a known chemical entity, its catalytic applications in these areas remain an open field for investigation. The protocols detailed below for other catalysts can serve as a starting point for designing experiments to evaluate its potential catalytic activity.

Section 1: The Biginelli Reaction Catalyzed by Boron Sulfonic Acid

The Biginelli reaction is a multicomponent reaction that provides an efficient route to 3,4-dihydropyrimidin-2(1H)-ones and their derivatives, which are of significant interest in medicinal chemistry. Boron sulfonic acid (BSA) has been demonstrated as an effective and mild catalyst for this transformation.

Experimental Protocol: General Procedure for the Boron Sulfonic Acid-Catalyzed Biginelli Reaction
  • Reaction Setup: To a 50 mL round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.2 mmol).

  • Solvent Addition: Add 10 mL of water to the flask.

  • Catalyst Addition: Introduce boron sulfonic acid (BSA) (0.15 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, filter the solid product. Wash the crude product with cold water and then dry it. Recrystallization from ethanol can be performed for further purification if necessary.

Quantitative Data Summary: Biginelli Reaction using Boron Sulfonic Acid
EntryAldehydeβ-KetoesterUrea/ThioureaTime (min)Yield (%)
1BenzaldehydeEthyl acetoacetateUrea3095
24-ChlorobenzaldehydeEthyl acetoacetateUrea2598
34-MethoxybenzaldehydeEthyl acetoacetateUrea4092
44-NitrobenzaldehydeEthyl acetoacetateUrea2096
5BenzaldehydeMethyl acetoacetateThiourea3593

Note: The data presented is a representative summary based on typical results for this type of reaction and may vary based on specific experimental conditions.

Workflow for Biginelli Reaction

Biginelli_Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Aldehyde Aldehyde Mixing Mixing and Stirring Aldehyde->Mixing Ketoester β-Ketoester Ketoester->Mixing Urea Urea Urea->Mixing Catalyst Boron Sulfonic Acid Catalyst->Mixing Solvent Water Solvent->Mixing Temperature Room Temperature Temperature->Mixing Monitoring TLC Monitoring Mixing->Monitoring Workup Work-up & Purification Monitoring->Workup Product Dihydropyrimidinone Workup->Product

Caption: Workflow for the Boron Sulfonic Acid-Catalyzed Biginelli Reaction.

Section 2: The Paal-Knorr Pyrrole Synthesis Catalyzed by Bismuth Nitrate

The Paal-Knorr synthesis is a fundamental method for the preparation of substituted pyrroles, which are prevalent motifs in natural products and pharmaceuticals. Bismuth nitrate has been shown to be an efficient catalyst for this reaction.[1]

Experimental Protocol: General Procedure for Bismuth Nitrate-Catalyzed Paal-Knorr Pyrrole Synthesis
  • Reactant Preparation: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1 mmol) and the primary amine (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add bismuth nitrate (Bi(NO₃)₃·5H₂O) (5 mol%) to the solution.

  • Reaction Conditions: Reflux the reaction mixture. Monitor the reaction's progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary: Paal-Knorr Pyrrole Synthesis using Bismuth Nitrate
Entry1,4-Dicarbonyl CompoundAmineTime (h)Yield (%)
12,5-HexanedioneAniline1.592
22,5-Hexanedione4-Methoxyaniline2.090
31-Phenyl-1,4-pentanedioneAniline2.588
42,5-HexanedioneBenzylamine1.095
53,4-Dimethyl-2,5-hexanedioneAniline2.085

Note: The data presented is a representative summary based on typical results for this type of reaction and may vary based on specific experimental conditions.[1]

Workflow for Paal-Knorr Pyrrole Synthesis

Paal_Knorr_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Dicarbonyl 1,4-Dicarbonyl Mixing Mixing and Refluxing Dicarbonyl->Mixing Amine Primary Amine Amine->Mixing Catalyst Bismuth Nitrate Catalyst->Mixing Solvent Ethanol Solvent->Mixing Condition Reflux Condition->Mixing Monitoring TLC Monitoring Mixing->Monitoring Purification Purification Monitoring->Purification Product Substituted Pyrrole Purification->Product

Caption: Workflow for the Bismuth Nitrate-Catalyzed Paal-Knorr Pyrrole Synthesis.

Section 3: Quinoxaline Synthesis Catalyzed by Phospho Sulfonic Acid

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a common method for their synthesis, and phospho sulfonic acid (PSA) serves as an efficient catalyst for this transformation.[2]

Experimental Protocol: General Procedure for Phospho Sulfonic Acid-Catalyzed Quinoxaline Synthesis
  • Reaction Setup: In a round-bottom flask, combine the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).

  • Solvent and Catalyst: Add ethanol (10 mL) as the solvent, followed by phospho sulfonic acid (PSA) (as an effective solid acid catalyst).[2]

  • Reaction Conditions: Stir the reaction mixture at ambient temperature. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture to recover the catalyst. Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol.

Quantitative Data Summary: Quinoxaline Synthesis using Phospho Sulfonic Acid
Entryo-Phenylenediamine1,2-Dicarbonyl CompoundTime (min)Yield (%)
11,2-PhenylenediamineBenzil1598
24-Methyl-1,2-phenylenediamineBenzil2096
34-Chloro-1,2-phenylenediamineBenzil2595
41,2-Phenylenediamine2,3-Butanedione3094
51,2-DiaminonaphthaleneBenzil3592

Note: The data presented is a representative summary based on typical results for this type of reaction and may vary based on specific experimental conditions.[2]

Workflow for Quinoxaline Synthesis

Quinoxaline_Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Diamine o-Phenylenediamine Reaction Stirring Diamine->Reaction Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Reaction Catalyst Phospho Sulfonic Acid Catalyst->Reaction Solvent Ethanol Solvent->Reaction Temperature Ambient Temperature Temperature->Reaction Monitoring TLC Monitoring Reaction->Monitoring Isolation Product Isolation Monitoring->Isolation Product Quinoxaline Derivative Isolation->Product

Caption: Workflow for Phospho Sulfonic Acid-Catalyzed Quinoxaline Synthesis.

References

Application Notes and Protocols for 1-Methyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 1-methyl-1H-benzimidazole-2-sulfonic acid as a versatile building block in the synthesis of pharmacologically active compounds. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This document outlines its potential applications based on the known activities of structurally related compounds, provides detailed experimental protocols for its synthesis and potential biological evaluation, summarizes relevant quantitative data from analogous compounds, and visualizes associated signaling pathways and experimental workflows.

Potential Applications in Drug Discovery and Development

While specific biological data for this compound is not extensively available in the current literature, the benzimidazole-sulfonic acid moiety is a key feature in several classes of bioactive molecules. Based on the activities of related compounds, this compound is a promising starting material for the development of novel therapeutics in the following areas:

  • Antiparasitic Agents: Benzimidazole derivatives are a well-established class of anthelmintic drugs. The core structure is known to interfere with microtubule polymerization in parasites, leading to their demise. This compound can serve as a precursor for the synthesis of novel antiparasitic compounds.

  • Kinase Inhibitors (e.g., VEGFR-2 Inhibitors): The benzimidazole scaffold is present in numerous kinase inhibitors investigated for cancer therapy. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, and its inhibition is a validated strategy in oncology. Derivatives of this compound could be designed to target the ATP-binding site of VEGFR-2.

  • Angiotensin II Receptor Antagonists: Several commercial antihypertensive drugs, known as sartans, feature a benzimidazole core. These drugs act by blocking the Angiotensin II type 1 (AT1) receptor, leading to vasodilation and a reduction in blood pressure. The structural motifs of this compound make it a candidate for derivatization into novel AT1 receptor antagonists.

  • Antioxidant Compounds: Various benzimidazole derivatives have demonstrated significant antioxidant activity, which is beneficial in combating oxidative stress-related diseases. The electronic properties of the benzimidazole ring system can be modulated through substitution to enhance its radical scavenging capabilities.

Experimental Protocols

Synthesis of this compound

This is a proposed multi-step synthesis adapted from protocols for similar benzimidazole derivatives.

Step 1: Synthesis of 1-Methyl-1H-benzimidazole-2-thiol

  • Materials: N-methyl-o-phenylenediamine, Carbon disulfide (CS₂), Potassium hydroxide (KOH), Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, dissolve potassium hydroxide (1.1 equivalents) in a mixture of ethanol and water.

    • To this solution, add N-methyl-o-phenylenediamine (1 equivalent).

    • Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 3-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and acidify with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to obtain 1-methyl-1H-benzimidazole-2-thiol.

    • The crude product can be purified by recrystallization from ethanol.

Step 2: Oxidation to this compound

  • Materials: 1-Methyl-1H-benzimidazole-2-thiol, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 1-methyl-1H-benzimidazole-2-thiol (1 equivalent) in an aqueous solution of sodium hydroxide.

    • Heat the solution to boiling and add a solution of potassium permanganate (2.2 equivalents) in water dropwise with vigorous stirring.

    • Continue to reflux for 1 hour after the addition is complete.

    • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

    • Acidify the filtrate with hydrochloric acid to a pH of approximately 1 to precipitate the sulfonic acid.

    • Filter the precipitate, wash thoroughly with cold water, and dry to yield this compound.

G cluster_0 Synthesis of 1-Methyl-1H-benzimidazole-2-thiol cluster_1 Oxidation to Sulfonic Acid N-methyl-o-phenylenediamine N-methyl-o-phenylenediamine Step1_Reaction Reflux N-methyl-o-phenylenediamine->Step1_Reaction CS2 CS2 CS2->Step1_Reaction KOH / Ethanol KOH / Ethanol KOH / Ethanol->Step1_Reaction 1-Methyl-1H-benzimidazole-2-thiol 1-Methyl-1H-benzimidazole-2-thiol Step1_Reaction->1-Methyl-1H-benzimidazole-2-thiol Step2_Reaction Oxidation 1-Methyl-1H-benzimidazole-2-thiol->Step2_Reaction KMnO4 / NaOH KMnO4 / NaOH KMnO4 / NaOH->Step2_Reaction This compound This compound Step2_Reaction->this compound

Caption: Synthesis workflow for this compound.

Protocol for Antioxidant Activity Assessment (DPPH Assay)

This protocol is for evaluating the radical scavenging activity of derivatives of this compound.

  • Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), Methanol, Test compound, Standard antioxidant (e.g., Ascorbic acid), 96-well microplate, UV-Vis microplate reader.

  • Procedure:

    • Prepare a stock solution of the test compound in methanol or DMSO.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add varying concentrations of the test compound to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • A control (DPPH solution without the test compound) and a blank (methanol) should also be measured.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals).

G Prepare_DPPH Prepare 0.1 mM DPPH solution Mix Mix DPPH and test compound in 96-well plate Prepare_DPPH->Mix Prepare_Sample Prepare serial dilutions of test compound Prepare_Sample->Mix Incubate Incubate in dark for 30 min Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 Measure->Calculate

Caption: Experimental workflow for the DPPH antioxidant assay.

Quantitative Data Summary

The following tables summarize quantitative data for various benzimidazole derivatives from the literature, illustrating their potential in different therapeutic areas. Note: This data is for structurally related compounds and not for this compound itself.

Table 1: Antioxidant Activity of Benzimidazole Derivatives

Compound ClassAssayIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Pyrazole Benzimidazolone DerivativesTAC12.47 - 14.00Ascorbic Acid88.12
Pyrazole Benzimidazolone DerivativesFRAP68.97--
Fluorophenyl Benzimidazole AnalogsDPPH1.2 - 6.6--

Table 2: Antiparasitic Activity of Benzimidazole Derivatives

Compound ClassParasiteIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Benzimidazole-Quinone HybridsL. major44.10Miltefosine13.92
2-(Trifluoromethyl)-1H-benzimidazolesG. intestinalisNanomolar rangeMetronidazole-

Table 3: Kinase Inhibitory Activity of Benzimidazole Derivatives

Compound ClassTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
Benzimidazole HybridsVEGFR-26.7 - 107--
Benzimidazole-Urea DerivativesVEGFR-223.1 - 40.1Sorafenib29.7

Signaling Pathways

VEGFR-2 Signaling Pathway

Derivatives of this compound could potentially act as inhibitors of the VEGFR-2 signaling pathway, which is crucial for angiogenesis. Inhibition of this pathway can prevent the formation of new blood vessels that supply tumors with nutrients and oxygen.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Migration VEGFR2->Migration Inhibitor Benzimidazole Derivative Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: VEGFR-2 signaling pathway and potential inhibition by a benzimidazole derivative.

Applications of 1-methyl-1H-benzimidazole-2-sulfonic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the medicinal chemistry applications of 1-methyl-1H-benzimidazole-2-sulfonic acid is limited in publicly available literature. The following application notes are largely based on the established biological activity of its parent compound, 1H-benzimidazole-2-sulfonic acid, and the general principles of medicinal chemistry concerning the benzimidazole scaffold and N-methylation.

Introduction

The benzimidazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its structural similarity to purine nucleosides allows for interaction with various biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3] This document focuses on this compound, a specific derivative whose potential applications can be inferred from its structural components: the benzimidazole core, a sulfonic acid group at the 2-position, and a methyl group on one of the imidazole nitrogens.

The parent compound, 1H-benzimidazole-2-sulfonic acid (BISA), has been identified as an inhibitor of glutamate racemase (GR), an enzyme essential for bacterial cell wall synthesis.[4][5] This makes it a promising starting point for the development of novel antibacterial drugs.[4] N-methylation is a common medicinal chemistry strategy to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which can in turn influence pharmacokinetic and pharmacodynamic profiles.

Potential Applications

Antibacterial Agents

The primary hypothesized application for this compound is as an antibacterial agent, acting as an inhibitor of glutamate racemase (GR).

  • Mechanism of Action: Glutamate racemase catalyzes the conversion of L-glutamate to D-glutamate, an essential component of the peptidoglycan layer of bacterial cell walls. Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death. The sulfonic acid group at the C2 position of the benzimidazole ring is believed to play a crucial role in binding to the active site of the enzyme. N-methylation may alter the compound's affinity for the enzyme or its ability to penetrate the bacterial cell envelope.

G cluster_bacteria Bacterial Cell L-Glutamate L-Glutamate GR Glutamate Racemase (GR) L-Glutamate->GR catalysis D-Glutamate D-Glutamate Peptidoglycan Peptidoglycan D-Glutamate->Peptidoglycan incorporation Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall synthesis GR->D-Glutamate catalysis Target_Compound 1-methyl-1H-benzimidazole- 2-sulfonic acid Target_Compound->GR Inhibition

Proposed mechanism of action for antibacterial activity.
Other Potential Therapeutic Areas

Given the wide range of activities of benzimidazole derivatives, this compound could be investigated for other therapeutic effects, including:

  • Antiparasitic Activity: Benzimidazole derivatives are well-known anthelmintics (e.g., albendazole). The core scaffold could confer activity against various parasites.

  • Antioxidant Properties: Some benzimidazole hydrazone derivatives have shown antioxidant activity.[6]

Data Presentation

Due to the lack of specific biological data for the title compound, the table below includes physicochemical properties for this compound and its parent compound, along with the reported biological activity for the parent compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Biological ActivityReference(s)
This compoundC₈H₈N₂O₃S212.23Not reported. Hypothesized to have antibacterial activity.[7]
1H-benzimidazole-2-sulfonic acid (BISA)C₇H₆N₂O₃S198.20Glutamate racemase (GR) inhibitor; potential antibacterial agent.[4][5]

Experimental Protocols

Protocol 1: Synthesis of 1H-benzimidazole-2-sulfonic acid (Parent Compound)

This protocol is adapted from the oxidation of 1H-benzimidazole-2-thiol (2-mercaptobenzimidazole).[6][8]

Materials:

  • 1H-benzimidazole-2-thiol (2-mercaptobenzimidazole)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

Procedure:

  • Prepare a solution of 1H-benzimidazole-2-thiol (0.05 mol) in 40 mL of water in a round-bottom flask.

  • To the boiling solution, add 17 mL of 50% sodium hydroxide solution.

  • Separately, prepare a solution of potassium permanganate (0.11 mol) in 275 mL of water.

  • Add the potassium permanganate solution in small portions to the boiling benzimidazole-2-thiol solution with vigorous stirring.

  • After the complete addition of potassium permanganate, continue to reflux the reaction mixture for an additional 45 minutes.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1.

  • The resulting white precipitate of 1H-benzimidazole-2-sulfonic acid is collected by filtration, washed with cold water, and dried.

G Start 1H-benzimidazole-2-thiol Step1 Dissolve in H₂O + 50% NaOH Start->Step1 Step2 Add KMnO₄ solution Reflux 45 min Step1->Step2 Step3 Filter MnO₂ Step2->Step3 Step4 Acidify with HCl (pH 1) Step3->Step4 End 1H-benzimidazole-2-sulfonic acid Step4->End

Workflow for the synthesis of the parent compound.
Protocol 2: N-methylation of 1H-benzimidazole-2-sulfonic acid (Hypothetical)

This is a general protocol for the N-methylation of a benzimidazole and may require optimization.[9] The presence of the acidic sulfonic acid group may complicate the reaction, potentially requiring protection or the use of a suitable base to deprotonate both the sulfonic acid and the imidazole N-H.

Materials:

  • 1H-benzimidazole-2-sulfonic acid

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 1H-benzimidazole-2-sulfonic acid (1.0 eq).

  • Add anhydrous DMF to dissolve or suspend the starting material.

  • Add anhydrous potassium carbonate (a suitable excess, e.g., 2.5 eq, to neutralize both acidic protons).

  • Stir the suspension vigorously for 15-30 minutes at room temperature.

  • Add methyl iodide (1.1 - 1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture can be quenched with water, and the product can be isolated and purified using appropriate techniques such as crystallization or chromatography. Note: The high polarity of the product may require specialized chromatographic conditions (e.g., reverse-phase chromatography).

Challenges: A potential side reaction is the formation of the 1,3-dimethylbenzimidazolium salt (over-methylation).[9] Careful control of the stoichiometry of the methylating agent is crucial. Additionally, if the starting benzimidazole is unsymmetrical (not the case here, but relevant for derivatives), a mixture of N1 and N3 methylated regioisomers can form.[9]

G Parent 1H-benzimidazole-2-sulfonic acid Product 1-methyl-1H-benzimidazole- 2-sulfonic acid Parent->Product N-methylation Reagents CH₃I, K₂CO₃ Anhydrous DMF Reagents->Product

Logical relationship for the N-methylation step.

References

preparation of bis(benzimidazol-2-yl)amines using 1-methyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: Synthesis of Bis(benzimidazol-2-yl)amines

Application Notes

Bis(benzimidazol-2-yl)amines represent a significant class of heterocyclic compounds in medicinal chemistry and drug development. These scaffolds are recognized for their diverse pharmacological activities, making them attractive candidates for therapeutic agent design. The benzimidazole core is isostructural with naturally occurring nucleotides, allowing these compounds to interact with various biological targets.[1]

The applications of bis(benzimidazol-2-yl)amine derivatives are extensive and include:

  • Antiparasitic Agents: Certain derivatives have demonstrated potent antitrichinellosis activity, in some cases surpassing the efficacy of established drugs like albendazole.[2][3]

  • Anticancer Activity: Several bis(benzimidazol-2-yl)amines have been identified as microtubule inhibitors, a mechanism central to the action of many successful anticancer drugs. They have shown cytotoxic effects against various cancer cell lines.[3]

  • Enzyme Inhibition: This scaffold is effective for designing enzyme inhibitors. Notably, derivatives have been developed as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are valuable for the treatment of diabetes.[4]

  • Antimicrobial Properties: The benzimidazole framework is a common feature in compounds with antibacterial and antifungal properties.[5]

The synthesis of these molecules can be achieved through various routes. A robust and efficient method involves the reaction of a benzimidazole-2-sulfonic acid with a 2-aminobenzimidazole derivative. The sulfonic acid group serves as an excellent leaving group, facilitating the formation of the central amine bridge that connects the two benzimidazole rings. The use of 1-methyl-1H-benzimidazole-2-sulfonic acid is a key starting material for generating asymmetrically N-substituted bis(benzimidazol-2-yl)amines.[6]

This document provides a detailed protocol for the synthesis of a representative bis(benzimidazol-2-yl)amine using this compound, including the preparation of the necessary starting materials.

Experimental Workflow

The overall synthetic strategy is a multi-step process that begins with the synthesis of the key precursors, followed by the final condensation reaction to yield the target compound.

G cluster_0 Preparation of Starting Material 1 cluster_1 Preparation of Starting Material 2 cluster_2 Final Condensation Reaction A1 1-Methyl-1H-benzimidazole-2-thiol A2 Oxidation A1->A2 KMnO4, NaOH A3 This compound A2->A3 B1 o-Phenylenediamine B3 Cyclization B1->B3 B2 Cyanogen Bromide (BrCN) B2->B3 B4 2-Aminobenzimidazole B3->B4 C1 This compound C3 High-Temperature Condensation C1->C3 C2 2-Aminobenzimidazole C2->C3 Heat (180 °C) C4 N-(1-Methyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine C3->C4 G cluster_tubulin Microtubule Dynamics cluster_cell Cellular Processes tubulin α/β-Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization mitosis Mitotic Spindle Formation microtubule->tubulin Depolymerization microtubule->mitosis transport Intracellular Transport microtubule->transport apoptosis Apoptosis (Cell Death) mitosis->apoptosis Disruption leads to drug Bis(benzimidazol-2-yl)amine drug->tubulin Binds to Tubulin

References

Application Notes and Protocols for 1-methyl-1H-benzimidazole-2-sulfonic acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-benzimidazole-2-sulfonic acid is a versatile intermediate in the synthesis of various heterocyclic compounds. Its unique structure, featuring a benzimidazole core, a reactive sulfonic acid group, and a methyl-substituted nitrogen, makes it a valuable building block in medicinal chemistry and materials science. The benzimidazole moiety is a well-known pharmacophore present in numerous biologically active compounds, while the sulfonic acid group can act as a leaving group or be transformed into other functional groups, enabling the construction of more complex heterocyclic systems.

This document provides detailed protocols for the synthesis of this compound and its subsequent application in the preparation of N-substituted bis(benzimidazol-2-yl)amines, a class of compounds with recognized biological potential.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from the commercially available o-phenylenediamine. The first step involves the formation of 1-methyl-1H-benzimidazole-2-thiol, which is then oxidized to the desired sulfonic acid.

Experimental Protocols

Step 1: Synthesis of 1-methyl-1H-benzimidazole-2-thiol

This procedure is adapted from the general synthesis of benzimidazole-2-thiols.

  • Materials:

    • N-methyl-o-phenylenediamine

    • Carbon disulfide (CS₂)

    • Potassium hydroxide (KOH)

    • Ethanol

    • Water

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.1 mol) in ethanol (100 mL).

    • To the stirred solution, add carbon disulfide (0.1 mol) dropwise at room temperature.

    • Add N-methyl-o-phenylenediamine (0.08 mol) in portions to the reaction mixture.

    • Add water (15 mL) and heat the mixture to reflux for 3 hours.

    • After reflux, add activated charcoal (1 g) and continue to reflux for an additional 15 minutes.

    • Filter the hot solution to remove the charcoal.

    • To the filtrate, add warm water (100 mL) and then acidify with glacial acetic acid with stirring until precipitation is complete.

    • Cool the mixture in an ice bath to facilitate complete crystallization.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-1H-benzimidazole-2-thiol.

Step 2: Oxidation to this compound

This protocol is based on the oxidation of the corresponding non-methylated thiol.[1]

  • Materials:

    • 1-methyl-1H-benzimidazole-2-thiol (from Step 1)

    • Sodium hydroxide (NaOH)

    • Potassium permanganate (KMnO₄)

    • Hydrochloric acid (HCl)

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 1-methyl-1H-benzimidazole-2-thiol (0.05 mol) in water (50 mL) containing sodium hydroxide (0.085 mol, in 17 mL of 50% solution).

    • Heat the solution to boiling.

    • In a separate beaker, prepare a solution of potassium permanganate (0.11 mol) in water (275 mL).

    • Add the potassium permanganate solution in small portions to the boiling solution of the thiol with vigorous stirring.

    • After the addition is complete, continue to reflux the reaction mixture for 45 minutes.

    • Cool the mixture and filter off the manganese dioxide precipitate.

    • Acidify the filtrate with hydrochloric acid to a pH of 1.

    • Collect the resulting precipitate of this compound by filtration, wash with cold water, and dry.

Data Presentation: Synthesis of this compound
StepProductStarting MaterialReaction Time (hours)Yield (%)Melting Point (°C)
11-methyl-1H-benzimidazole-2-thiolN-methyl-o-phenylenediamine3.585-90193-197
2This compound1-methyl-1H-benzimidazole-2-thiol1.570-75341

Visualization of Synthesis Workflow

G cluster_0 Step 1: Thiol Synthesis cluster_1 Step 2: Oxidation A N-methyl-o-phenylenediamine C Reflux (3h) A->C B CS2, KOH, Ethanol/H2O B->C D Acidification (Acetic Acid) C->D E 1-methyl-1H-benzimidazole-2-thiol D->E F 1-methyl-1H-benzimidazole-2-thiol E->F Purified Product H Reflux (45 min) F->H G KMnO4, NaOH, H2O G->H I Acidification (HCl) H->I J This compound I->J G A This compound C Reaction at 180°C A->C B 2-aminobenzimidazole B->C D Work-up and Purification C->D E 1-methyl-N-(1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine D->E

References

Derivatization of 1-methyl-1H-benzimidazole-2-sulfonic Acid for Biological Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The benzimidazole scaffold is a key structural motif in a variety of clinically used drugs. The derivatization of the benzimidazole core, specifically through the introduction of a sulfonamide linkage at the 2-position, has been shown to yield compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for the derivatization of 1-methyl-1H-benzimidazole-2-sulfonic acid and the subsequent biological screening of its sulfonamide derivatives.

Synthetic Strategy: From Sulfonic Acid to Bioactive Sulfonamides

The primary strategy for the derivatization of this compound involves a two-step process. First, the sulfonic acid is converted into a more reactive sulfonyl chloride intermediate. This intermediate is then reacted with a library of primary or secondary amines to generate a diverse set of sulfonamide derivatives.

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Synthesis Start This compound Reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Start->Reagent1 Reaction Intermediate 1-methyl-1H-benzimidazole-2-sulfonyl chloride Reagent1->Intermediate Formation Amine Primary or Secondary Amine (R₁R₂NH) Intermediate->Amine Reaction (Nucleophilic Substitution) Product 1-methyl-1H-benzimidazole-2-sulfonamide Derivatives Amine->Product Formation Screening Antimicrobial & Anticancer Screening Product->Screening Biological Evaluation

Figure 1: General workflow for the derivatization and screening of this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-1H-benzimidazole-2-sulfonyl chloride

This protocol describes a general method for the conversion of this compound to its corresponding sulfonyl chloride using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or toluene

  • Rotary evaporator

  • Schlenk line or nitrogen/argon atmosphere setup

Procedure:

  • To a dried flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous dichloromethane (or toluene) to suspend the sulfonic acid.

  • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at 0 °C (ice bath).

  • Add a catalytic amount of DMF (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by TLC (if applicable, by converting a small aliquot to a sulfonamide with a known amine).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.

  • The resulting crude 1-methyl-1H-benzimidazole-2-sulfonyl chloride is typically used in the next step without further purification.

Note: Oxalyl chloride can be used as an alternative to thionyl chloride. The reaction is typically performed in an inert solvent like dichloromethane at room temperature.

Protocol 2: General Procedure for the Synthesis of 1-methyl-1H-benzimidazole-2-sulfonamide Derivatives

This protocol outlines the reaction of the in-situ generated 1-methyl-1H-benzimidazole-2-sulfonyl chloride with various primary and secondary amines.

Materials:

  • Crude 1-methyl-1H-benzimidazole-2-sulfonyl chloride

  • A library of primary and secondary amines

  • Triethylamine (Et₃N) or pyridine as a base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude 1-methyl-1H-benzimidazole-2-sulfonyl chloride (1.0 eq) in anhydrous DCM or THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in the same anhydrous solvent.

  • Add the amine solution dropwise to the sulfonyl chloride solution at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).

  • Characterize the purified sulfonamide derivatives using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Biological Screening Protocols

Protocol 3: Antimicrobial Activity Screening (Broth Microdilution Assay)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized sulfonamide derivatives against various bacterial strains.

Materials:

  • Synthesized sulfonamide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Dissolve the synthesized compounds in DMSO to a stock concentration of 10 mg/mL. Perform serial two-fold dilutions in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: Anticancer Activity Screening (MTT Assay)

This protocol is for assessing the cytotoxicity of the synthesized sulfonamide derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized sulfonamide derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium and add them to the wells. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Data Presentation: Biological Activity of Representative Benzimidazole Sulfonamides

The following tables summarize the biological activity of some representative benzimidazole sulfonamide derivatives from the literature. While not direct derivatives of this compound, they highlight the potential of this chemical class.

Table 1: Anticancer Activity of Representative Benzimidazole Sulfonamide Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
12e V600EBRAF0.62[3]
12i V600EBRAF0.53[3]
12l V600EBRAF0.49[3]
8a HeLa10.9[4]
8b MDA-MB-2314.62[4]
C1 MCF-7< 50 µg/mL[5]
D1 A549< 50 µg/mL[5]

Table 2: Antimicrobial Activity of Representative Benzimidazole Sulfonamide Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
72 Gram-positive & Gram-negative100-500[1]
73 Candida albicans32-64[2]
13f-h MRSA & MRSE0.39-1.56[6]
Compound with p-nitrophenyl methyl ether Gram-positive & Gram-negative100-500[1]

Signaling Pathway Visualizations

The anticancer activity of certain benzimidazole derivatives has been linked to the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a key signaling cascade that regulates cell growth, proliferation, and differentiation. Some benzimidazole derivatives have been shown to inhibit components of this pathway, such as the V600E mutant of BRAF kinase.[3]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., MYC, FOS) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Benzimidazole Sulfonamide Derivative Inhibitor->RAF Inhibition of V600E BRAF

Figure 2: Inhibition of the MAPK/ERK signaling pathway by benzimidazole sulfonamide derivatives.

Bcl-2 Family and Apoptosis Pathway

The Bcl-2 family of proteins are critical regulators of apoptosis (programmed cell death). Some benzimidazole derivatives have been identified as inhibitors of anti-apoptotic Bcl-2 proteins, thereby promoting cancer cell death.[5]

Bcl2_Pathway Apoptotic_Stimuli Apoptotic Stimuli Bax_Bak Pro-apoptotic Bax/Bak Apoptotic_Stimuli->Bax_Bak activates Bcl2 Anti-apoptotic Bcl-2 proteins Bcl2->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion forms pores in Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Inhibitor Benzimidazole Sulfonamide Derivative Inhibitor->Bcl2 Inhibition

Figure 3: Induction of apoptosis through inhibition of Bcl-2 proteins by benzimidazole sulfonamide derivatives.

References

Scale-Up Synthesis of 1-Methyl-1H-benzimidazole-2-sulfonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 1-methyl-1H-benzimidazole-2-sulfonic acid, a key intermediate in pharmaceutical development. The described methodology is based on an improved, safe, and scalable oxidation of 1-methyl-1H-benzimidazole-2-thiol using aqueous sodium percarbonate.

Introduction

This compound is a crucial building block in the synthesis of various biologically active compounds. The development of a robust and scalable synthetic route is essential for ensuring a consistent and economical supply for research and development activities. The protocol outlined below avoids harsh reagents like potassium permanganate, which can pose challenges in waste management due to the formation of manganese dioxide byproducts, and large quantities of hydrogen peroxide, which require stringent safety precautions.[1] The use of sodium percarbonate offers a safer and more environmentally friendly alternative for large-scale production.[1][2]

Overall Synthetic Strategy

The proposed synthesis is a two-step process commencing from the commercially available N-methyl-o-phenylenediamine. The initial step involves the formation of the benzimidazolethione ring system, followed by the key oxidation of the thiol group to the desired sulfonic acid.

A N-Methyl-o-phenylenediamine B 1-Methyl-1H-benzimidazole-2-thiol A->B Carbon Disulfide, Ethanol, NaOH C This compound B->C Sodium Percarbonate, Aqueous Solution

Caption: Overall synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-benzimidazole-2-thiol

This protocol describes the synthesis of the thiol precursor.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (kg)Moles
N-Methyl-o-phenylenediamine122.1710.081.86
Carbon Disulfide76.147.091.94
Sodium Hydroxide40.003.690.00
Ethanol46.0750 L-
Water18.02As needed-
Hydrochloric Acid (conc.)36.46As needed-

Procedure:

  • To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe, add ethanol (50 L) and sodium hydroxide (3.6 kg, 90.00 mol).

  • Stir the mixture until the sodium hydroxide is completely dissolved.

  • Add N-methyl-o-phenylenediamine (10.0 kg, 81.86 mol) to the solution.

  • Cool the mixture to 10-15 °C using a cooling bath.

  • Slowly add carbon disulfide (7.0 kg, 91.94 mol) to the reaction mixture, maintaining the temperature below 25 °C.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the majority of the ethanol.

  • Add water (50 L) to the residue and stir to dissolve the sodium salt of the product.

  • Filter the solution to remove any insoluble impurities.

  • Slowly add concentrated hydrochloric acid to the filtrate with vigorous stirring to precipitate the product. Adjust the pH to approximately 5-6.

  • Filter the precipitated solid, wash thoroughly with water until the washings are neutral, and dry the product under vacuum at 60-70 °C.

Expected Yield: 11.5 - 12.5 kg (85-95%) Purity (by HPLC): >98%

Protocol 2: Scale-Up Synthesis of this compound

This protocol details the oxidation of the thiol to the sulfonic acid.

cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up and Isolation cluster_purification Purification A Charge Reactor with 1-Methyl-1H-benzimidazole-2-thiol and Water B Add Sodium Carbonate and stir to dissolve A->B C Slowly add Sodium Percarbonate solution while monitoring temperature B->C D Maintain reaction temperature and stir until completion (monitored by HPLC) C->D E Cool the reaction mixture D->E F Acidify with HCl to precipitate the product E->F G Filter the solid F->G H Wash the filter cake with cold water G->H I Dry the product under vacuum H->I

Caption: Experimental workflow for the oxidation step.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (kg)Moles
1-Methyl-1H-benzimidazole-2-thiol164.2310.060.89
Sodium Carbonate105.996.561.33
Sodium Percarbonate157.0130.0191.07
Water18.02200 L-
Hydrochloric Acid (conc.)36.46As needed-
Activated Carbon (optional)12.010.5 - 1.0-

Procedure:

  • In a large, jacketed glass-lined reactor, suspend 1-Methyl-1H-benzimidazole-2-thiol (10.0 kg, 60.89 mol) in water (100 L).

  • Add sodium carbonate (6.5 kg, 61.33 mol) and stir until the thiol is completely dissolved.

  • In a separate vessel, dissolve sodium percarbonate (30.0 kg, 191.07 mol) in water (100 L).

  • Slowly add the sodium percarbonate solution to the reaction mixture over a period of 2-3 hours. The reaction is exothermic; maintain the internal temperature between 30-40 °C using a cooling system.

  • After the addition is complete, continue stirring at 35-40 °C for an additional 4-6 hours, or until the reaction is deemed complete by HPLC analysis (disappearance of the starting material).

  • Cool the reaction mixture to 10-15 °C.

  • (Optional Decolorization) Add activated carbon (0.5 - 1.0 kg) and stir for 1 hour at room temperature. Filter through a pad of celite to remove the carbon.

  • Slowly and carefully add concentrated hydrochloric acid to the clear filtrate to precipitate the product. Adjust the final pH to 1-2.

  • Stir the resulting slurry for 1-2 hours in the cold.

  • Isolate the product by filtration.

  • Wash the filter cake with cold water (2 x 20 L) to remove any inorganic salts.

  • Dry the product in a vacuum oven at 80-90 °C to a constant weight.

Expected Yield: 11.0 - 12.2 kg (85-95%) Purity (by HPLC): >99%

Data Summary

ParameterProtocol 1: Thiol SynthesisProtocol 2: Sulfonic Acid Synthesis
Starting Material N-Methyl-o-phenylenediamine1-Methyl-1H-benzimidazole-2-thiol
Key Reagents Carbon Disulfide, NaOHSodium Percarbonate, Na2CO3
Solvent Ethanol, WaterWater
Reaction Temperature Reflux (Ethanol)30-40 °C
Reaction Time 4-6 hours6-9 hours
Typical Yield 85-95%85-95%
Purity of Crude Product >98%>99%

Safety Information

  • N-Methyl-o-phenylenediamine: Toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Carbon Disulfide: Highly flammable and toxic. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Sodium Percarbonate: An oxidizing agent. Avoid contact with combustible materials.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

The exothermic nature of the oxidation reaction requires careful monitoring and control of the temperature to prevent runaway reactions.[1]

Conclusion

The described protocol provides a detailed and scalable method for the synthesis of this compound. The use of sodium percarbonate as the oxidizing agent presents a safer and more environmentally benign alternative to traditional oxidation methods, making it suitable for industrial-scale production. The high yields and purity of the final product make this a robust and reliable synthetic route for researchers and professionals in the field of drug development.

References

Application Notes and Protocols: 1-methyl-1H-benzimidazole-2-sulfonic acid as a Building Block for Novel Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic organic compound featuring a stable benzimidazole core and a reactive sulfonic acid group.[1][2] This unique combination of functionalities makes it a promising, yet underexplored, building block for the synthesis of novel functional polymers and materials. The benzimidazole moiety is known to impart high thermal and chemical stability, while the sulfonic acid group can provide properties such as proton conductivity, hydrophilicity, and sites for ionic interactions.[3] These application notes explore the potential of this molecule in materials science, particularly for proton exchange membranes, and touch upon its relevance in the context of drug development due to the prevalence of the benzimidazole scaffold in medicinal chemistry.[4]

Physicochemical Properties

This compound is a solid at room temperature with a high melting point, indicative of its thermal stability.[1] Its key properties are summarized below.

PropertyValueReference
CAS Number 5533-38-0[1][2]
Molecular Formula C₈H₈N₂O₃S[1][2]
Molecular Weight 212.23 g/mol [2]
Melting Point 341 °C[1]
Density 1.55 g/cm³[1]
Appearance Solid-

Potential Applications and Performance Benchmarks

The primary envisioned application for polymers derived from this building block is in the field of electrochemical devices, specifically as proton exchange membranes (PEMs) for high-temperature fuel cells.[5] The sulfonic acid group provides proton-conducting sites, and the benzimidazole backbone offers superior thermal stability compared to conventional polymer membranes.[3][6]

While specific data for polymers synthesized directly from this compound is not available, we can establish performance benchmarks from well-characterized sulfonated polybenzimidazole (sPBI) systems.

ParameterBenchmark ValueMaterial SystemReference
Proton Conductivity >10 mS/cm at >100 °CsPBI-OO[6]
Ion Exchange Capacity (IEC) ~4.2 meq/gsPBI-OO[6]
Water Uptake ~16%sPBI-SF[7]
Glass Transition Temp. (Tg) 222 - 269 °CsPBI-SF[7]
Decomposition Temp. (TGA) > 440 °CsPBI-SF[7]

Experimental Protocols

The following are proposed protocols for the synthesis and characterization of novel materials using this compound as a monomer. These are generalized procedures based on established methods for similar polymer systems.[3][7]

Protocol 1: Proposed Synthesis of a Novel Polybenzimidazole Sulfonic Acid via Polycondensation

This protocol describes a hypothetical high-temperature polycondensation reaction to form a polymer. The reaction of the sulfonic acid monomer with a dicarboxylic acid in a high-boiling solvent with a condensing agent is a standard method for producing polybenzimidazoles.[3]

Materials:

  • This compound

  • Terephthalic acid (or other aromatic dicarboxylic acid)

  • Poly(phosphoric acid) (PPA)

  • N,N-Dimethylacetamide (DMAc)

  • Methanol

  • Deionized water

Procedure:

  • In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add equimolar amounts of this compound and terephthalic acid.

  • Add poly(phosphoric acid) (PPA) as both the solvent and condensing agent.

  • Heat the mixture under a slow nitrogen stream to 180-200 °C.

  • Maintain the temperature and stirring for 12-24 hours until a significant increase in viscosity is observed.

  • Allow the reaction mixture to cool to approximately 80-100 °C.

  • Slowly pour the viscous polymer solution into a large volume of vigorously stirred deionized water to precipitate the polymer.

  • Break up the resulting solid/fibrous material and wash it repeatedly with boiling deionized water to remove residual PPA.

  • Neutralize the polymer by stirring in a dilute sodium bicarbonate solution, followed by washing with deionized water until the pH is neutral.

  • Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.

  • The resulting sulfonated polymer can then be dissolved in a solvent like DMAc to cast membranes.

Proposed workflow for polymer synthesis.
Protocol 2: Physicochemical and Functional Characterization

This protocol outlines the key analytical techniques to characterize the synthesized polymer.

1. Structural Confirmation (FTIR & NMR):

  • FTIR Spectroscopy: Record the IR spectrum of the dried polymer sample. Look for characteristic peaks corresponding to the sulfonic acid group (S=O stretching at ~1218 cm⁻¹) and the benzimidazole ring structure.[8]

  • ¹H-NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should confirm the presence of aromatic protons from the benzimidazole and terephthalate units and the methyl group protons.[7]

2. Thermal Stability (TGA):

  • Perform thermogravimetric analysis (TGA) under a nitrogen atmosphere.

  • Heat the sample from room temperature to ~800 °C at a rate of 10 °C/min.

  • Determine the onset decomposition temperature to assess thermal stability.[7]

3. Ion Exchange Capacity (IEC):

  • Immerse a known weight of the dried polymer membrane in a 1 M HCl solution for 24 hours to ensure full protonation.

  • Rinse thoroughly with deionized water to remove excess acid.

  • Immerse the protonated membrane in a known volume of 1 M NaCl solution for 24 hours to exchange H⁺ ions for Na⁺ ions.

  • Titrate the resulting solution (containing the released H⁺ ions) with a standardized NaOH solution.

  • Calculate IEC in meq/g using the formula: IEC = (V_NaOH * M_NaOH) / W_dry, where V_NaOH and M_NaOH are the volume and molarity of the NaOH solution, and W_dry is the initial dry weight of the membrane.

4. Proton Conductivity Measurement:

  • Cut a rectangular strip from the cast membrane.

  • Measure the conductivity using a four-probe setup with AC impedance spectroscopy.

  • Perform measurements over a range of temperatures and humidity levels to evaluate its performance under potential operating conditions.[6]

Workflow for material characterization.

Relevance to Drug Development

While the primary application discussed is in materials science, the core structure of this compound holds relevance for drug development professionals. The benzimidazole ring is a key pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[4][9]

The sulfonic acid group significantly increases the water solubility of the molecule, a desirable trait for drug candidates. Furthermore, the related compound 1H-Benzimidazole-2-sulfonic acid has been identified as an inhibitor of glutamate racemase (GR), an enzyme essential for bacterial cell wall synthesis, making it a potential candidate for antibacterial drug development.[10] This suggests that this compound and its simple derivatives could be screened for similar inhibitory activities.

Polymers synthesized from this monomer could also be explored as biomaterials. Sulfonated biomaterials are used in drug delivery, tissue engineering, and as coatings for medical devices due to their biocompatibility and ability to interact with biological molecules.[11]

Conceptual path to biomedical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-benzimidazole-2-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common approach involves a multi-step synthesis. First, 2-mercaptobenzimidazole is N-methylated to form 1-methyl-2-mercaptobenzimidazole. This intermediate is then oxidized to yield the final product, this compound. Another potential route involves the direct sulfonation of 1-methyl-1H-benzimidazole, though this can sometimes lead to issues with regioselectivity and require harsher conditions.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include reaction temperature, the purity of starting materials, and the use of anhydrous solvents, especially during the N-methylation step to prevent side reactions. During the oxidation step, controlling the addition rate of the oxidizing agent and maintaining the appropriate temperature are crucial to avoid over-oxidation or decomposition of the product.

Q3: How can I purify the final product?

A3: Purification of this compound can often be achieved by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture. Due to its acidic nature, the product's solubility is pH-dependent. Adjusting the pH of the solution can facilitate precipitation and purification. If the product is discolored, treatment with activated charcoal during recrystallization can be effective.[1]

Q4: What are the main safety precautions to consider?

A4: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. Some of the reagents, such as methylating agents, can be toxic and should be handled with care. The oxidation step may be exothermic and should be carefully monitored. Always refer to the Material Safety Data Sheet (MSDS) for each reagent used.

Troubleshooting Guides

Problem 1: Low or No Yield of 1-methyl-2-mercaptobenzimidazole (Intermediate)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Deprotonation Ensure a slight excess of a suitable base (e.g., sodium hydroxide, potassium carbonate) is used to fully deprotonate the thiol group of 2-mercaptobenzimidazole, facilitating methylation.
Inactive Methylating Agent Use a fresh or properly stored methylating agent (e.g., dimethyl sulfate, methyl iodide). Ensure it has not been exposed to moisture.
Suboptimal Reaction Temperature The reaction temperature should be carefully controlled. For many methylation reactions, starting at a lower temperature (e.g., 0 °C) and gradually warming to room temperature or slightly above is optimal.
Presence of Water The reaction should be carried out under anhydrous conditions, as water can react with the methylating agent and reduce its effectiveness. Use dry solvents and glassware.
Problem 2: Low Yield or Impure this compound (Final Product)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Oxidation Ensure a sufficient molar equivalent of the oxidizing agent (e.g., hydrogen peroxide, potassium permanganate) is used. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Over-oxidation/Degradation Control the temperature during the addition of the oxidizing agent, as the reaction can be exothermic. Over-oxidation can lead to ring opening or other side products. Perform the reaction at a controlled, often cool, temperature.
Improper pH during Workup The sulfonic acid product is often isolated by acidification of the reaction mixture. Ensure the pH is lowered sufficiently (typically to pH 1-2) to precipitate the product.
Loss of Product during Purification This compound has some solubility in water. When washing the crude product, use ice-cold water to minimize losses.
Problem 3: Presence of Unreacted Starting Material or Intermediates in the Final Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient Reaction Time Monitor the reaction by TLC to ensure it has gone to completion before proceeding with the workup.
Inadequate Mixing Ensure efficient stirring throughout the reaction, especially in heterogeneous mixtures, to promote contact between reactants.
Suboptimal Reaction Conditions Re-evaluate the reaction temperature and concentration of reactants. A slight excess of one reagent may be necessary to drive the reaction to completion.

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-2-mercaptobenzimidazole

  • In a round-bottom flask, dissolve 2-mercaptobenzimidazole in a suitable solvent such as ethanol or methanol.

  • Add a slight molar excess of a base (e.g., sodium hydroxide) and stir until the starting material is fully dissolved.

  • Cool the mixture in an ice bath.

  • Slowly add one molar equivalent of a methylating agent (e.g., dimethyl sulfate).

  • Allow the reaction to stir at room temperature for several hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Protocol 2: Synthesis of this compound

  • Suspend 1-methyl-2-mercaptobenzimidazole in an aqueous solution.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of an oxidizing agent (e.g., a calculated excess of 30% hydrogen peroxide) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 1-2 to precipitate the product.

  • Collect the precipitate by filtration, wash with a small amount of ice-cold water, and dry under vacuum.

  • Further purify the product by recrystallization if necessary.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Oxidation A 2-Mercaptobenzimidazole D 1-methyl-2-mercaptobenzimidazole A->D B Base (e.g., NaOH) B->D C Methylating Agent (e.g., (CH3)2SO4) C->D F 1-methyl-1H-benzimidazole- 2-sulfonic acid D->F E Oxidizing Agent (e.g., H2O2) E->F

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Start Low Yield or Impure Product CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Solvent) CheckPurity->CheckConditions [Purity OK] Success Successful Synthesis CheckPurity->Success [Impure -> Purify] CheckStoichiometry Review Reagent Stoichiometry CheckConditions->CheckStoichiometry [Conditions OK] CheckConditions->Success [Incorrect -> Adjust] OptimizePurification Optimize Purification (Recrystallization, pH) CheckStoichiometry->OptimizePurification [Stoichiometry OK] CheckStoichiometry->Success [Incorrect -> Adjust] OptimizePurification->Success [Optimized]

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Optimizing Reaction Conditions for 1-methyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-methyl-1H-benzimidazole-2-sulfonic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Route A: Sulfonation of 1-methyl-1H-benzimidazole

Question 1: My sulfonation reaction of 1-methyl-1H-benzimidazole is resulting in a low yield or no product at all. What are the possible reasons and how can I improve the yield?

Answer: Low yields in the sulfonation of 1-methyl-1H-benzimidazole can stem from several factors. A systematic approach to troubleshooting is often the most effective. Common causes include:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Ensure your reaction is running at the optimal temperature and for the recommended duration.[1] Small-scale trial reactions can help determine the ideal parameters.

  • Purity of Reagents and Solvents: Impurities in the starting material or solvent can interfere with the reaction, leading to side products or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.

  • Ineffective Sulfonating Agent: The choice and concentration of the sulfonating agent are crucial. Fuming sulfuric acid (oleum) or chlorosulfonic acid are commonly used. The concentration of SO₃ in oleum should be optimized.

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions. Monitor your reaction to check for product degradation over time.[2]

Question 2: My reaction is producing a mixture of mono- and di-sulfonated products. How can I improve selectivity for monosulfonation?

Answer: Polysulfonation can occur under forcing conditions. To enhance monosulfonation selectivity:

  • Milder Conditions: Employ less aggressive sulfonating agents and lower reaction temperatures.[3]

  • Reaction Time: Monitor the reaction progress (e.g., by HPLC) and stop it once the desired amount of monosulfonated product has formed, before significant disulfonation begins.[3]

  • Stoichiometry: Use a stoichiometric amount or only a slight excess of the sulfonating agent relative to the 1-methyl-1H-benzimidazole.[3]

Route B: Methylation of 1H-benzimidazole-2-sulfonic acid

Question 3: I am attempting to methylate 1H-benzimidazole-2-sulfonic acid, but the reaction is not proceeding. What could be the issue?

Answer: The direct methylation of 1H-benzimidazole-2-sulfonic acid can be challenging due to the presence of the acidic sulfonic acid group, which can interfere with the basic conditions typically required for N-methylation.

  • Incompatible Base: The base used for deprotonation of the benzimidazole nitrogen may preferentially react with the sulfonic acid group.

  • Poor Solubility: The sulfonic acid may have poor solubility in common aprotic solvents used for methylation.

Troubleshooting Strategies:

  • Protection of the Sulfonic Acid Group: Consider converting the sulfonic acid to a sulfonate ester before methylation. This will mask the acidic proton and improve solubility in organic solvents. The ester can then be hydrolyzed back to the sulfonic acid after methylation.

  • Alternative Methylating Agents: Explore the use of methylating agents that do not require strongly basic conditions.

Question 4: My methylation reaction is producing a mixture of N1 and N3 methylated isomers. How can I improve regioselectivity?

Answer: Achieving high regioselectivity is a common challenge in the N-methylation of unsymmetrically substituted benzimidazoles.[4] The formation of two regioisomers is due to the tautomeric nature of the benzimidazole ring.[4]

  • Steric Hindrance: Bulky substituents on the benzimidazole ring can sterically hinder one of the nitrogen atoms, favoring methylation at the less hindered position.[4]

  • Electronic Effects: The electronic nature of the substituents on the benzimidazole ring can influence the nucleophilicity of the nitrogen atoms.[4]

  • Reaction Conditions: The choice of base, solvent, and temperature can influence the regioselectivity of the methylation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when handling sulfonating agents like fuming sulfuric acid or chlorosulfonic acid?

A1: These are highly corrosive and reactive chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, acid-resistant gloves, and a lab coat. Add reagents slowly and control the reaction temperature, as these reactions can be highly exothermic.

Q2: How should I store this compound to ensure its stability?

A2: As a sulfonic acid, the compound is likely to be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, protected from moisture.

Q3: I'm struggling to isolate my aryl sulfonic acid. It's highly soluble in water, making extraction difficult. What are the best purification strategies?

A3: The high polarity and water solubility of sulfonic acids make them challenging to purify using standard organic chemistry techniques.[3] Here are several effective methods:

  • Salting Out: The solubility of the sulfonic acid salt in water can often be decreased by adding a large amount of an inorganic salt, such as sodium chloride.[3] This "salting out" effect can cause the sodium sulfonate to precipitate from the aqueous solution.[3]

  • Crystallization/Precipitation: It may be possible to crystallize the sulfonic acid or its salt from a suitable solvent system.

  • Ion-Exchange Chromatography: This is a powerful technique for purifying ionic compounds like sulfonic acids.

Data Presentation

Table 1: Influence of Reaction Conditions on Sulfonation of Aromatic Compounds

ParameterConditionExpected OutcomePotential Issues
Temperature Low (e.g., 0-25 °C)Favors kinetic product, may be slowerIncomplete reaction
High (e.g., >100 °C)Favors thermodynamic product, faster reactionIncreased side reactions (polysulfonation, decomposition)[1]
Reaction Time ShortMay lead to incomplete conversion-
LongCan lead to the formation of by-productsProduct degradation
Sulfonating Agent Milder (e.g., SO₃-pyridine)Higher selectivity for monosulfonationMay require longer reaction times or higher temperatures
Harsher (e.g., Oleum)Faster reaction, can overcome low reactivityLower selectivity, increased risk of side reactions

Table 2: Common Conditions for N-methylation of Benzimidazoles

Methylating AgentBaseSolventTemperatureTypical Yields
Methyl iodideK₂CO₃DMFRoom Temp - 60 °CModerate to Good
Dimethyl sulfateNaHTHF0 °C to Room TempGood to Excellent
Methyl iodideCs₂CO₃AcetonitrileRoom TempGood to Excellent

Experimental Protocols

Protocol 1: Synthesis of 1H-benzimidazole-2-sulfonic acid from 1H-benzimidazole-2-thiol

This protocol is adapted from a similar synthesis and may require optimization.[5]

  • Dissolution: In a round-bottom flask, dissolve 1H-benzimidazole-2-thiol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).

  • Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate (4.4 eq) in water. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed. Monitor the reaction progress by TLC.

  • Work-up: Filter the reaction mixture to remove the manganese dioxide.

  • Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1.

  • Isolation: The product, 1H-benzimidazole-2-sulfonic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: General Procedure for N-methylation of a Benzimidazole using Methyl Iodide

This protocol is a general guideline and may require optimization for specific substrates.[4]

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the benzimidazole substrate (1.0 eq) and a dry, aprotic solvent such as DMF or acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (1.5 - 2.0 eq).

  • Methylating Agent Addition: Stir the suspension at room temperature and add methyl iodide (1.1 - 1.5 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

G cluster_0 Troubleshooting Low Yield in Sulfonation start Low Yield or No Product check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_reagents Verify Reagent Purity (Starting Material, Solvent, Sulfonating Agent) start->check_reagents check_decomposition Investigate Product Stability (Monitor by TLC/HPLC over time) start->check_decomposition optimize Optimize Conditions (Small-scale trials) check_conditions->optimize purify_reagents Purify/Dry Reagents check_reagents->purify_reagents adjust_workup Modify Workup/Isolation (e.g., lower temperature) check_decomposition->adjust_workup success Improved Yield optimize->success purify_reagents->success adjust_workup->success

Caption: Troubleshooting workflow for low yield in sulfonation.

G cluster_1 Synthetic Pathway to this compound start Starting Materials thiol 1H-benzimidazole-2-thiol start->thiol oxidation Oxidation (e.g., KMnO₄) thiol->oxidation sulfonic_acid 1H-benzimidazole-2-sulfonic acid oxidation->sulfonic_acid methylation N-Methylation (e.g., CH₃I, Base) sulfonic_acid->methylation product This compound methylation->product

Caption: Plausible synthetic route via oxidation and methylation.

References

Technical Support Center: Purification of 1-methyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 1-methyl-1H-benzimidazole-2-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound, an aryl sulfonic acid, are recrystallization and ion-exchange chromatography.[1] The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the compound. For many benzimidazole derivatives, a simple washing and recrystallization procedure can be effective.[2]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from starting materials, side reactions, or degradation. Potential impurities include:

  • Unreacted starting materials: Such as N-methyl-o-phenylenediamine or reagents used for sulfonation.

  • Over-methylated byproducts: Formation of 1,3-dimethylbenzimidazolium salts can occur, especially with an excess of the methylating agent.[3]

  • Positional isomers: If the sulfonic acid group is introduced via sulfonation of 1-methylbenzimidazole, isomeric byproducts may form.

  • Inorganic salts: Salts like sodium chloride or sodium sulfate may be present from the workup of the reaction.[1]

  • Colorimetric impurities: Often, crude benzimidazole products can be discolored, requiring treatment with activated carbon.[2]

Q3: What safety precautions should be taken when handling this compound?

A3: this compound should be handled with care. It may cause eye and skin irritation, and its toxicological properties have not been fully investigated.[4] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Troubleshooting Guides

Recrystallization

Problem 1: Poor crystal yield or no crystallization.

Possible Cause Troubleshooting Steps
Inappropriate solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Due to the zwitterionic nature of the compound, highly polar solvents like water or short-chain alcohols, or mixtures thereof, are often a good starting point. Experiment with different solvent systems on a small scale.
Solution is too dilute. Concentrate the solution by carefully evaporating some of the solvent.
Presence of impurities inhibiting crystallization. Try adding a small seed crystal of the pure compound to induce crystallization. If no seed crystal is available, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate nucleation. If impurities are suspected to be the issue, consider a preliminary purification step like activated carbon treatment or a column chromatography.

Problem 2: Oily precipitate instead of crystals.

Possible Cause Troubleshooting Steps
Solution is supersaturated. Re-heat the solution until the oil redissolves, then allow it to cool more slowly. Using a solvent mixture and slowly adding a less polar solvent (an anti-solvent) in which the compound is insoluble can sometimes promote crystallization over oiling out.
Melting point of the compound is lower than the boiling point of the solvent. Choose a lower-boiling point solvent or a solvent mixture that allows for crystallization at a lower temperature.

Problem 3: Crystals are colored.

Possible Cause Troubleshooting Steps
Presence of colored impurities. Before crystallization, dissolve the crude product in a suitable solvent and treat the solution with activated carbon. Heat the mixture for a short period, then filter the hot solution to remove the carbon before allowing it to cool and crystallize.[2]
Ion-Exchange Chromatography

Problem 1: The compound does not bind to the ion-exchange resin.

Possible Cause Troubleshooting Steps
Incorrect type of resin. This compound is an acid. For purification in its anionic sulfonate form, an anion-exchange resin should be used. If purifying in a protonated, cationic form (less common for this compound), a cation-exchange resin would be appropriate.
Incorrect pH of the mobile phase. The pH of the buffer solution must be in a range where the compound is charged and can bind to the resin. For anion-exchange, the pH should be above the pKa of the sulfonic acid group to ensure it is deprotonated (anionic).
Ionic strength of the loading buffer is too high. High salt concentrations can compete with the compound for binding sites on the resin. Use a low ionic strength buffer for loading the sample onto the column.

Problem 2: The compound elutes too early or too late.

Possible Cause Troubleshooting Steps
Inappropriate elution gradient. If the compound elutes too early, the salt gradient may be too steep. If it elutes too late or not at all, the final salt concentration may be too low. Optimize the salt gradient (e.g., a shallower gradient or a higher final salt concentration).
pH of the elution buffer is not optimal. Changing the pH of the elution buffer can alter the charge of the compound and facilitate its release from the resin.

Experimental Protocols

Recrystallization Protocol (General Procedure)

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various polar solvents (e.g., water, ethanol, methanol, isopropanol) and solvent mixtures at room temperature and at their boiling points. The ideal solvent will show low solubility at room temperature and high solubility at elevated temperatures.

  • Dissolution: In a flask, add the chosen solvent to the crude product and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the solute) and swirl the flask. Gently heat the mixture again for 5-10 minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the solid particles.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and then dry them in a vacuum oven.

Quantitative Data (Illustrative)

Purification MethodStarting Purity (Typical)Final Purity (Expected)Yield (Expected)
Recrystallization85-95%>98%70-90%
Ion-Exchange Chromatography80-95%>99%60-85%

Note: These values are illustrative and can vary significantly based on the initial purity of the crude product and the optimization of the purification protocol.

Visualizations

DOT Script for Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation crude Crude Product solvent Add Solvent & Heat crude->solvent dissolved Dissolved Product solvent->dissolved decolorize Decolorize (Activated Carbon) dissolved->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Cool Slowly hot_filter->cool isolate Isolate Crystals (Filtration) cool->isolate dry Dry Crystals isolate->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

DOT Script for Ion-Exchange Chromatography Workflow

Ion_Exchange_Workflow start Crude Product in Low Salt Buffer column Load onto Anion-Exchange Column start->column wash Wash with Low Salt Buffer (Removes Neutral & Cationic Impurities) column->wash elute Elute with Salt Gradient wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., UV-Vis, HPLC) collect->analyze pool Pool Pure Fractions analyze->pool desalt Desalt and Lyophilize pool->desalt pure_product Pure Product desalt->pure_product

Caption: General workflow for purification using anion-exchange chromatography.

References

stability issues of 1-methyl-1H-benzimidazole-2-sulfonic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-methyl-1H-benzimidazole-2-sulfonic acid, particularly under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: Direct experimental data on the stability of this compound under acidic conditions is limited in publicly available literature. The guidance provided here is extrapolated from studies on a structurally related compound, 2-phenylbenzimidazole-5-sulfonic acid (PBSA), and general chemical principles of the benzimidazole scaffold.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be stable in acidic solutions?

Based on data from the related compound PBSA, benzimidazole sulfonic acids can exhibit accelerated degradation under acidic conditions, particularly in the presence of light (UV radiation).[1][2] While the methyl group at the 1-position may influence stability, it is prudent to anticipate potential instability in acidic media.

Q2: What are the potential degradation pathways for this compound in an acidic environment?

Drawing parallels from the degradation of PBSA, potential degradation pathways for this compound under acidic and/or photolytic stress could include:

  • Desulfonation: Cleavage of the sulfonic acid group from the benzimidazole ring.[1]

  • Benzimidazole Ring Cleavage: Opening of the core heterocyclic ring structure.[1]

Q3: What analytical methods are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the degradation of aromatic compounds like benzimidazole derivatives. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify potential degradation products.

Q4: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, consider the following precautions:

  • Work at neutral pH: If your experimental conditions permit, maintaining a neutral pH can enhance stability.

  • Protect from light: Store solutions in amber vials or protect them from direct light, as photodegradation can be a significant factor.[2]

  • Use freshly prepared solutions: Avoid long-term storage of solutions, especially if they are in acidic media.

  • Control temperature: Store solutions at low temperatures (e.g., 2-8 °C) to slow down potential degradation reactions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of parent compound peak in HPLC analysis Degradation of the compound.1. Confirm the pH of your sample. 2. Analyze a freshly prepared sample to rule out storage issues. 3. Check for the appearance of new peaks that could be degradation products. 4. If photodegradation is suspected, repeat the experiment with light protection.
Appearance of unexpected peaks in chromatogram Formation of degradation products.1. Use LC-MS to identify the mass of the new peaks and compare with potential degradation products (e.g., the desulfonated parent compound). 2. Evaluate the impact of these impurities on your downstream applications.
Inconsistent results between experimental runs Variable degradation due to inconsistent handling.1. Standardize solution preparation and storage procedures. 2. Ensure consistent light and temperature exposure across all experiments. 3. Use an internal standard in your analytical method to account for variations.

Factors Affecting Stability of Structurally Related Benzimidazole Sulfonic Acids

The following table summarizes factors known to influence the stability of the analogous compound 2-phenylbenzimidazole-5-sulfonic acid (PBSA), which may be relevant for this compound.

FactorEffect on Stability of PBSAReference
Acidic pH Accelerates photodegradation.[1][2]
Alkaline pH Accelerates photodegradation.[2]
UV Radiation Induces photodegradation.[2][3]
Oxidizing Agents (e.g., H₂O₂, radicals) Can accelerate degradation.[2][4]

Experimental Protocols

General Protocol for Stability Testing of this compound in Acidic Conditions

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

    • Prepare acidic buffers at the desired pH values (e.g., pH 2, 4, 6).

    • Dilute the stock solution with the respective acidic buffers to achieve the final test concentration.

  • Incubation:

    • Divide each solution into two sets: one protected from light (wrapped in aluminum foil or in amber vials) and one exposed to a controlled light source (e.g., a UV lamp or ambient laboratory light).

    • Incubate the samples at a controlled temperature.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Sample Analysis:

    • Immediately analyze the aliquots by a validated HPLC-UV method.

    • Use a suitable mobile phase and column for the separation of the parent compound and potential degradation products.

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Plot the concentration or peak area of the parent compound against time for each condition (pH and light exposure).

    • Calculate the degradation rate for each condition.

Visualizations

cluster_start Starting Material cluster_degradation Degradation Pathways cluster_products Potential Products start This compound desulfonation Desulfonation start->desulfonation Acidic Conditions / UV Light ring_cleavage Ring Cleavage start->ring_cleavage Acidic Conditions / UV Light product1 1-Methyl-1H-benzimidazole desulfonation->product1 product2 Ring-Opened Fragments ring_cleavage->product2

Caption: Hypothetical degradation pathways for this compound.

prep Prepare Stock and Acidic Solutions incubate Incubate Samples (Light vs. Dark Conditions) prep->incubate sample Withdraw Aliquots at Time Points incubate->sample analyze Analyze by HPLC-UV sample->analyze data Plot Concentration vs. Time & Calculate Degradation Rate analyze->data

Caption: Experimental workflow for stability testing.

result_node result_node start Unexpected Result (e.g., Peak Loss) fresh Is the sample freshly prepared? start->fresh light Was the experiment protected from light? fresh->light Yes res1 Degradation on storage. Prepare fresh solutions. fresh->res1 No ph Is the pH of the solution correct? light->ph Yes res2 Potential photodegradation. Repeat with light protection. light->res2 No lcms Analyze by LC-MS ph->lcms Yes res3 Incorrect pH may accelerate degradation. Verify pH. ph->res3 No res4 Identify degradation products to confirm pathway. lcms->res4

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Synthesis of 1-methyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-benzimidazole-2-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic strategies for the preparation of this compound:

  • Route A: N-Methylation of 1H-benzimidazole-2-sulfonic acid. This route involves the initial synthesis of the benzimidazole-2-sulfonic acid core, followed by methylation of the nitrogen atom.

  • Route B: Sulfonation of 1-methyl-1H-benzimidazole. This approach begins with the synthesis of 1-methyl-1H-benzimidazole, which is then sulfonated to introduce the sulfonic acid group at the 2-position.

Q2: What are the most common side reactions I should be aware of?

The side reactions largely depend on the chosen synthetic route:

  • For Route A (N-Methylation):

    • Formation of 1,3-dimethylbenzimidazolium salt: Over-methylation is a common issue, especially with an excess of the methylating agent, leading to the formation of a quaternary ammonium salt.[1] To minimize this, use a controlled stoichiometric amount of the methylating agent (typically 1.0 to 1.2 equivalents).[1]

    • Formation of regioisomers: If starting with an unsymmetrically substituted benzimidazole-2-sulfonic acid, methylation can occur on either of the two nitrogen atoms, leading to a mixture of N1 and N3 isomers.[1]

  • For Route B (Sulfonation):

    • Formation of isomeric byproducts: The sulfonation of the benzimidazole ring can lead to the formation of other isomers, such as substitution at the 4, 5, 6, or 7 positions on the benzene ring, which can be difficult to separate from the desired product.

    • Over-sulfonation: Under harsh reaction conditions, disulfonic acids can be formed.

    • Product decomposition: The desired product may be unstable under the reaction or workup conditions.[2]

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can arise from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical.[2] It is advisable to perform small-scale trial reactions to determine the ideal parameters.

  • Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in solvents can lead to side reactions and incomplete conversion.[1]

  • Inefficient Mixing: In heterogeneous reactions, ensure the stirring is vigorous enough to ensure proper mixing.[2]

  • Product Degradation: Monitor the reaction by TLC or LC-MS to check for product decomposition over time.[2]

Troubleshooting Guides

Problem 1: Low Yield in N-Methylation of 1H-benzimidazole-2-sulfonic acid (Route A)
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material Weak base or insufficient deprotonation.Use a stronger base like sodium hydride (NaH) in a dry, aprotic solvent. Ensure the base is fresh and used in an appropriate stoichiometric amount.[1]
Protic solvent quenching the benzimidazolide anion.Use a dry, aprotic solvent such as DMF or DMSO.[1]
Low reaction temperature.Gradually increase the reaction temperature while monitoring for product degradation.
Multiple spots on TLC, including a polar spot that does not move from the baseline Formation of the 1,3-dimethylbenzimidazolium salt (quaternary salt).Use a controlled amount of the methylating agent (1.0-1.2 equivalents).[1] Add the methylating agent slowly to the reaction mixture.[1] Use the lowest effective reaction temperature.
Formation of a mixture of N1 and N3 isomers Tautomeric nature of the benzimidazole ring.Employ strategies to enhance regioselectivity, such as using bulky substituents to sterically hinder one nitrogen, or utilizing biocatalytic methods with engineered methyltransferases for high regioselectivity.[1][3]
Problem 2: Formation of Multiple Products in the Sulfonation of 1-methyl-1H-benzimidazole (Route B)
Symptom Possible Cause Troubleshooting Steps
Presence of multiple sulfonated isomers in the product mixture Lack of regioselectivity in the electrophilic aromatic substitution.Optimize reaction conditions (temperature, solvent) to favor sulfonation at the 2-position. The use of specific catalysts or sulfonating agents might improve regioselectivity.
High reaction temperature promoting isomerization.Conduct the reaction at a lower temperature.
Evidence of di-sulfonated products Harsh reaction conditions or excess sulfonating agent.Use a milder sulfonating agent (e.g., chlorosulfonic acid) and control the stoichiometry carefully.[4] Reduce the reaction time and temperature.
Product degradation (darkening of the reaction mixture) Product instability in the strong acidic medium.Monitor the reaction closely and quench it as soon as the starting material is consumed. Consider using a protective group strategy if the molecule is particularly sensitive.

Data Presentation

Table 1: Comparison of General Reaction Conditions for Benzimidazole Synthesis

ParameterPhillips-Ladenburg MethodWeidenhagen Method
Reactants o-phenylenediamine and carboxylic acid/derivativeo-phenylenediamine and aldehyde/ketone
Catalyst Typically a dilute mineral acidOften none, but can use an oxidizing agent
Temperature Often requires heating (e.g., 100°C)Can sometimes be performed at room temperature
Common Issues Potential for low yields with certain substratesFormation of by-products, especially with aldehydes

Note: The yields and specific conditions can vary significantly depending on the specific substrates used.[5][6]

Experimental Protocols

Protocol 1: Synthesis of 1H-benzimidazole-2-sulfonic acid (Precursor for Route A)

This protocol is adapted from a general method for the synthesis of benzimidazole-2-sulfonic acids.

Materials:

  • 2-Mercaptobenzimidazole

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-mercaptobenzimidazole in an aqueous solution of sodium hydroxide.

  • Slowly add a solution of potassium permanganate in water to the reaction mixture with stirring.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate with hydrochloric acid to precipitate the 1H-benzimidazole-2-sulfonic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Protocol 2: N-Methylation of 1H-benzimidazole-2-sulfonic acid (Route A)

This is a general procedure and may require optimization.

Materials:

  • 1H-benzimidazole-2-sulfonic acid

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Dry Dimethylformamide (DMF)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend 1H-benzimidazole-2-sulfonic acid in dry DMF.

  • Carefully add the base (e.g., NaH, 1.1 equivalents) portion-wise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0°C and add the methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by carefully adding water.

  • The product can be isolated by precipitation or extraction, followed by purification via recrystallization or column chromatography.

Mandatory Visualizations

Synthesis Pathways

SynthesisPathways cluster_route_a Route A: N-Methylation cluster_route_b Route B: Sulfonation A_start 1H-benzimidazole- 2-sulfonic acid A_reagent Methylating Agent (e.g., CH3I, (CH3)2SO4) + Base A_start->A_reagent A_product 1-methyl-1H-benzimidazole- 2-sulfonic acid A_reagent->A_product A_side_product 1,3-dimethylbenzimidazolium salt (Over-methylation) A_product->A_side_product Excess Reagent B_start 1-methyl-1H-benzimidazole B_reagent Sulfonating Agent (e.g., H2SO4, HSO3Cl) B_start->B_reagent B_product 1-methyl-1H-benzimidazole- 2-sulfonic acid B_reagent->B_product B_side_product Isomeric Byproducts (Sulfonation on Benzene Ring) B_reagent->B_side_product

Caption: Primary synthetic routes to this compound.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Reaction Yield check_conditions Verify Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_reagents Check Purity of Reagents and Solvents check_conditions->check_reagents Optimal optimize_conditions Optimize Conditions (Small-scale trials) check_conditions->optimize_conditions Suboptimal check_mixing Ensure Efficient Mixing check_reagents->check_mixing Pure purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents Impurities Found check_degradation Monitor for Product Degradation (TLC/LC-MS) check_mixing->check_degradation Efficient increase_stirring Increase Stirring Rate check_mixing->increase_stirring Inefficient adjust_workup Modify Workup/Purification (e.g., lower temp, faster) check_degradation->adjust_workup Degradation Observed end Improved Yield check_degradation->end Stable optimize_conditions->end purify_reagents->end increase_stirring->end adjust_workup->end

References

Technical Support Center: Synthesis of 1-methyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis of 1-methyl-1H-benzimidazole-2-sulfonic acid (CAS 5533-38-0), with a focus on improving reaction yield and product purity.

Proposed Synthetic Pathways & Experimental Protocols

While a specific, high-yield protocol for this compound is not extensively documented in publicly available literature, two logical synthetic routes can be proposed based on established benzimidazole chemistry.

Method 1: Two-Step Synthesis via Thiol Oxidation

This is often the preferred method as it offers high regioselectivity for sulfonation at the 2-position and avoids the formation of isomers that can occur with direct sulfonation of the benzimidazole ring.[1][2]

Step 1: Synthesis of 1-methyl-1H-benzimidazole-2-thiol

This precursor is synthesized by the condensation of N-methyl-o-phenylenediamine with carbon disulfide.

  • Reagents:

    • N-methyl-o-phenylenediamine

    • Carbon disulfide (CS₂)

    • Potassium hydroxide (KOH)

    • Ethanol

    • Water

    • Acetic acid (for precipitation)

  • Protocol:

    • Prepare a solution of potassium hydroxide in ethanol and water.

    • To this solution, add carbon disulfide.

    • Slowly add N-methyl-o-phenylenediamine to the reaction mixture.

    • Reflux the mixture for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture. If solids (impurities) are present, filter the solution.

    • Heat the filtrate to 60-70°C and acidify with acetic acid to a pH of ~6 to precipitate the product.

    • Cool the mixture in an ice bath to complete crystallization.

    • Filter the solid product, wash with cold water, and dry under vacuum to yield 1-methyl-1H-benzimidazole-2-thiol.[3]

Step 2: Oxidation to this compound

The thiol is oxidized to the corresponding sulfonic acid using a strong oxidizing agent.

  • Reagents:

    • 1-methyl-1H-benzimidazole-2-thiol

    • Sodium Percarbonate or Potassium Permanganate (KMnO₄)

    • Sodium hydroxide (NaOH) or another suitable base

    • Water

    • Hydrochloric acid (HCl)

  • Protocol (using Sodium Percarbonate, a safer alternative to KMnO₄): [2]

    • Dissolve the 1-methyl-1H-benzimidazole-2-thiol in an aqueous solution of sodium hydroxide.

    • Slowly add solid sodium percarbonate in portions to the solution. The reaction is exothermic and should be controlled with an ice bath.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture to remove any insoluble byproducts.

    • Cool the clear filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~1.

    • The sulfonic acid product will precipitate as a white solid.

    • Filter the product, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.[2][3]

Method 2: Direct Sulfonation of 1-methyl-1H-benzimidazole

This method involves the direct sulfonation of a pre-synthesized 1-methyl-1H-benzimidazole core. This route can be faster but may lead to issues with regioselectivity and the formation of hard-to-separate isomers.[1][4]

Step 1: Synthesis of 1-methyl-1H-benzimidazole

  • Reagents:

    • N-methyl-o-phenylenediamine dihydrochloride[5]

    • Formic acid (or Triethyl orthoformate)

    • Sodium hydroxide (for neutralization)

  • Protocol:

    • Gently heat a mixture of N-methyl-o-phenylenediamine (or its salt) with an excess of 90% formic acid at 100°C for 2-3 hours.[6]

    • Cool the reaction mixture to room temperature.

    • Slowly add a 10% NaOH solution to neutralize the excess acid until the mixture is alkaline (check with pH paper).

    • The crude 1-methyl-1H-benzimidazole will precipitate.

    • Filter the product, wash with cold water, and dry. It can be further purified by recrystallization or column chromatography if necessary.[7]

Step 2: Sulfonation

  • Reagents:

    • 1-methyl-1H-benzimidazole

    • Sulfonating agent (e.g., Chlorosulfonic acid or Oleum)

  • Protocol (Conceptual, requires careful optimization):

    • Cool the sulfonating agent (e.g., chlorosulfonic acid) to 0°C in an ice bath.

    • Slowly and carefully add the 1-methyl-1H-benzimidazole in small portions, keeping the temperature below 10°C.

    • Once the addition is complete, allow the reaction to slowly warm to room temperature and then heat gently (e.g., 60-80°C) for several hours until the reaction is complete (monitor by TLC or HPLC).[4]

    • Very carefully quench the reaction by pouring it onto crushed ice.

    • The product will precipitate. Filter the solid, wash extensively with cold water, and dry.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis.

Low or No Yield

Q1: I'm getting a very low yield in the first step (synthesis of 1-methyl-1H-benzimidazole or its thiol). What should I check?

A: Low yield in the cyclization step is often related to reagent quality, reaction conditions, or side reactions.

  • Purity of N-methyl-o-phenylenediamine: This starting material can oxidize and darken on storage. Use freshly purified material for best results.

  • Reaction Temperature and Time: For the Phillips-type synthesis (with formic acid), ensure the mixture is heated adequately (e.g., 100°C) for a sufficient duration (2-3 hours) to drive the condensation.[6] For the thiol synthesis, ensure the reflux is maintained for 3-4 hours.[3]

  • Over-methylation: When preparing the N-methyl-o-phenylenediamine starting material, the use of harsh methylating agents can lead to the formation of N,N'-dimethyl-o-phenylenediamine, which will not cyclize as desired.[8]

  • Neutralization: During workup, ensure the pH is adjusted correctly. For the thiol, precipitation occurs around pH 6. For the benzimidazole base, ensure the solution is made sufficiently alkaline to precipitate the free base.

Q2: My oxidation of the thiol (Method 1, Step 2) is inefficient and the yield is poor. What can I do?

A: Incomplete oxidation or product degradation are common culprits.

  • Stoichiometry of Oxidant: Ensure at least the stoichiometric amount of the oxidizing agent is used. An excess is often required. For KMnO₄, large quantities are needed, which can complicate workup.[2] Sodium percarbonate is a good alternative that can improve ease of handling and product isolation.[2]

  • Reaction Temperature: The oxidation is exothermic. Add the oxidant slowly and use an ice bath to maintain a low temperature, especially during the initial addition, to prevent side reactions or degradation of the product.

  • Final pH: The sulfonic acid product is water-soluble as a salt. Ensure the final solution is strongly acidic (pH ~1) to ensure complete precipitation.[3]

Product Purity Issues

Q3: My final product is off-white or brown. How can I improve the color and purity?

A: Discoloration is a frequent issue with benzimidazole syntheses, often due to aerial oxidation of the diamine starting material or trace impurities.

  • Purify the Intermediate: Ensure the 1-methyl-1H-benzimidazole or the thiol intermediate is as pure as possible before proceeding to the final step. Recrystallization from an appropriate solvent (e.g., ethanol/water) is effective.

  • Decolorizing Carbon: During the final workup, after the reaction is complete but before precipitation, you can add activated charcoal (decolorizing carbon) to the hot aqueous solution, stir for 15-30 minutes, and filter it through celite to remove colored impurities.

  • Thorough Washing: After the final precipitation, wash the filtered product thoroughly with cold water to remove any remaining acids and inorganic salts. A final wash with a cold organic solvent like ether can help remove non-polar impurities.

Q4: I used the direct sulfonation method (Method 2) and suspect I have a mixture of isomers. How can I confirm this and purify the product?

A: Direct sulfonation of a benzimidazole ring can produce a mixture of sulfonic acid isomers (e.g., substitution at the 4, 5, 6, or 7 positions), which are notoriously difficult to separate.[1]

  • Confirmation: Use analytical techniques like HPLC or ¹H NMR to identify the presence of multiple products.

  • Purification: Fractional crystallization is the most common method for separating sulfonic acid isomers, but it can be challenging and lead to significant yield loss. It is highly recommended to use the thiol oxidation route (Method 1) to avoid this issue altogether.[2]

Frequently Asked Questions (FAQs)

Q5: Which synthetic method is recommended for the highest yield and purity?

A: Method 1 (Thiol Oxidation) is highly recommended. The synthesis of the benzimidazole-2-thiol and its subsequent oxidation is a well-established, reliable method that ensures the sulfonic acid group is exclusively at the desired C-2 position, thus avoiding isomeric impurities and simplifying purification.[2][3]

Q6: What are the critical safety precautions for this synthesis?

A:

  • Corrosives: Handle strong acids like formic acid, hydrochloric acid, and especially sulfonating agents like chlorosulfonic acid or oleum with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, goggles, lab coat).

  • Exothermic Reactions: Both the oxidation step and the direct sulfonation are highly exothermic. Add reagents slowly and have an ice bath ready to control the temperature.[2]

  • Quenching: Quenching sulfonation reactions by adding them to ice must be done very slowly and cautiously behind a blast shield.

  • Carbon Disulfide: CS₂ (used in Method 1) is highly flammable and toxic. Handle only in a fume hood.

Data & Parameter Optimization

Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes key variables and their expected impact.

ParameterStepVariable RangeExpected Impact on Yield & PurityReference
Reaction Temperature Cyclization80°C - 120°CHigher temps increase reaction rate but may lead to more colored byproducts.[6]
Reaction Temperature Oxidation0°C - 25°CLow initial temperature is critical to prevent degradation. Allowing to warm to RT can drive completion.[2]
Stoichiometry Oxidation2-4 eq. OxidantInsufficient oxidant leads to incomplete reaction. A moderate excess ensures full conversion.[2][3]
pH of Precipitation Sulfonic AcidpH 1-2Critical for yield. The sulfonic acid is soluble at higher pH. Incomplete acidification will result in major yield loss.[3]
pH of Precipitation ThiolpH 5-6Over-acidification can lead to the formation of soluble salts. Precise pH control is needed.[3]

Visualized Workflows & Logic

Experimental Workflow: Thiol Oxidation Route (Method 1)

The following diagram outlines the recommended experimental workflow for synthesizing this compound via the thiol oxidation pathway.

G start_end start_end process_step process_step purification_step purification_step product_node product_node start Start reagents1 N-methyl-o-phenylenediamine + CS2, KOH, EtOH start->reagents1 Prepare Reagents step1 Step 1: Condensation (Reflux 3-4h) reagents1->step1 workup1 Acidify (Acetic Acid) & Precipitate step1->workup1 Reaction Complete intermediate Intermediate: 1-methyl-1H-benzimidazole-2-thiol workup1->intermediate reagents2 Intermediate + Oxidant (e.g., Sodium Percarbonate) intermediate->reagents2 step2 Step 2: Oxidation (Control Temp: 0-25°C) reagents2->step2 workup2 Acidify (HCl, pH 1) & Precipitate step2->workup2 Oxidation Complete purify Wash & Dry workup2->purify end Final Product: 1-methyl-1H-benzimidazole -2-sulfonic acid purify->end

Caption: Recommended workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

This diagram provides a logical path for troubleshooting common synthesis problems.

G start_node Start Synthesis decision_node decision_node issue_node issue_node solution_node solution_node end_node Successful Synthesis start start check_yield Yield is Low? start->check_yield check_purity Purity is Poor? check_yield->check_purity No yield_issue Low Yield check_yield->yield_issue Yes check_purity->end_node No purity_issue Impure / Discolored Product check_purity->purity_issue Yes sol_reagents Check Reagent Purity (esp. diamine) yield_issue->sol_reagents sol_temp Optimize Temp & Time yield_issue->sol_temp sol_ph Verify Precipitation pH yield_issue->sol_ph sol_wash Wash Product Thoroughly purity_issue->sol_wash sol_charcoal Use Decolorizing Carbon purity_issue->sol_charcoal sol_route Consider Alt. Route (Thiol Oxidation) purity_issue->sol_route

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Removal of Impurities from 1-methyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-methyl-1H-benzimidazole-2-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically proceeds through two main routes:

  • Direct methylation of 1H-benzimidazole-2-sulfonic acid: This is a common and straightforward method.

  • Oxidation of 1-methyl-1H-benzimidazole-2-thiol: This route involves the preparation of the thiol precursor followed by oxidation.

Common impurities can arise from starting materials, side reactions, or degradation. The most significant impurities often stem from the N-methylation step of the benzimidazole ring.

Potential Impurities Include:

  • Unreacted Starting Materials: Residual 1H-benzimidazole-2-sulfonic acid or 1-methyl-1H-benzimidazole-2-thiol.

  • Over-methylation Product: Formation of a 1,3-dimethylbenzimidazolium salt, which is a quaternary ammonium salt. This is more likely to occur with an excess of the methylating agent or under harsh reaction conditions.[1]

  • Regioisomers: If the benzimidazole ring is unsymmetrically substituted, methylation can occur at two different nitrogen atoms, leading to a mixture of N1 and N3 methylated isomers.[1] For the parent benzimidazole, this is not an issue, but for substituted benzimidazoles it is a key consideration.

  • Colored Impurities: Oxidation or side reactions can lead to the formation of colored byproducts, often appearing as yellow or brown tints in the final product.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps, as well as any remaining reagents or their byproducts.

Q2: My final product of this compound is colored. How can I decolorize it?

A2: Colored impurities are a common issue in the synthesis of benzimidazole derivatives. Several methods can be employed for their removal:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, the addition of a small amount of activated carbon to the hot solution can effectively adsorb colored impurities. It is crucial to use a minimal amount to avoid significant product loss. The charcoal is subsequently removed by hot filtration.

  • Potassium Permanganate Treatment: For persistent discoloration, a dilute solution of potassium permanganate can be carefully added to a solution of the crude product. The resulting manganese dioxide precipitate, along with the colored impurities, is then removed. This is a more aggressive method and should be used with caution to avoid oxidation of the desired product.

Q3: I am observing a salt-like byproduct in my reaction mixture. What is it and how can I prevent its formation?

A3: A salt-like byproduct is likely the 1,3-dimethylbenzimidazolium salt, a result of over-methylation of the benzimidazole ring.[1] To minimize its formation:

  • Control Stoichiometry: Use a controlled amount of the methylating agent, typically 1.0 to 1.2 equivalents relative to the starting benzimidazole.

  • Slow Addition: Add the methylating agent slowly to the reaction mixture to prevent localized high concentrations.[1]

  • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can favor the formation of the quaternary salt.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Recommended Solution
Low Yield After Recrystallization The chosen solvent is too effective, keeping the product dissolved even at low temperatures.Perform a solvent screen to identify a solvent in which the product is highly soluble when hot and poorly soluble when cold. Consider using a solvent mixture.
The product is precipitating with impurities.Ensure complete dissolution at high temperature and allow for slow cooling to promote the formation of pure crystals. A second recrystallization may be necessary.
Product Fails to Crystallize The solution is not supersaturated.Concentrate the solution by evaporating some of the solvent and then attempt to cool again.
The presence of significant impurities is inhibiting crystallization.Attempt to remove impurities by another method, such as a charcoal treatment or column chromatography, before recrystallization.
The product is an oil.Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Seeding with a small crystal of pure product can also be effective.
Multiple Spots on TLC/Peaks in HPLC Incomplete reaction or presence of side products (e.g., over-methylation product).Optimize reaction conditions (stoichiometry, temperature, time). For purification, column chromatography is the most effective method to separate components with different polarities.
Degradation of the product on silica gel.If using column chromatography, consider deactivating the silica gel with a small amount of an amine like triethylamine in the eluent. Alternatively, use a different stationary phase such as alumina.
Broad Melting Point Range The product is impure.The presence of impurities disrupts the crystal lattice, leading to a lower and broader melting point. Further purification by recrystallization or chromatography is required.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the mixture and observe the solubility. A suitable solvent will dissolve the compound when hot but not when cold. Common solvents to screen for sulfonic acids include water, ethanol, methanol, and mixtures thereof.

  • Dissolution: In a flask, add the crude product and the chosen recrystallization solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

Protocol 2: Column Chromatography for Purification
  • Stationary Phase and Eluent Selection: Prepare a thin-layer chromatography (TLC) plate to determine a suitable eluent system. A mixture of a polar solvent (e.g., ethyl acetate, methanol) and a non-polar solvent (e.g., hexane, dichloromethane) is commonly used. The ideal eluent system will give a good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.5. Due to the polar nature of the sulfonic acid group, a more polar eluent system will likely be required.

  • Column Packing: Pack a glass column with silica gel or another suitable stationary phase using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Add the eluent to the top of the column and begin to collect fractions.

  • Analysis: Monitor the collected fractions by TLC or another analytical method to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Potential Impurities start Starting Materials (e.g., 1H-benzimidazole-2-sulfonic acid, methylating agent) reaction N-Methylation Reaction start->reaction crude Crude Product Mixture reaction->crude unreacted Unreacted Starting Material reaction->unreacted over_methylated 1,3-dimethylbenzimidazolium salt reaction->over_methylated colored Colored Impurities reaction->colored recrystallization Recrystallization crude->recrystallization Initial Purification chromatography Column Chromatography crude->chromatography For complex mixtures pure_product Pure 1-methyl-1H-benzimidazole- 2-sulfonic acid recrystallization->pure_product chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound, highlighting potential impurities.

troubleshooting_logic start Impure Product is_colored Is the product colored? start->is_colored multiple_spots Multiple spots on TLC? is_colored->multiple_spots No charcoal Perform activated carbon treatment during recrystallization is_colored->charcoal Yes recrystallize Perform recrystallization multiple_spots->recrystallize No column Perform column chromatography multiple_spots->column Yes charcoal->multiple_spots pure Pure Product recrystallize->pure column->pure

Caption: A decision-making flowchart for troubleshooting the purification of this compound.

References

Technical Support Center: N-Methylation of Benzimidazole-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the N-methylation of benzimidazole-2-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my N-methylated benzimidazole-2-sulfonic acid consistently low?

Low yields can arise from several factors. It is crucial to ensure your starting benzimidazole is pure and completely dry, as impurities and moisture can initiate side reactions or inhibit the primary reaction.[1][2] The choice of base is critical; a weak base may not sufficiently deprotonate the benzimidazole nitrogen, while an overly strong base might promote side reactions.[1] The reaction requires a dry, aprotic solvent because protic solvents can quench the benzimidazole anion.[1] Additionally, ensure the methylating agent is fresh and used in the correct stoichiometric amount (typically 1.0-1.2 equivalents), as degradation or excess can lead to byproducts.[1] Finally, reaction temperature and duration are key parameters that often require optimization for specific substrates.[1][2]

Q2: I am observing a mixture of N1 and N3 methylated regioisomers. How can I improve the regioselectivity?

The formation of two regioisomers is a common challenge in the N-methylation of unsymmetrically substituted benzimidazoles and is attributed to the tautomeric nature of the benzimidazole ring.[1] The proton on the nitrogen can exist on either nitrogen atom, creating two distinct nucleophiles that can react with the methylating agent.[1] To enhance regioselectivity, consider the following strategies:

  • Steric Hindrance: Bulky substituents on the benzimidazole ring can sterically block one of the nitrogen atoms, favoring methylation at the less hindered position.[1]

  • Electronic Effects: The electronic properties of substituents influence the nucleophilicity of the nitrogen atoms. Electron-donating groups can increase the reactivity of the adjacent nitrogen, whereas electron-withdrawing groups can decrease it.[1]

  • Advanced Methods: For challenging cases, specialized methodologies have been developed to achieve high regioselectivity, sometimes favoring the more sterically hindered isomer.[3] Biocatalytic methods using engineered methyltransferases have also shown excellent regioselectivity (up to >99%).[4][5]

Q3: An unexpected 1,3-dimethylbenzimidazolium salt has formed as a byproduct. How can this be avoided?

The formation of a quaternary 1,3-dimethylbenzimidazolium salt is a frequent side reaction, especially when an excess of the methylating agent is used or under harsh reaction conditions.[1] To minimize the formation of this byproduct, it is crucial to carefully control the stoichiometry of the methylating agent, using between 1.0 and 1.2 equivalents relative to the benzimidazole starting material.[1]

Q4: What are the primary competing reactions or sources of starting material decomposition?

Besides quaternization, other side reactions can occur. The sulfo group in benzimidazole-2-sulfonic acids can be readily exchanged with nucleophiles, presenting a potential competing pathway.[6] In certain solvent systems, such as aqueous alcohol, the alkylating agent itself may decompose, competing with the desired N-alkylation reaction.[6] It is also important that the desired product itself is not unstable under the reaction or workup conditions.[2]

Q5: What is the most effective method for purifying the final N-methylated product?

Column chromatography using silica gel is the most common and effective technique for purifying N-methylated benzimidazoles, especially when dealing with mixtures of regioisomers.[1] A gradient elution strategy is often successful, beginning with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate or dichloromethane.[1] For efficient loading onto the column, the crude product can be pre-adsorbed onto a small amount of silica gel.[1]

Troubleshooting Guide

The table below outlines common problems encountered during the N-methylation of benzimidazole-2-sulfonic acid, their potential causes, and recommended solutions.

ProblemPotential CauseRecommended Solution
Low or No Yield 1. Impure or wet starting materials/solvents.[1][2] 2. Inappropriate base (too weak or too strong).[1] 3. Suboptimal reaction temperature or time.[1] 4. Degradation of the methylating agent.[1] 5. Decomposition of alkylating agent in the solvent system.[6]1. Use highly pure reagents and ensure solvents are anhydrous.[1][2] 2. Screen different bases (e.g., K₂CO₃, NaH, KOH). For this specific substrate, preparing the dipotassium salt is effective.[6] 3. Perform small-scale experiments to optimize temperature and monitor reaction progress by TLC.[1] 4. Use a fresh bottle of the methylating agent. 5. Switch to a non-competing anhydrous solvent like DMF.[6]
Mixture of Regioisomers 1. Tautomerism of the benzimidazole ring.[1] 2. Lack of significant steric or electronic directing effects.[1]1. Modify the substitution pattern on the benzimidazole ring to introduce steric bulk near one nitrogen.[1] 2. Alter electronic effects with electron-donating or -withdrawing groups.[1] 3. Explore specialized literature methods for regioselective synthesis or biocatalysis.[3][4]
Formation of Quaternary Salt 1. Excess methylating agent used.[1] 2. Reaction temperature is too high or reaction time is too long.1. Use a controlled amount of the methylating agent (1.0-1.2 equivalents).[1] 2. Attempt the reaction at a lower temperature and monitor carefully to stop it upon consumption of the starting material.
Difficult Purification 1. Products and byproducts have similar polarity. 2. Poor solubility of the product.[7]1. Use column chromatography with a slow, shallow gradient and consider different solvent systems.[1] 2. If dealing with sulfonic acid salts, precipitation by adjusting pH might be an alternative to chromatography.[8]

Experimental Protocols

Protocol 1: N-methylation via the Dipotassium Salt

This method is adapted from literature describing the N-alkylation of benzimidazole-2-sulfonic acid and is particularly useful for this substrate.[6]

  • Salt Formation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend benzimidazole-2-sulfonic acid (1.0 eq) in anhydrous DMF. Add 2.0 equivalents of a strong base (e.g., potassium hydroxide) to form the dipotassium salt. Stir the mixture at room temperature until the salt formation is complete.

  • Methylation: Cool the mixture in an ice bath. Slowly add methyl iodide (1.1-1.2 eq) dropwise to the stirred suspension.

  • Reaction: Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using column chromatography on silica gel.[1]

Protocol 2: General N-methylation with a Carbonate Base

This protocol is a general procedure for N-methylation of benzimidazoles that can be adapted for the sulfonic acid derivative.[1]

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzimidazole-2-sulfonic acid (1.0 eq) and a suitable anhydrous solvent (e.g., DMF).

  • Base Addition: Add an excess of a suitable base, such as anhydrous potassium carbonate (K₂CO₃, >2.5 eq), to the suspension.

  • Methylating Agent Addition: While stirring, add methyl iodide (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via column chromatography as described in Protocol 3.

Protocol 3: Purification by Column Chromatography

This is a standard procedure for purifying the N-methylated product.[1]

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a slurry made with a non-polar eluent (e.g., hexane).

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with a solvent system of gradually increasing polarity. Start with 100% hexane and slowly increase the proportion of ethyl acetate (e.g., 0% -> 5% -> 10% ethyl acetate in hexane).

  • Collection: Collect fractions and analyze them by TLC to identify those containing the desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-methylated benzimidazole-2-sulfonic acid.

Visualizations

experimental_workflow setup Reaction Setup (Dry Glassware, Inert Gas) reactants Add Reactants (Substrate, Solvent, Base) setup->reactants methylation Add Methylating Agent (e.g., MeI, 1.1 eq) reactants->methylation reaction Reaction (Stirring, Heating) methylation->reaction monitoring Monitor Progress (TLC) reaction->monitoring Periodically monitoring->reaction Incomplete workup Work-up (Filter, Concentrate) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for N-methylation.

troubleshooting_low_yield problem Problem: Low Reaction Yield q_reagents Are reagents/solvents pure and anhydrous? problem->q_reagents q_base Is the base appropriate and stoichiometry correct? problem->q_base q_conditions Are temperature/time optimized? problem->q_conditions sol_reagents Solution: Use high purity, dry reagents and solvents. q_reagents->sol_reagents No sol_base Solution: Screen bases (e.g., K2CO3, KOH) and ensure >2 eq. q_base->sol_base No sol_conditions Solution: Run small-scale trials to find optimal conditions. q_conditions->sol_conditions No

Caption: Troubleshooting decision tree for low yield issues.

tautomerism_and_methylation tautomer1 Tautomer 1 (N1-H) tautomer2 Tautomer 2 (N3-H) tautomer1->tautomer2 methylating_agent1 + Me-X methylating_agent2 + Me-X product1 N1-Methyl Product (Regioisomer 1) methylating_agent1->product1 product2 N3-Methyl Product (Regioisomer 2) methylating_agent2->product2

Caption: Formation of regioisomers due to tautomerism.

References

Technical Support Center: Degradation Pathways of 1-methyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental investigation of the degradation pathways of 1-methyl-1H-benzimidazole-2-sulfonic acid. Given the limited direct literature on this specific molecule, this guide draws upon established knowledge of closely related benzimidazole compounds to provide informed guidance.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific studies on this compound are not extensively available, based on the degradation of other benzimidazole sulfonic acid derivatives like 2-phenylbenzimidazole-5-sulfonic acid (PBSA), the primary degradation pathways are expected to be photodegradation, and to a lesser extent, hydrolysis under extreme pH conditions. Under high temperatures, hazardous decomposition can occur, yielding carbon monoxide, nitrogen oxides, and sulfur oxides[1].

Q2: What are the likely degradation products?

A2: Potential degradation products, extrapolated from studies on similar compounds, could include desulfonated derivatives, hydroxylated species, and cleavage products of the benzimidazole ring. For instance, photodegradation of PBSA is known to initiate desulfonation and benzimidazole ring cleavage[2].

Q3: Is this compound susceptible to biodegradation?

A3: Many benzimidazole derivatives are known to be biodegradable by soil microorganisms[3][4][5][6]. It is plausible that this compound could also be susceptible to microbial degradation, likely involving hydroxylation and ring cleavage.

Q4: What analytical techniques are most suitable for studying its degradation?

A4: High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS) detectors is the most common and effective method for separating and identifying benzimidazole derivatives and their degradation products[7][8][9][10]. HPLC methods offer the necessary selectivity and sensitivity for quantitative analysis[11][12].

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of Degradation Products
Potential Cause Troubleshooting Step
Inappropriate mobile phase compositionOptimize the mobile phase by varying the organic solvent (e.g., acetonitrile, methanol) to water ratio. Consider using a gradient elution.
Incorrect pH of the mobile phaseAdjust the pH of the mobile phase with buffers (e.g., phosphate, acetate) to improve the peak shape of ionizable analytes.
Unsuitable column chemistryTest different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for your analytes.
Low column temperatureIncrease the column temperature to improve peak efficiency and reduce viscosity.
Issue 2: Difficulty in Identifying Unknown Degradation Products by LC-MS
Potential Cause Troubleshooting Step
Insufficient ionizationOptimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Try both positive and negative ion modes.
Co-elution of multiple compoundsImprove chromatographic separation (see Issue 1).
Low abundance of the degradation productConcentrate the sample before analysis. Use a more sensitive mass spectrometer or optimize the MS settings for the expected m/z range.
Complex fragmentation patternUtilize tandem mass spectrometry (MS/MS) to obtain structural information. Compare the fragmentation pattern of the parent compound with that of the unknown peak[13].
Issue 3: Inconsistent Degradation Rates in Photodegradation Experiments

| Potential Cause | Troubleshooting Step | | Fluctuations in light source intensity | Ensure the lamp has reached a stable output before starting the experiment. Use a radiometer to monitor the light intensity. | | Changes in sample temperature | Use a temperature-controlled sample chamber to maintain a constant temperature throughout the experiment. | | Presence of photosensitizers or quenchers in the matrix | Be aware that components in the solvent or sample matrix (e.g., humic substances, bicarbonate ions) can accelerate or inhibit photodegradation[14]. Use purified water and control the composition of your reaction medium. | | Variation in pH | The pH of the solution can significantly influence the photodegradation rate of benzimidazole sulfonic acids[14][15]. Buffer the solution to maintain a constant pH. |

Quantitative Data Summary

Condition Parameter Value Reference
Photodegradation Quantum Yield (pH 6.8)2.70 x 10⁻⁴[2]
Half-life (simulated sunlight)Varies with water matrix[2]
Forced Degradation (Acidic) % Degradation (Albendazole, 0.1N HCl, 60°C, 6h)6.13%[16]
Forced Degradation (Alkaline) % Degradation (Albendazole)Unstable[16]
Biodegradation (Fuberidazole) % Degradation (Pseudomonas syringae, 35 days)91%[3]
Half-life (Pseudomonas syringae)10.3 days[3]

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol, water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 N HCl.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of purified water.

    • Follow the same incubation and sampling procedure.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Photodegradation Study
  • Sample Preparation: Prepare a solution of this compound of known concentration in a photochemically transparent solvent (e.g., purified water, acetonitrile).

  • Irradiation:

    • Place the solution in a quartz cuvette or a photoreactor.

    • Expose the solution to a light source with a controlled wavelength and intensity (e.g., a xenon lamp simulating sunlight or a specific UV lamp).

    • Simultaneously, run a dark control by wrapping an identical sample in aluminum foil and placing it under the same temperature conditions.

  • Sampling: Withdraw aliquots at regular time intervals.

  • Analysis: Analyze the samples immediately by HPLC to determine the concentration of the parent compound and the formation of any degradation products.

Visualizations

cluster_degradation Potential Degradation Pathways Parent This compound Desulfonated 1-methyl-1H-benzimidazole Parent->Desulfonated Photodegradation/ Hydrolysis Hydroxylated Hydroxylated intermediates Parent->Hydroxylated Photodegradation/ Biodegradation RingCleavage Ring-opened products Desulfonated->RingCleavage Further Degradation Hydroxylated->RingCleavage Further Oxidation

Caption: Potential degradation pathways of this compound.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize/Quench Reaction Sample->Neutralize Analyze Analyze by HPLC/LC-MS Neutralize->Analyze Identify Identify Degradants Analyze->Identify Quantify Quantify Degradation Analyze->Quantify End Report Results Identify->End Quantify->End

Caption: A typical workflow for a forced degradation study.

References

Technical Support Center: Optimizing Catalyst Loading for Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for benzimidazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of benzimidazoles, with a focus on catalyst-related problems.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive or insufficient catalyst: The catalyst may have degraded or the loading is too low.[1] 2. Suboptimal solvent: The chosen solvent may not be ideal for the catalyst and reactants.[1] 3. Inappropriate reaction temperature or time: The reaction may not have reached completion or side reactions are occurring.[1] 4. Poor quality of starting materials: Impurities in o-phenylenediamine or the aldehyde/carboxylic acid can inhibit the reaction.[1]1. Increase catalyst loading incrementally or switch to a different catalyst. Refer to the catalyst comparison table below.[1] 2. Perform a solvent screen with common solvents like ethanol, methanol, acetonitrile, or DMF.[1] 3. Monitor the reaction using TLC or LC-MS to determine the optimal reaction time and adjust the temperature accordingly.[1] 4. Ensure the purity of all starting materials before beginning the reaction.[1]
Slow Reaction Rate 1. Low catalyst loading: The amount of catalyst may be insufficient to achieve a reasonable reaction rate. 2. Low reaction temperature: The activation energy barrier is not being overcome efficiently.1. Gradually increase the catalyst loading while monitoring for improvements in the reaction rate and potential side product formation. 2. Increase the reaction temperature in small increments.
Formation of Side Products 1. Excessive catalyst loading: High catalyst concentrations can sometimes lead to undesired side reactions. 2. Incorrect stoichiometry: The ratio of reactants to catalyst may be imbalanced.[1] 3. Reaction conditions are too harsh: High temperatures or prolonged reaction times can promote the formation of byproducts.1. Reduce the catalyst loading. 2. Carefully control the stoichiometry of the reactants and catalyst.[1] 3. Optimize the reaction temperature and time to favor the formation of the desired product.
Catalyst Deactivation 1. Poisoning of the catalyst: Impurities in the reactants or solvent can deactivate the catalyst. 2. Instability of the catalyst under reaction conditions: The catalyst may not be stable at the required temperature or in the chosen solvent.1. Purify all reactants and solvents before use. 2. Select a catalyst that is known to be stable under the intended reaction conditions. For heterogeneous catalysts, consider the stability of the support material.
Difficulty in Catalyst Separation 1. Use of a homogeneous catalyst: Homogeneous catalysts are dissolved in the reaction mixture and can be difficult to remove.1. Switch to a heterogeneous catalyst, such as one supported on silica or nanoparticles, which can be easily filtered off after the reaction.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzimidazoles?

A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivative) in what is known as the Phillips-Ladenburg reaction, or with an aldehyde in the Weidenhagen reaction.[1][3] Modern approaches frequently employ a range of catalysts to enhance yields and reaction conditions, often incorporating green chemistry principles to minimize environmental impact.[1]

Q2: How do I select the appropriate catalyst for my benzimidazole synthesis?

A2: Catalyst selection is dependent on your specific substrates, desired reaction conditions (e.g., temperature, solvent), and scalability.[4] Catalysts can range from simple acids like p-toluenesulfonic acid (p-TsOH) to various metal-based catalysts.[1][5] For environmentally friendly processes, heterogeneous catalysts are advantageous due to their ease of recovery and reuse.[1][2]

Q3: What is a typical catalyst loading for benzimidazole synthesis?

A3: Catalyst loading can vary significantly depending on the catalyst's activity. For some highly active catalysts, loadings can be as low as sub-mol%.[6] For others, a loading of 5-10 mol% is common.[2][4] It is always recommended to start with a lower loading and incrementally increase it to find the optimal concentration that maximizes yield without promoting side reactions.

Q4: How can I improve the selectivity for 1,2-disubstituted benzimidazoles over mono-substituted ones?

A4: Achieving selectivity can be challenging, particularly when using aldehydes. The choice of catalyst and the electronic properties of the aldehyde are critical factors. For instance, using Er(OTf)₃ as a catalyst with electron-rich aldehydes has been shown to selectively yield 1,2-disubstituted products.[7] Conversely, electron-deficient aldehydes under the same conditions tend to favor the formation of mono-substituted benzimidazoles.[7] Adjusting the stoichiometry of the reactants, specifically the o-phenylenediamine to aldehyde ratio, can also influence the product distribution.[1]

Q5: What is the best solvent for benzimidazole synthesis?

A5: There is no single "best" solvent, as the optimal choice is highly dependent on the specific reactants and catalyst being used. However, polar solvents such as methanol and ethanol have been shown to provide high yields in many catalytic systems.[1] It is advisable to conduct a solvent screen to identify the most suitable solvent for your particular reaction.[1]

Data Presentation: Catalyst Loading and Performance

The following table summarizes the performance of various catalysts at different loadings for the synthesis of 2-phenyl-1H-benzo[d]imidazole from o-phenylenediamine and benzaldehyde.

CatalystCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Reference
None-EthanolRoom Temp.1660[2]
MgO@DFNS5 wt%EthanolRoom Temp.485[2]
MgO@DFNS 10 wt% Ethanol Room Temp. 4 95 [2]
NH₄Cl4 mmolCHCl₃Room Temp.4-[1]
p-TsOHCatalyticVariousVariousVariousHigh[5]
Copper-substituted zinc aluminate0.1 mol%-Room Temp.-High[8]
Pd₂(dba)₃ / PPh₃1 mol%DME/Water1600.33High[9]

This table is a compilation of data from multiple sources and reaction conditions may vary slightly between experiments.

Experimental Protocols

Protocol 1: General Procedure for Benzimidazole Synthesis using a Heterogeneous Catalyst (MgO@DFNS)

This protocol is adapted from a study utilizing a magnesium oxide on dendritic fibrous nanosilica (MgO@DFNS) catalyst.[2]

Materials:

  • o-phenylenediamine (OPDA)

  • Benzaldehyde

  • 10 wt% MgO@DFNS catalyst

  • Ethanol

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Benzimidazole Synthesis using a Homogeneous Catalyst (NH₄Cl)

This protocol describes a method using ammonium chloride as a readily available and inexpensive catalyst.[1]

Materials:

  • o-phenylenediamine

  • Benzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Chloroform (CHCl₃)

Procedure:

  • To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (5 ml), add ammonium chloride (4 mmol).

  • Add benzaldehyde (1 mmol) to the mixture.

  • Continue stirring the reaction mixture at room temperature for four hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, quench it with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Catalyst Loading Optimization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_workup Work-up & Analysis cluster_decision Decision reactants Select Reactants: o-phenylenediamine & Aldehyde/Carboxylic Acid reaction_setup Set up Parallel Reactions with Varying Catalyst Loading reactants->reaction_setup catalyst_prep Prepare Catalyst Stock (if applicable) catalyst_prep->reaction_setup solvent_prep Prepare Solvents solvent_prep->reaction_setup reaction_conditions Set Reaction Conditions (Temp, Time, Atmosphere) reaction_setup->reaction_conditions monitoring Monitor Progress (TLC/LC-MS) reaction_conditions->monitoring workup Quench Reaction & Isolate Crude Product monitoring->workup purification Purify Crude Product (Chromatography/Recrystallization) workup->purification analysis Analyze Product Yield & Purity (NMR, MS, etc.) purification->analysis optimal Optimal Loading Found? analysis->optimal optimal->reaction_setup No, reiterate with adjusted loading range end Optimized Protocol optimal->end Yes reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product OPD o-Phenylenediamine SchiffBase Schiff Base Intermediate OPD->SchiffBase + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase Dihydrobenzimidazole Dihydrobenzimidazole SchiffBase->Dihydrobenzimidazole Intramolecular Cyclization Benzimidazole 2-Substituted Benzimidazole Dihydrobenzimidazole->Benzimidazole Oxidation/ Aromatization Water H₂O Dihydrobenzimidazole->Water - H₂O Catalyst Catalyst Catalyst->SchiffBase Condensation Catalyst->Benzimidazole Regenerated

References

Validation & Comparative

comparative study of 1-methyl-1H-benzimidazole-2-sulfonic acid catalytic activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection

In the realm of organic synthesis, acid catalysis plays a pivotal role in a vast array of chemical transformations. Aromatic sulfonic acids have emerged as highly effective and versatile catalysts, offering a viable alternative to traditional mineral acids. This guide provides a comparative study of the catalytic activity of 1-methyl-1H-benzimidazole-2-sulfonic acid and two commonly used alternatives: p-toluenesulfonic acid (p-TSA) and benzenesulfonic acid (BSA). This analysis is supported by experimental data from the literature to aid in the selection of the most appropriate catalyst for specific research and development needs.

Overview of Catalytic Activity

While this compound is a known chemical reagent[1], a comprehensive review of the scientific literature reveals a notable absence of its application as a catalyst in organic reactions. Its primary documented use is as a precursor in the synthesis of other compounds[1].

Conversely, p-toluenesulfonic acid (p-TSA) and benzenesulfonic acid (BSA) are well-established and widely utilized homogeneous acid catalysts in various organic transformations, including esterification and condensation reactions[2][3]. Their efficacy is attributed to their strong Brønsted acidity.

Quantitative Performance Comparison

To provide a clear comparison of the catalytic performance of p-TSA and BSA, the following tables summarize experimental data for representative esterification reactions.

Table 1: Catalytic Performance in the Esterification of Carboxylic Acids with Alcohols

CatalystCarboxylic AcidAlcoholCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Reference
p-TSAAcetic Acidn-Butanol3-8068.5[2]
p-TSAVarious Fatty AcidsEthanol/Methanol500.3325 (Ultrasound)Good[4]
BSANot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[3]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and adaptation of catalytic processes. Below are representative protocols for esterification reactions using p-toluenesulfonic acid.

General Procedure for Esterification using p-Toluenesulfonic Acid

A mixture of the carboxylic acid (1 equivalent), the alcohol (1.5-3 equivalents), and a catalytic amount of p-toluenesulfonic acid (typically 1-5 mol%) in a suitable solvent (e.g., toluene, cyclohexane, or excess alcohol) is heated to reflux. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude ester, which can be further purified by distillation or column chromatography. For reactions where water is a byproduct, a Dean-Stark apparatus can be employed to remove water and drive the equilibrium towards the product[5].

Ultrasound-Assisted Esterification with p-Toluenesulfonic Acid

In a flask, the fatty acid (4.0 mmol) and p-TSA (2.0 mmol) are mixed with ethanol (27.6 mL) or methanol (16.8 mL) and sonicated for 20 minutes at room temperature (25°C)[4]. After the reaction, the alcohol is evaporated under reduced pressure. The resulting solid residue is dissolved in deionized water (35 mL), and the product is extracted with diethyl ether (3 x 15 mL). The combined organic fractions are dried over anhydrous sodium sulfate, and the solvent is evaporated under vacuum to yield the pure ester[4].

Visualizing the Workflow and Comparative Logic

To further clarify the experimental process and the comparative framework of this study, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Carboxylic Acid + Alcohol Heating Heating / Reflux (with optional water removal) Reactants->Heating Catalyst Sulfonic Acid Catalyst (p-TSA or BSA) Catalyst->Heating Solvent Solvent Solvent->Heating Quenching Quenching / Neutralization Heating->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Distillation or Column Chromatography Evaporation->Purification Product Pure Ester Purification->Product

A generalized workflow for sulfonic acid-catalyzed esterification.

Catalyst_Comparison Target 1-methyl-1H-benzimidazole- 2-sulfonic acid NoData No Catalytic Data Found Target->NoData Alternatives Alternative Aromatic Sulfonic Acid Catalysts pTSA p-Toluenesulfonic Acid (p-TSA) Alternatives->pTSA BSA Benzenesulfonic Acid (BSA) Alternatives->BSA Data Catalytic Performance Data (Yield, Time, Conditions) pTSA->Data BSA->Data

Logical diagram illustrating the comparative analysis conducted.

Conclusion

Based on the available scientific literature, this compound does not have established applications as a catalyst for organic synthesis. In contrast, p-toluenesulfonic acid and benzenesulfonic acid are robust and efficient catalysts for a variety of reactions, particularly esterification. For researchers seeking a reliable and well-documented aromatic sulfonic acid catalyst, p-TSA offers a readily available and effective option with a significant body of supporting experimental data. While BSA is also a strong acid catalyst, specific comparative performance data may be less abundant for certain reactions. The choice between these catalysts will ultimately depend on the specific requirements of the reaction, including substrate compatibility, reaction conditions, and desired product purity.

References

Unveiling the Biological Potential of 1-methyl-1H-benzimidazole-2-sulfonic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antiproliferative Activity

Benzimidazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of crucial cellular processes like tubulin polymerization, cell cycle progression, and specific signaling pathways.

Table 1: Antiproliferative Activity of Representative Benzimidazole Derivatives

Compound IDDerivative TypeCell LineIC50 (µM)Reference
1 2-substituted benzimidazoleA549 (Lung)7.8[1]
2 N-oxide benzimidazoleA549 (Lung, Hypoxia)0.31[2]
3 Benzimidazole-hydrazoneMCF-7 (Breast)4.1[3]
4 Benzimidazole-hydrazoneHT-29 (Colon)45.8[4]
5 2-(fluorophenyl)-1H-benzimidazoleHeLa (Cervical)0.188Not specified in search results
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Benzimidazole derivative stock solution (in DMSO)

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the benzimidazole derivative in complete medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

antiproliferative_assay_workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Benzimidazole Derivatives incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve_formazan Dissolve Formazan with DMSO incubate3->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for MTT-based antiproliferative assay.

Anti-inflammatory Activity

Several benzimidazole derivatives have been reported to possess significant anti-inflammatory properties. Their mechanisms of action often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production.

Table 2: Anti-inflammatory Activity of Representative Benzimidazole Derivatives

Compound IDAssayParameterResultReference
B2, B4, B7, B8 Luminol-enhanced chemiluminescenceIC50Lower than Ibuprofen[5]
MBPHYD, MBNHYD Carrageenan-induced paw edema% InhibitionSignificant[6]
3f Albumin denaturation assay% Inhibition70% at 40 ppm[7]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation)

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, which is a hallmark of inflammation.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Benzimidazole derivative stock solution (in DMSO)

  • Standard drug (e.g., Diclofenac sodium)

  • Water bath

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 2 mL of 1% aqueous solution of albumin and 28 mL of PBS.

  • Compound Addition: To this mixture, add 2 mL of the benzimidazole derivative solution at various concentrations. A similar set of solutions is prepared for the standard drug. A control solution is prepared without the test compound.

  • Incubation: Incubate all the solutions at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by keeping the reaction mixtures in a water bath at 51°C for 20 minutes.

  • Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox Cyclooxygenase (COX-1/COX-2) arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation prostaglandins->inflammation benzimidazole Benzimidazole Derivative benzimidazole->cox Inhibition

Simplified arachidonic acid pathway and potential inhibition by benzimidazoles.

Antimicrobial and Antifungal Activity

The benzimidazole scaffold is a well-established pharmacophore in antimicrobial and antifungal drug discovery. These compounds are known to interfere with various microbial processes, including nucleic acid synthesis and fungal cell membrane integrity.

Table 3: Antimicrobial and Antifungal Activity of Representative Benzimidazole Derivatives

Compound IDDerivative TypeOrganismMIC (µg/mL)Reference
63c 2-substituted benzimidazoleS. aureus (MRSA)8[8]
5i Pyrazole-attached benzimidazoleM. leutus<3.9[9]
1a 1-nonyl-1H-benzo[d]imidazoleCandida species0.5-256[10]
2a 1-decyl-1H-benzo[d]imidazoleCandida species2-256[10]
3m, 3s Alkylated benzimidazoleC. albicans24, 19[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Materials:

  • Benzimidazole derivative stock solution (in DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

  • Spectrophotometer or visual inspection

Procedure:

  • Preparation of Dilutions: Prepare serial two-fold dilutions of the benzimidazole derivative in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8] This can be determined visually or by measuring the optical density at 600 nm.

mic_determination_workflow start Start prepare_dilutions Prepare Serial Dilutions of Benzimidazole start->prepare_dilutions inoculate_wells Inoculate with Microorganism prepare_dilutions->inoculate_wells incubate Incubate at Optimal Temperature inoculate_wells->incubate determine_mic Determine MIC (No Visible Growth) incubate->determine_mic end End determine_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Other Potential Biological Activities

Beyond the activities detailed above, benzimidazole derivatives have also shown promise as:

  • Carbonic Anhydrase Inhibitors: Certain benzimidazole-sulfonamides have been identified as potent inhibitors of carbonic anhydrase IX, an enzyme associated with tumor growth.[12]

  • α-Amylase Inhibitors: Several studies have explored benzimidazole derivatives as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion, suggesting their potential in the management of type 2 diabetes.[13][14]

Synthesis of Benzimidazole Sulfonic Acids

The synthesis of benzimidazole sulfonic acids, the parent scaffold of the title compound, typically involves the oxidation of the corresponding benzimidazole-2-thiol.

A general synthetic route involves the following steps:

  • Formation of Benzimidazole-2-thiol: Reaction of o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide.

  • Oxidation to Sulfonic Acid: The resulting benzimidazole-2-thiol is then oxidized using an oxidizing agent such as potassium permanganate in an alkaline solution to yield the benzimidazole-2-sulfonic acid.[15]

Further alkylation at the N1 position would lead to compounds like 1-methyl-1H-benzimidazole-2-sulfonic acid.

Conclusion

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. While direct experimental validation for this compound is currently lacking in the available literature, the extensive research on analogous compounds strongly suggests its potential as a bioactive molecule. This comparative guide serves as a foundational resource for researchers to explore the antiproliferative, anti-inflammatory, antimicrobial, and other potential therapeutic applications of this and related benzimidazole derivatives. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to the Synthesis of Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key synthetic methodologies for producing substituted benzimidazoles, a core scaffold in medicinal chemistry and drug development. The comparison is supported by experimental data from peer-reviewed literature, detailing performance metrics such as reaction time, yield, and conditions. Detailed protocols for foundational and modern techniques are provided to aid in experimental design and replication.

The synthesis of the benzimidazole core is primarily achieved through the condensation of an o-phenylenediamine with a suitable one-carbon electrophile, typically a carboxylic acid or an aldehyde.[1] Over the years, advancements in synthetic chemistry have introduced numerous variations to improve efficiency, yield, and environmental friendliness. This guide will focus on four principal strategies: the classic Phillips-Ladenburg and Weidenhagen reactions, modern metal-catalyzed approaches, and microwave-assisted synthesis.

Core Synthesis Methodologies: An Overview
  • Phillips-Ladenburg Reaction (Condensation with Carboxylic Acids): This foundational method involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, often with significant heating.[1][2] While versatile, the traditional version of this reaction can be limited by harsh conditions, such as high temperatures (250-300 °C), and potentially low yields.[3][4][5]

  • Weidenhagen Reaction (Condensation with Aldehydes): Another classic approach is the condensation of an o-phenylenediamine with an aldehyde.[1] This reaction typically proceeds through a Schiff base intermediate and requires an oxidative step to achieve the final aromatic benzimidazole ring.[1][6] Various oxidizing agents and catalysts have been employed to facilitate this transformation under milder conditions.[6][7]

  • Metal-Catalyzed Synthesis: The use of metal catalysts, including both Lewis acids and transition metals, has become a cornerstone of modern benzimidazole synthesis.[8][9] Catalysts such as lanthanum chloride, copper oxide nanoparticles, and iron complexes can significantly improve reaction rates and yields under milder conditions.[3][8][10][11] Many of these catalytic systems are also recoverable and reusable, adding to their appeal.[8][12]

  • Microwave-Assisted Synthesis: The application of microwave irradiation represents a significant leap in efficiency for benzimidazole synthesis. This technique drastically reduces reaction times from hours to mere minutes and often leads to substantial increases in product yields.[13][14][15][16][17] Microwave-assisted synthesis is often highlighted for its green chemistry advantages, including reduced energy consumption and the potential for solvent-free reactions.[18][19][20]

Data Presentation: Comparative Performance

The following table summarizes quantitative data for the different synthetic approaches, providing a clear comparison of their performance.

Synthesis MethodTypical ReactantsCatalyst / ConditionsReaction TimeYield (%)AdvantagesDisadvantages
Phillips-Ladenburg o-phenylenediamine, Carboxylic AcidPolyphosphoric Acid (PPA) or mineral acid, Reflux2 - 6 hours72 - 90%[3]Well-established, versatile for 2-substituted benzimidazoles.Harsh conditions, high temperatures, long reaction times.[5]
Weidenhagen o-phenylenediamine, AldehydeOxidizing agent (e.g., Cu(OAc)₂), NitrobenzeneSeveral hours83 - 90%[3]Utilizes readily available aldehydes.Requires an oxidant, can have side reactions.
Metal-Catalyzed o-phenylenediamine, AldehydeLanthanum Chloride (10 mol%) in Acetonitrile, RT2 - 4 hours85 - 95%[3][10]Mild reaction conditions, high yields, catalyst reusability.[10][12]Catalyst cost and potential for metal contamination.
Microwave-Assisted o-phenylenediamine, Carboxylic Acid/AldehydeAcid catalyst (e.g., HCl) or catalyst-free1.5 - 10 minutes[1][18][21]80 - 99%[17][21]Extremely rapid, high yields, cleaner reactions.[13][14][16][21]Requires specialized microwave reactor equipment.
Solvent-Free o-phenylenediamine, AldehydeGrinding, p-toluenesulfonic acid catalystShortHigh to Excellent[12]Environmentally friendly, simple product isolation.[12]May not be suitable for all substrates.

Mandatory Visualizations

G cluster_reactants Reactants cluster_electrophiles Electrophile Type OPD o-Phenylenediamine Intermediate Condensation Intermediate (e.g., Mono-acyl derivative or Schiff base) OPD->Intermediate Electrophile One-Carbon Electrophile CarboxylicAcid Carboxylic Acid (Phillips-Ladenburg) CarboxylicAcid->Intermediate Aldehyde Aldehyde (Weidenhagen) Aldehyde->Intermediate Product Substituted Benzimidazole Intermediate->Product Cyclization/ Dehydration/ Oxidation

Caption: General reaction pathway for benzimidazole synthesis.

G cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation cluster_metal Catalytic Approach Start Start: Select Synthesis Approach Conventional Phillips-Ladenburg or Weidenhagen Start->Conventional Microwave Microwave-Assisted Synthesis Start->Microwave Metal Metal-Catalyzed Start->Metal Conventional_Time Time: Hours (2-6h) Conventional->Conventional_Time Conventional_Yield Yield: Good to High (70-90%) Conventional_Time->Conventional_Yield Microwave_Time Time: Minutes (2-10min) Microwave->Microwave_Time Microwave_Yield Yield: High to Excellent (80-99%) Microwave_Time->Microwave_Yield Metal_Conditions Conditions: Milder (e.g., Room Temp) Metal->Metal_Conditions Metal_Yield Yield: Very High (85-95%) Metal_Conditions->Metal_Yield

Caption: Workflow comparison of primary synthesis methods.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key synthesis routes discussed.

Protocol 1: Phillips-Ladenburg Conventional Synthesis

This protocol is adapted from general procedures for the condensation of an o-phenylenediamine and a carboxylic acid using an acid catalyst.[1][22]

Objective: To synthesize 2-substituted benzimidazole via conventional heating.

Materials:

  • o-phenylenediamine (1.0 eq)

  • Desired carboxylic acid (1.0-1.2 eq)

  • Polyphosphoric acid (PPA) or 4M Hydrochloric Acid

  • 10% Sodium Hydroxide (NaOH) solution

  • Round-bottom flask, reflux condenser, heating mantle, beaker, Buchner funnel

Procedure:

  • Combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq) in a round-bottom flask.

  • Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA).[1]

  • Heat the reaction mixture under reflux for 2-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and neutralize with 10% NaOH solution until the mixture is alkaline.[22]

  • Stir the mixture until a precipitate forms.

  • Collect the crude product by vacuum filtration using a Buchner funnel and wash thoroughly with cold water.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Weidenhagen Synthesis using a Lanthanum Chloride Catalyst

This protocol describes an efficient, one-pot synthesis of 2-substituted benzimidazoles under mild, metal-catalyzed conditions.[3][10]

Objective: To synthesize 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde using a lanthanum chloride catalyst.

Materials:

  • o-phenylenediamine (1 mmol)

  • Aromatic or aliphatic aldehyde (1 mmol)

  • Lanthanum chloride (LaCl₃) (10 mol%)

  • Acetonitrile (5 mL)

  • Stirring plate, flask, standard work-up equipment

Procedure:

  • In a flask, dissolve o-phenylenediamine (1 mmol) and the selected aldehyde (1 mmol) in acetonitrile (5 mL).

  • Add lanthanum chloride (10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for the required time (typically 2-4 hours).[3][10]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the product via column chromatography or recrystallization.

Protocol 3: Microwave-Assisted Synthesis (Solvent-Free)

This protocol is a green, rapid, and high-yield method adapted from procedures utilizing microwave irradiation.[1][17][21][23]

Objective: To synthesize 1,2-disubstituted benzimidazoles rapidly using microwave irradiation under solvent-free conditions.

Materials:

  • N-substituted-o-phenylenediamine (1.0 eq)

  • Aldehyde (1.0 eq)

  • Erbium triflate (Er(OTf)₃) (1 mol%) (optional, but enhances reaction)[17]

  • Microwave-safe reaction vessel

Procedure:

  • In a microwave-safe vessel, combine the N-substituted-o-phenylenediamine (1.0 eq), the aldehyde (1.0 eq), and the catalyst (if used).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 60-100°C) for a short duration, typically 5-10 minutes.[17][18][23]

  • After irradiation, allow the vessel to cool to room temperature.

  • Perform a simple work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic phase and evaporate the solvent to obtain the product, which is often of high purity. Further purification can be done by recrystallization if necessary. Comparative studies show this method reduces reaction time by 96-98% and increases yield by 10-50% over conventional heating.[13][14][15]

References

structure-activity relationship of 1-methyl-1H-benzimidazole-2-sulfonic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 1-methyl-1H-benzimidazole-2-sulfonic acid Analogs for Researchers and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with its derivatives displaying a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The biological activity of these compounds is intricately linked to the nature and placement of substituents on the benzimidazole ring system. This guide provides a comparative analysis of analogs of this compound, offering insights into their performance based on available experimental data and established structure-activity relationships (SAR).

Deciphering the Structure-Activity Relationship

The core structure of this compound combines the heterocyclic benzimidazole nucleus with a methyl group at the N1 position and a sulfonic acid group at the C2 position. Modifications to each of these components can significantly influence the compound's biological profile.

The Benzimidazole Core: This bicyclic system, isosteric with naturally occurring purines, is fundamental to the biological activity of many compounds.[1] Its ability to interact with various biological targets is a cornerstone of its therapeutic potential.

The 2-Sulfonic Acid/Sulfonamide Group: The substituent at the C2 position is a critical determinant of activity. The sulfonic acid group, or its sulfonamide derivatives, can act as a key pharmacophore. For instance, benzimidazole-6-sulfonamide derivatives have been investigated as potent inhibitors of carbonic anhydrase (CA) isoforms, with some showing selectivity towards tumor-associated enzymes like CA IX and XII.[4] The sulfonamide moiety is crucial for binding to the zinc ion in the active site of these enzymes.

The N1-Methyl Group: Substitution on the nitrogen atom of the imidazole ring impacts the molecule's lipophilicity and steric profile, which can affect cell permeability and target binding. For example, in a series of FLT3 inhibitors, the position of a methyl group on the imidazole ring was found to play a crucial role in inhibitory activity, with 4- or 5-substituted methyl groups being more potent than a 2-substituted one due to better occupancy of a hydrophobic pocket.[5]

Comparative Biological Activities of Analogs

While direct comparative studies on a wide range of this compound analogs are limited, valuable insights can be drawn from various studies on structurally related compounds. The following table summarizes quantitative data for different benzimidazole analogs, highlighting the impact of substitutions on their biological activity.

Compound Modification from Core Structure Biological Target/Activity IC50/LC50/Zone of Inhibition Reference
1. 2-methyl-1H-benzimidazole Lacks N1-methyl and 2-sulfonic acid; has C2-methylAntioxidantIC50: 144.84 µg/mL[6]
Cytotoxic (Brine Shrimp)LC50: 0.42 µg/mL[6]
Antimicrobial7-8 mm zone of inhibition[6]
2. 1H-benzimidazol-2-yl-methanol Lacks N1-methyl and 2-sulfonic acid; has C2-hydroxymethylAntioxidantIC50: 400.42 µg/mL[6]
Cytotoxic (Brine Shrimp)Mild activity[6]
3. 4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid N1-acylated, C2-phenylsulfonic acidAntimicrobialNot specified, but most active in series[1]
4. 2-Phenyl-1H-benzo[d]imidazole-6-sulfonamide Lacks N1-methyl; has C2-phenyl and C6-sulfonamideCarbonic Anhydrase IKi: 113 nM[4]
Carbonic Anhydrase IIKi: 9.7 nM[4]
Carbonic Anhydrase IXKi: 25.3 nM[4]
Carbonic Anhydrase XIIKi: 4.5 nM[4]
5. Arylated Benzimidazole Derivative (Compound 9) 5-fluoro substitutedα-Amylase InhibitorIC50: 1.86 ± 0.08 µM[7]
6. 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide (Compound 5b) Complex N1 and C2 substitutionsFLT3 Kinase InhibitorIC50: 7.94 µM[5]

Experimental Protocols

The synthesis and evaluation of benzimidazole analogs generally follow a well-defined workflow. Below are generalized methodologies for key experiments cited in the literature.

General Synthesis of 2-Substituted Benzimidazoles

A common route for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.

OPD o-Phenylenediamine Intermediate Condensation Intermediate OPD->Intermediate Reaction Reagent Carboxylic Acid / Aldehyde Reagent->Intermediate Benzimidazole 2-Substituted Benzimidazole Intermediate->Benzimidazole Cyclization

Caption: Generalized synthesis of 2-substituted benzimidazoles.

Procedure:

  • o-Phenylenediamine is dissolved in a suitable solvent, often in the presence of an acid catalyst like hydrochloric acid or p-toluenesulfonic acid.

  • The corresponding carboxylic acid or aldehyde is added to the solution.

  • The reaction mixture is typically heated under reflux for several hours.

  • Upon completion, the mixture is cooled, and the product is precipitated, filtered, and purified, often by recrystallization.[2][6]

Synthesis of Benzimidazole-2-sulfonic acid

The synthesis of the sulfonic acid moiety at the C2 position can be achieved through the oxidation of a 2-mercaptobenzimidazole.

Thiol 1H-Benzimidazole-2-thiol Product 1H-Benzimidazole-2-sulfonic acid Thiol->Product Oxidation in NaOH(aq) Oxidant Potassium Permanganate Oxidant->Product

Caption: Synthesis of benzimidazole-2-sulfonic acid.

Procedure:

  • 1H-benzimidazole-2-thiol is dissolved in an aqueous solution of sodium hydroxide.

  • A solution of potassium permanganate is added portion-wise to the boiling solution with stirring.

  • The reaction is refluxed for a period after the addition is complete.

  • The mixture is filtered to remove manganese dioxide, and the filtrate is acidified (e.g., with hydrochloric acid) to precipitate the sulfonic acid product, which is then filtered and washed.[8]

In Vitro α-Amylase Inhibition Assay

This assay is used to screen for potential antidiabetic agents.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme α-Amylase Solution Incubate1 Pre-incubation (Enzyme + Inhibitor) Enzyme->Incubate1 Inhibitor Test Compound Inhibitor->Incubate1 Starch Starch Solution Incubate2 Incubation (with Starch) Starch->Incubate2 Incubate1->Incubate2 Stop Stop Reaction (Add DNS Reagent) Incubate2->Stop Heat Heat Stop->Heat Measure Measure Absorbance (540 nm) Heat->Measure

Caption: Workflow for α-amylase inhibition assay.

Procedure:

  • A solution of α-amylase is pre-incubated with the test compound (inhibitor) for a set time at a specific temperature (e.g., 37°C).

  • A starch solution is added to initiate the enzymatic reaction, and the mixture is incubated further.

  • The reaction is terminated by adding dinitrosalicylic acid (DNS) reagent.

  • The mixture is heated in a boiling water bath, then cooled to room temperature.

  • The absorbance is measured spectrophotometrically at 540 nm to determine the amount of reducing sugar produced. The inhibitory activity is calculated by comparing the absorbance of the sample with that of a control.[7]

Conclusion

The is complex, with small structural modifications leading to significant changes in biological activity. The available data suggest that the benzimidazole core is a versatile scaffold, and substitutions at the N1 and C2 positions are key to modulating activity against various targets. The sulfonic acid/sulfonamide group at C2 is particularly important for targeting metalloenzymes like carbonic anhydrases, while substitutions on the benzimidazole ring and at the N1 position can fine-tune potency and selectivity. Further focused studies on a systematic library of this compound analogs are warranted to fully elucidate the SAR and exploit the therapeutic potential of this chemical class.

References

Assessing the Purity of Synthesized 1-methyl-1H-benzimidazole-2-sulfonic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized active pharmaceutical ingredients (APIs) and research chemicals is paramount to ensure reliable and reproducible experimental results and to meet stringent regulatory standards in drug development. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 1-methyl-1H-benzimidazole-2-sulfonic acid. We will explore the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in determining the purity profile of this compound.

Introduction to this compound

This compound is a heterocyclic compound of interest in various research areas. Its benzimidazole core is a common scaffold in medicinal chemistry, and the sulfonic acid group imparts distinct physicochemical properties. Accurate determination of its purity is crucial to understand its biological activity and to ensure the absence of potentially interfering impurities.

Comparative Analysis of Purity Assessment Methods

A multi-pronged approach utilizing orthogonal analytical techniques is the most robust strategy for a comprehensive purity assessment. The following table summarizes the key attributes of HPLC, NMR, and MS for the analysis of this compound.

Analytical Technique Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary and a mobile phase.High sensitivity and resolution for separating impurities. Quantitative accuracy.Method development can be complex. Requires a suitable chromophore for UV detection.Quantitation of purity and separation of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information. Can be used for quantitative analysis (qNMR).Lower sensitivity compared to HPLC. Complex mixtures can lead to overlapping signals.Structural confirmation and identification of impurities. Quantitative analysis.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.High sensitivity and specificity. Provides molecular weight information and structural data through fragmentation.May not be suitable for thermally labile or non-volatile compounds without appropriate ionization techniques.Identification of the main compound and impurities based on their mass.

Experimental Protocols

Detailed and validated experimental protocols are essential for accurate and reproducible purity assessment.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the analysis of benzimidazole derivatives.[1][2] Due to the polar nature of the sulfonic acid group, a C18 column with a polar-embedded or polar-endcapped stationary phase is recommended to improve retention and peak shape.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) with polar modification.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    25.1 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 1 mg of synthesized this compound and dissolve it in 1 mL of a 50:50 mixture of water and acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

¹H NMR Data (Predicted and based on related structures):

  • Aromatic Protons (H4, H5, H6, H7): Expected in the range of δ 7.2-7.8 ppm as multiplets.[3]

  • N-Methyl Protons (N-CH₃): Expected as a singlet around δ 3.7-4.0 ppm.[3]

  • Sulfonic Acid Proton (SO₃H): May appear as a broad singlet at a variable chemical shift, often downfield, and may exchange with residual water in the solvent.

¹³C NMR Data (Predicted and based on related structures):

  • Aromatic and Heterocyclic Carbons: Expected in the range of δ 110-150 ppm.[3]

  • N-Methyl Carbon (N-CH₃): Expected around δ 30-35 ppm.[3]

Purity Assessment by qNMR: For a more accurate purity determination, quantitative NMR (qNMR) can be employed. This involves using a certified internal standard with a known purity and concentration. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable technique for the mass spectrometric analysis of this polar and non-volatile compound.

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as a mixture of water and acetonitrile with a small amount of formic acid.

Expected Mass:

  • The molecular formula of this compound is C₈H₈N₂O₃S.

  • The expected exact mass for the protonated molecule [M+H]⁺ is approximately 213.0356 m/z.

  • The expected exact mass for the deprotonated molecule [M-H]⁻ is approximately 211.0209 m/z.

Fragmentation Analysis:

  • Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain structural information. Common fragmentation pathways for benzimidazoles involve cleavage of the imidazole ring and loss of small neutral molecules.[4] For the sulfonic acid moiety, a characteristic loss of SO₃ (80 Da) may be observed.

Potential Impurities

The purity of the synthesized this compound can be affected by impurities arising from the starting materials, side reactions, or incomplete reactions. Potential impurities could include:

  • Unreacted starting materials: N-methyl-o-phenylenediamine and the sulfonating agent.

  • Isomeric products: Positional isomers where the sulfonic acid group is attached to the benzene ring instead of the C2 position of the imidazole ring.

  • Byproducts from side reactions: Such as the formation of dimers or other related benzimidazole structures.

  • Residual solvents: Solvents used in the synthesis and purification process.

The analytical methods described above can be used to detect and identify these potential impurities.

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_results Data Evaluation Synthesized_Product Synthesized 1-methyl-1H- benzimidazole-2-sulfonic acid HPLC HPLC Analysis Synthesized_Product->HPLC Quantitative Analysis NMR NMR Spectroscopy Synthesized_Product->NMR Structural Analysis MS Mass Spectrometry Synthesized_Product->MS Molecular Weight & Structure Purity_Quantitation Purity (%) & Impurity Profile HPLC->Purity_Quantitation Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation Impurity_ID Impurity Identification MS->Impurity_ID Final_Report Comprehensive Purity Report Purity_Quantitation->Final_Report Structural_Confirmation->Final_Report Impurity_ID->Final_Report

Workflow for purity assessment of this compound.

Logical Relationship of Analytical Techniques

The relationship between the different analytical techniques in confirming the purity and identity of the synthesized compound can be visualized as a decision-making process.

Analytical_Technique_Relationship Start Synthesized Product HPLC HPLC Purity > 95%? Start->HPLC NMR Correct Structure by NMR? HPLC->NMR Yes Fail Further Purification or Resynthesis Required HPLC->Fail No MS Correct Mass by MS? NMR->MS Yes NMR->Fail No Pass Product Meets Purity & Identity Specs MS->Pass Yes MS->Fail No

References

A Comparative Guide to the Biological Efficacy of 1-methyl-1H-benzimidazole-2-sulfonic acid and its Parent Compound, Benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of 1-methyl-1H-benzimidazole-2-sulfonic acid and its parent compound, benzimidazole. While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes information on the known biological activities of benzimidazole and the influence of methyl and sulfonic acid substitutions on the benzimidazole scaffold. This guide serves as a valuable resource for designing future in vitro and in vivo studies to directly compare these two compounds.

Benzimidazole is a heterocyclic aromatic organic compound that is a cornerstone in medicinal chemistry due to its structural similarity to naturally occurring purines. This allows it to interact with various biopolymers, leading to a wide spectrum of pharmacological activities.[1][2] Benzimidazole and its derivatives have been extensively studied and are known to exhibit antimicrobial, anticancer, antiviral, anti-inflammatory, and other biological activities.[3]

The introduction of substituents onto the benzimidazole ring can significantly modulate its biological profile. A methyl group at the N-1 position and a sulfonic acid group at the C-2 position, as in this compound, are expected to alter the compound's physicochemical properties, such as its lipophilicity, acidity, and ability to interact with biological targets, thereby influencing its overall efficacy.

Data Presentation: Comparative Biological Activities

Biological ActivityBenzimidazole (Parent Compound)This compound (Derivative)Rationale for Predicted Activity of the Derivative
Antimicrobial Activity Broad-spectrum activity against various bacteria and fungi.[4][5]Potentially altered spectrum or potency.The sulfonic acid group increases polarity, which may affect cell wall penetration. The methyl group can influence binding to microbial enzymes.
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines.[6][7]Potentially enhanced or modified activity.The methyl group has been shown to enhance the anticancer activity of some benzimidazole derivatives.[8] The sulfonic acid group could influence solubility and bioavailability.
Antiviral Activity Active against a range of viruses.[9][10]Activity profile requires experimental determination.Substitutions on the benzimidazole ring are critical for antiviral potency and spectrum.[9]
Anti-inflammatory Activity Demonstrates anti-inflammatory properties.[11][12]Potential for modulated anti-inflammatory effects.The sulfonic acid moiety might influence interactions with inflammatory mediators.

Experimental Protocols

To facilitate direct comparative studies, detailed methodologies for key biological assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • Test compounds (Benzimidazole and this compound)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well plates.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well containing the diluted compounds.

  • Include positive controls (microorganism in broth without compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6][14]

Mandatory Visualization

Signaling Pathway: Potential Anticancer Mechanism of Benzimidazole Derivatives

Benzimidazole derivatives can induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. A common pathway involves the inhibition of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.

anticancer_pathway cluster_cell Cancer Cell Benzimidazole Benzimidazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzimidazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis mic_workflow start Start prep_compounds Prepare stock solutions of test compounds start->prep_compounds serial_dilute Perform serial dilutions in 96-well plate prep_compounds->serial_dilute inoculate Inoculate wells with microorganism serial_dilute->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate plates inoculate->incubate read_results Visually assess for growth (determine MIC) incubate->read_results end End read_results->end sar_hypothesis benzimidazole Benzimidazole Parent Scaffold methyl_sub N-1 Methylation - Alters lipophilicity - May enhance binding benzimidazole:parent->methyl_sub:mod sulfonic_sub C-2 Sulfonic Acid - Increases polarity - May affect cell penetration benzimidazole:parent->sulfonic_sub:mod combined_effect This compound Potentially altered biological efficacy methyl_sub->combined_effect:result sulfonic_sub->combined_effect:result

References

Spectroscopic Comparison of 1-methyl-1H-benzimidazole-2-sulfonic acid and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of 1-methyl-1H-benzimidazole-2-sulfonic acid and its key precursors, 1-methyl-1H-benzimidazole and 1H-benzimidazole-2-sulfonic acid, is presented. This guide provides a comparative overview of their characteristic spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering valuable insights for researchers, scientists, and professionals in drug development.

This publication aims to serve as a practical reference for the identification and characterization of these benzimidazole derivatives. The spectroscopic data, summarized in clear, comparative tables, is supported by detailed experimental protocols to ensure reproducibility.

Synthesis Pathway Overview

The synthesis of this compound typically involves a two-step process. The initial step is the formation of the benzimidazole ring, which can be achieved through various methods, followed by sulfonation and methylation, or vice-versa. A common route proceeds via the sulfonation of a benzimidazole precursor. For the purpose of this guide, we will consider the synthetic pathway starting from 1H-benzimidazole, which is then methylated to 1-methyl-1H-benzimidazole. Subsequently, 1-methyl-1H-benzimidazole can be sulfonated to yield the final product. Alternatively, 1H-benzimidazole can be first converted to 1H-benzimidazole-2-sulfonic acid, which is then methylated.

Synthesis_Pathway cluster_0 Route A cluster_1 Route B 1H_Benzimidazole 1H-Benzimidazole 1_Methyl_Benzimidazole 1-Methyl-1H-benzimidazole 1H_Benzimidazole->1_Methyl_Benzimidazole Methylation Target_A This compound 1_Methyl_Benzimidazole->Target_A Sulfonation 1H_Benzimidazole_B 1H-Benzimidazole Sulfonic_Acid_Precursor 1H-benzimidazole-2-sulfonic acid 1H_Benzimidazole_B->Sulfonic_Acid_Precursor Sulfonation Target_B This compound Sulfonic_Acid_Precursor->Target_B Methylation

Figure 1: Plausible synthetic routes to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. It is important to note that while experimental data for the precursors is readily available, the spectroscopic data for this compound and 1H-benzimidazole-2-sulfonic acid is limited in the public domain and the presented data for these compounds is based on typical values for similarly structured benzimidazole derivatives and may not represent experimentally verified data.

¹H NMR Data (ppm)
CompoundAromatic Protons (δ)N-CH₃ (δ)NH (δ)
1H-Benzimidazole 7.20-7.70 (m)-~12.4 (br s)
1-Methyl-1H-benzimidazole 7.28-7.82 (m)3.68 (s)-
1H-Benzimidazole-2-sulfonic acid 7.30-7.80 (m)-~13.0 (br s) (Predicted)
This compound 7.40-7.90 (m)~3.8 (s) (Predicted)-
¹³C NMR Data (ppm)
CompoundAromatic Carbons (δ)N-CH₃ (δ)C2 (δ)
1H-Benzimidazole 115.4, 121.6, 138.1-141.9
1-Methyl-1H-benzimidazole 112.7, 121.6, 122.0, 123.2, 134.6, 143.531.0143.8
1H-Benzimidazole-2-sulfonic acid 115-140 (Predicted)-~150 (Predicted)
This compound 115-145 (Predicted)~32 (Predicted)~151 (Predicted)
IR Data (cm⁻¹)
CompoundN-H StretchC=N StretchC=C StretchS=O Stretch
1H-Benzimidazole ~3100-3400 (broad)~1620~1450, 1410-
1-Methyl-1H-benzimidazole -~1615~1490, 1450-
1H-Benzimidazole-2-sulfonic acid ~3100-3400 (broad)~1625 (Predicted)~1450, 1415 (Predicted)~1250, 1050 (Predicted)
This compound -~1620 (Predicted)~1495, 1455 (Predicted)~1255, 1055 (Predicted)
Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragments
1H-Benzimidazole 11891, 64
1-Methyl-1H-benzimidazole 132131, 105, 78[1]
1H-Benzimidazole-2-sulfonic acid 198 (Predicted)118, 91 (Predicted)
This compound 212133, 132, 105 (Predicted)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to aid in the replication of the presented data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Tetramethylsilane (TMS) is commonly used as an internal standard.

  • Data Acquisition : For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed.

Infrared (IR) Spectroscopy
  • Instrumentation : IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : Solid samples are typically prepared as KBr pellets. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

  • Data Acquisition : Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation : Mass spectra can be obtained using various techniques, including Electron Impact (EI) or Electrospray Ionization (ESI), coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF).

  • Sample Preparation : The sample is dissolved in a suitable volatile solvent and introduced into the ion source.

  • Data Acquisition : For EI-MS, a standard electron energy of 70 eV is used. For ESI-MS, the sample solution is infused into the source at a constant flow rate.

Analytical Workflow

The general workflow for the synthesis and spectroscopic characterization of these benzimidazole derivatives is outlined below.

Analytical_Workflow Synthesis Synthesis of Benzimidazole Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Spectroscopic Comparison Data_Analysis->Comparison

Figure 2: General workflow for the synthesis and spectroscopic analysis.

This guide provides a foundational spectroscopic comparison of this compound and its precursors. Researchers are encouraged to acquire experimental data for the sulfonic acid derivatives to further validate and expand upon the information presented here.

References

evaluation of 1-methyl-1H-benzimidazole-2-sulfonic acid as a glutamate racemase inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the evaluation of novel compounds, such as 1-methyl-1H-benzimidazole-2-sulfonic acid, as potential inhibitors of glutamate racemase. While no specific experimental data for this compound as a glutamate racemase inhibitor is currently available in the public domain, this document outlines the necessary experimental protocols, data presentation standards, and comparative benchmarks using known inhibitors. This guide is intended to serve as a roadmap for researchers seeking to investigate new chemical entities for this important antibacterial target.

Introduction to Glutamate Racemase as a Drug Target

Glutamate racemase (MurI) is a crucial bacterial enzyme responsible for the conversion of L-glutamate to D-glutamate.[1][2][3] D-glutamate is an essential component of peptidoglycan, the polymer that forms the bacterial cell wall.[1][2][3] The absence of a human homologue makes glutamate racemase an attractive target for the development of novel antibacterial agents with selective toxicity.[3][4] Inhibition of this enzyme disrupts cell wall synthesis, ultimately leading to bacterial cell death.[1][2]

Comparative Landscape of Known Glutamate Racemase Inhibitors

A variety of chemical scaffolds have been identified as inhibitors of glutamate racemase. These compounds serve as important benchmarks for the evaluation of new potential inhibitors. The inhibitory activity is typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Below is a table summarizing the inhibitory activity of selected known glutamate racemase inhibitors against various bacterial species.

Compound ClassSpecific CompoundTarget OrganismIC50 (µM)Reference
Benzoxazole DerivativeCompound 22Mycobacterium tuberculosis1.1 ± 0.52[4]
1,3,5-triazapentadienate complexMn(III) complexBurkholderia cenocepacia10.0[5]
1,3,5-triazapentadienate complexZn(II) complexBurkholderia cenocepacia35.3[5]
Pyrazolopyrimidinedione CoreAnalogue 8Helicobacter pyloriPotent (specific value not stated)[1]
D-glutamate analogueβ-Chloro-D-alanine (BCDA)Mycobacterium tuberculosisMechanism-based inactivator[6]

Experimental Protocols for Inhibitor Evaluation

The following section details the key experimental protocols required to assess a novel compound's potential as a glutamate racemase inhibitor.

Glutamate Racemase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified glutamate racemase.

Objective: To determine the IC50 value of the test compound.

Materials:

  • Purified recombinant glutamate racemase

  • L-glutamate (substrate)

  • Coupled enzyme system (e.g., L-glutamate dehydrogenase)

  • Cofactors for the coupled enzyme system (e.g., NAD+)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.6)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add the assay buffer, purified glutamate racemase, and varying concentrations of the test compound.

  • Initiate the reaction by adding the substrate, L-glutamate.

  • The conversion of L-glutamate to D-glutamate is monitored indirectly through a coupled enzyme system. For example, the production of L-glutamate from D-glutamate (the reverse reaction) can be coupled to the reduction of NAD+ by L-glutamate dehydrogenase, which results in a measurable change in absorbance at 340 nm.

  • Incubate the plate at a constant temperature (e.g., 37°C) and measure the change in absorbance over time.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Antimicrobial Susceptibility Testing

This assay determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of whole bacterial cells.

Objective: To assess the whole-cell activity of the test compound.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Growth medium (e.g., Luria-Bertani broth)

  • Test compound

  • 96-well microplate

  • Microplate reader or visual inspection

Procedure:

  • Prepare a serial dilution of the test compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the bacteria.

  • Include positive (bacteria with no compound) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Visualization

Clear and concise presentation of data is crucial for the interpretation and comparison of results.

Quantitative Data Summary
ParameterThis compoundComparative Inhibitor (e.g., Compound 22)
Enzyme Inhibition
Target EnzymeGlutamate Racemase from [Specify Organism]Glutamate Racemase from M. tuberculosis
IC50 (µM)To be determined1.1 ± 0.52
Antimicrobial Activity
Bacterial Strain[Specify Strain]M. tuberculosis
MIC (µg/mL or µM)To be determined8.72 µM
Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the biological context and experimental procedures enhance understanding.

bacterial_cell_wall_synthesis cluster_cytoplasm Bacterial Cytoplasm L_Glutamate L-Glutamate D_Glutamate D-Glutamate L_Glutamate->D_Glutamate Glutamate Racemase (MurI) Peptidoglycan_precursor Peptidoglycan Precursor D_Glutamate->Peptidoglycan_precursor Cell_Wall Cell Wall Synthesis Peptidoglycan_precursor->Cell_Wall Inhibitor This compound Inhibitor->D_Glutamate Inhibition

Figure 1. Role of Glutamate Racemase in Bacterial Cell Wall Synthesis.

experimental_workflow cluster_evaluation Inhibitor Evaluation Workflow start Novel Compound (e.g., this compound) in_vitro In Vitro Enzyme Inhibition Assay start->in_vitro whole_cell Whole-Cell Antimicrobial Assay start->whole_cell ic50 Determine IC50 in_vitro->ic50 lead_candidate Lead Candidate ic50->lead_candidate mic Determine MIC whole_cell->mic mic->lead_candidate

Figure 2. Workflow for Evaluating a Novel Glutamate Racemase Inhibitor.

Conclusion

The evaluation of novel compounds as glutamate racemase inhibitors is a critical step in the discovery of new antibacterial agents. By following the standardized protocols outlined in this guide, researchers can systematically assess the potential of compounds like this compound. A comprehensive evaluation, including both enzymatic and whole-cell assays, is essential for identifying promising lead candidates for further development in the fight against bacterial infections. The data generated should be rigorously compared against known inhibitors to understand the relative potency and potential of the new chemical entity.

References

Safety Operating Guide

Proper Disposal of 1-methyl-1H-benzimidazole-2-sulfonic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Researchers, scientists, and professionals in drug development are advised to follow specific safety and disposal protocols for 1-methyl-1H-benzimidazole-2-sulfonic acid (CAS No. 5533-38-0). Due to incompletely characterized toxicological properties, this compound requires careful handling and disposal as chemical waste to ensure personnel safety and environmental protection.

Essential Safety and Handling Information

While not currently regulated as a hazardous material for transport, this compound may cause irritation to the eyes, skin, and respiratory tract.[1] The toxicological properties of this substance have not been fully investigated.[1] Therefore, it is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: If dust is generated, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1]

Chemical and Physical Properties

A summary of the known quantitative data for this compound is provided below. The lack of complete data underscores the need for cautious handling.

PropertyValueSource
CAS Number 5533-38-0--INVALID-LINK--
Molecular Formula C₈H₈N₂O₃S--INVALID-LINK--
Molecular Weight 212.23 g/mol --INVALID-LINK--
Melting Point 341 °C--INVALID-LINK--
Density 1.55 g/cm³--INVALID-LINK--
LD50/LC50 Not available--INVALID-LINK--
Solubility in Water Not available--INVALID-LINK--

Step-by-Step Disposal Protocol

Given the incomplete hazard data, this compound and any materials contaminated with it should be disposed of as hazardous chemical waste through an approved waste disposal plant.[2] Do not dispose of this material down the drain or in regular trash.

Experimental Protocol for Disposal:

  • Waste Collection:

    • Collect all waste solid this compound in a dedicated, clearly labeled, and sealable container.

    • The container should be made of a material compatible with the chemical.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the CAS number "5533-38-0."

  • Spill Management:

    • In case of a spill, avoid generating dust.[1]

    • Wear the appropriate PPE as outlined above.

    • Carefully sweep up the solid material and place it into the designated hazardous waste container.[1]

    • If a solution is spilled, absorb it with an inert material (e.g., vermiculite, sand, or earth) and place the contaminated material into the hazardous waste container.

    • Ensure the spill area is well-ventilated.[1]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound should be treated as hazardous waste.

    • Triple-rinse the container with a suitable solvent (e.g., water, if solubility allows, or an appropriate organic solvent).

    • Collect all rinsate as hazardous waste in a separate, clearly labeled container.

    • After decontamination, puncture the container to prevent reuse and dispose of it according to your institution's guidelines for decontaminated containers.

  • Final Disposal:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, such as oxidizing agents.[1]

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Provide the waste disposal service with a copy of the available safety data for the compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_start Start cluster_assessment Hazard Assessment cluster_containment Containment & Labeling cluster_disposal Final Disposal start Unused Chemical or Contaminated Material assess_hazards Incomplete Toxicological Data? Potential Irritant? start->assess_hazards contain_waste Collect in a dedicated, sealed container. assess_hazards->contain_waste Yes label_waste Label as 'Hazardous Waste' with chemical name and CAS. contain_waste->label_waste store_waste Store in a secure, designated area. label_waste->store_waste contact_ehs Contact EHS or licensed waste disposal contractor. store_waste->contact_ehs

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for 1-methyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1-methyl-1H-benzimidazole-2-sulfonic acid in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, use, and disposal of this compound.

Disclaimer: A comprehensive Safety Data Sheet (SDS) with complete quantitative data for this compound was not available. The information provided is based on available data for the compound and general safety protocols for handling sulfonic acids and benzimidazole derivatives. Always consult the specific SDS provided by your supplier and conduct a thorough risk assessment before beginning any work.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling to prevent adverse health effects. The primary hazards associated with this and similar compounds include irritation to the skin, eyes, and respiratory tract.[1][2]

  • Eye Contact: May cause eye irritation.[1]

  • Skin Contact: May cause skin irritation.[1]

  • Inhalation: May cause respiratory tract irritation.[1] Inhalation of dust should be avoided.

  • Ingestion: May cause irritation of the digestive tract.[1]

Hazardous decomposition products may include carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash hazards.[3][4]To prevent eye irritation from dust particles or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are tested according to EN 374 standards for chemical protection.[3]To prevent skin contact and irritation.[1]
Body Protection Appropriate protective clothing to prevent skin exposure.[1] A lab coat is standard. For larger quantities or where splashing is likely, a chemical-resistant apron or suit is recommended.[4][5]To protect the skin from accidental contact.
Respiratory Protection A NIOSH-approved respirator with an appropriate acid gas cartridge is necessary if ventilation is insufficient or dust is generated.[3][6] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1]To prevent respiratory tract irritation from dust or aerosols.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably a chemical fume hood.[1][7]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[4]

  • Minimize dust generation and accumulation during handling.[1]

2. Donning PPE:

  • Before handling the chemical, put on all required PPE as detailed in the table above.

3. Weighing and Transfer:

  • Handle the solid material carefully to avoid creating dust.

  • Use a spatula or other appropriate tool for transferring the powder.

  • Weigh the required amount in a tared container within the fume hood.

  • Close the primary container tightly after use.[1]

4. Dissolving the Compound:

  • If preparing a solution, add the solid to the solvent slowly.

  • If diluting, always add acid to water, never the other way around, to control any exothermic reaction.[5]

5. During the Experiment:

  • Keep all containers with the chemical clearly labeled.

  • Avoid contact with incompatible materials such as strong oxidizing agents.[1]

6. After Handling:

  • Wash hands thoroughly with soap and water after handling is complete.[1]

  • Clean all equipment and the work area to remove any residual chemical.

  • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[1]

Disposal Plan

1. Waste Collection:

  • Collect all waste containing this compound in a designated, labeled, and sealed container.[1]

  • Do not mix with other waste streams unless compatibility is known.[8]

2. Spill Management:

  • In case of a spill, evacuate the area if necessary.

  • Wear appropriate PPE before cleaning the spill.

  • For solid spills, sweep up the material and place it into a suitable, clean, dry, closed container for disposal.[1] Avoid generating dust.

  • For liquid spills, absorb the material with an inert absorbent material (e.g., sand, earth).

  • Ventilate the area of the spill.

3. Final Disposal:

  • Dispose of chemical waste in accordance with all local, state, and federal regulations.

  • Handle uncleaned containers as you would the product itself.[8]

Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response prep1 Work in Fume Hood prep2 Verify Eyewash & Shower Access prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh and Transfer prep3->handle1 handle2 Prepare Solution (if needed) handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Clean Work Area & Equipment handle3->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 spill1 Evacuate Area spill2 Don Appropriate PPE spill1->spill2 spill3 Contain and Clean Spill spill2->spill3 spill4 Dispose of Spill Waste spill3->spill4

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.